Product packaging for Methyl(pivaloyloxy)zinc(Cat. No.:)

Methyl(pivaloyloxy)zinc

Cat. No.: B15328519
M. Wt: 182.5 g/mol
InChI Key: DTGDEGNVGLHLQF-UHFFFAOYSA-N
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Description

Methyl(pivaloyloxy)zinc is a useful research compound. Its molecular formula is C6H13O2Zn- and its molecular weight is 182.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13O2Zn- B15328519 Methyl(pivaloyloxy)zinc

Properties

Molecular Formula

C6H13O2Zn-

Molecular Weight

182.5 g/mol

IUPAC Name

carbanide;2,2-dimethylpropanoic acid;zinc

InChI

InChI=1S/C5H10O2.CH3.Zn/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);1H3;/q;-1;

InChI Key

DTGDEGNVGLHLQF-UHFFFAOYSA-N

Canonical SMILES

[CH3-].CC(C)(C)C(=O)O.[Zn]

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Methyl(pivaloyloxy)zinc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl(pivaloyloxy)zinc, a valuable organozinc reagent. While specific literature on the isolation of this compound is scarce, this document outlines a logical and robust synthetic pathway based on established methodologies for analogous organozinc pivalates. Detailed experimental protocols for the preparation of the key precursor, zinc pivalate, and the subsequent synthesis of the title compound are provided. Furthermore, this guide describes the expected characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The information presented herein is intended to serve as a foundational resource for researchers interested in the utilization of this and similar organozinc pivalate reagents in organic synthesis and drug development.

Introduction

Organozinc reagents have long been recognized as versatile and indispensable tools in organic synthesis, prized for their high functional group tolerance and moderate reactivity. Within this class of reagents, organozinc pivalates have emerged as particularly advantageous due to their enhanced stability, often existing as solid materials that are easier to handle and store compared to their halide counterparts. This increased stability is attributed to the presence of the pivaloate ligand, which can modulate the reactivity and solubility of the organozinc species.

This compound (MeZnOPiv) is a fundamental member of the alkylzinc pivalate family. Its utility lies in its potential to serve as a compact and reactive source of a methyl group in various cross-coupling and addition reactions. This guide details a practical approach to its synthesis and outlines the expected analytical characteristics for its unambiguous identification.

Synthesis

The synthesis of this compound is a two-step process, commencing with the preparation of zinc pivalate, which then serves as the precursor for the final product.

Synthesis of Zinc Pivalate (Zn(OPiv)₂)

Zinc pivalate is conveniently prepared from the reaction of zinc oxide with pivalic acid.[1]

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add toluene (250 mL), pivalic acid (11.3 g, 110 mmol), and zinc oxide (4.07 g, 50 mmol).

  • Heat the reaction mixture to reflux and continue heating for 16 hours, collecting the water generated in the Dean-Stark trap.

  • After cooling to room temperature, remove the toluene under reduced pressure.

  • The remaining solid is then dried under high vacuum at 100°C for at least 6 hours to remove any residual pivalic acid and water, yielding zinc pivalate as a white, amorphous solid.[1]

Diagram of the Synthesis of Zinc Pivalate:

Synthesis_of_Zinc_Pivalate ZnO Zinc Oxide (ZnO) Toluene Toluene (reflux) PivOH Pivalic Acid (PivOH) ZnOPiv2 Zinc Pivalate (Zn(OPiv)₂) Toluene->ZnOPiv2 + H₂O Water Water (H₂O)

Caption: Synthesis of Zinc Pivalate.

Synthesis of this compound (MeZnOPiv)

The synthesis of this compound is achieved through the transmetalation of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, with zinc pivalate. The following protocol is adapted from general procedures for the preparation of alkylzinc pivalates.[2]

Experimental Protocol:

  • In a dry, argon-flushed Schlenk flask, suspend zinc pivalate (13.4 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.0 M in THF, 50 mL, 50 mmol) to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The resulting solution of this compound can be used directly in subsequent reactions. For isolation, the solvent can be removed under high vacuum to yield the product as a solid.

Diagram of the Synthesis of this compound:

Synthesis_of_Methyl_pivaloyloxy_zinc ZnOPiv2 Zinc Pivalate (Zn(OPiv)₂) THF THF, 0 °C to rt MeMgBr Methylmagnesium Bromide (MeMgBr) MeZnOPiv This compound (MeZnOPiv) THF->MeZnOPiv + Mg(Br)OPiv MgBrOPiv Mg(Br)OPiv

Caption: Synthesis of this compound.

Characterization

The characterization of this compound is crucial for confirming its identity and purity. The following are the expected analytical data based on the characterization of similar organozinc pivalates and the constituent moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets.

    • A singlet corresponding to the methyl protons attached to the zinc atom. Based on data for similar methylzinc compounds, this peak is anticipated to appear in the upfield region, typically between δ -0.5 and 0.5 ppm.

    • A singlet for the nine equivalent protons of the tert-butyl group of the pivaloate ligand, expected around δ 1.1-1.3 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum should exhibit four distinct resonances.

    • A signal for the methyl carbon bonded to zinc, expected at a characteristic upfield chemical shift.

    • A signal for the quaternary carbon of the tert-butyl group.[1][3]

    • A signal for the three equivalent methyl carbons of the tert-butyl group.[1][3]

    • A downfield signal for the carboxylate carbon of the pivaloate ligand, typically in the range of δ 180-185 ppm.[1]

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H-0.5 – 0.5SingletZn-CH₃
¹H1.1 – 1.3SingletC(CH₃)₃
¹³CUpfieldQuartetZn-CH₃
¹³C~39SingletC(CH₃)₃
¹³C~27QuartetC(CH₃)₃
¹³C180 – 185SingletCOO
Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) or other soft ionization techniques would be suitable to observe the molecular ion or related adducts.

Table 2: Expected Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₆H₁₂O₂Zn
Monoisotopic Mass 180.0129 u
Average Mass 181.55 g/mol

Applications in Organic Synthesis

This compound is anticipated to be a valuable reagent in a variety of organic transformations, including:

  • Negishi Cross-Coupling: As a nucleophilic methyl source for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds with various organic halides and triflates.

  • Addition to Carbonyls: For the 1,2-addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively.

  • Conjugate Addition: In the presence of a suitable catalyst, it may undergo 1,4-addition to α,β-unsaturated carbonyl compounds.

Diagram of Potential Synthetic Applications:

Applications cluster_reactions Synthetic Transformations MeZnOPiv This compound Negishi Negishi Coupling (R-X, Pd cat.) MeZnOPiv->Negishi CarbonylAdd Carbonyl Addition (R₂C=O) MeZnOPiv->CarbonylAdd ConjugateAdd Conjugate Addition (enone, Cu cat.) MeZnOPiv->ConjugateAdd Product1 Product1 Negishi->Product1 R-CH₃ Product2 Product2 CarbonylAdd->Product2 R₂C(OH)CH₃ Product3 Product3 ConjugateAdd->Product3 β-methylated ketone

References

An In-depth Technical Guide to Methyl(pivaloyloxy)zinc: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(pivaloyloxy)zinc is a specialty organometallic reagent belonging to the class of air- and moisture-stabilized organozinc pivalates. This class of reagents has seen significant development as a more robust alternative to traditional organozinc halides, offering improved handling characteristics and functional group tolerance in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the history, synthesis, and known properties of this compound, with a focus on detailed experimental protocols and applications relevant to drug discovery and development.

Introduction and Historical Context

The field of organozinc chemistry dates back to 1849 with the synthesis of diethylzinc by Edward Frankland. For over a century, organozinc reagents have been invaluable in organic synthesis, most notably in the Reformatsky and Negishi cross-coupling reactions. However, the high reactivity of traditional organozinc halides (RZnX) often comes with the drawback of extreme sensitivity to air and moisture, necessitating stringent anhydrous and anaerobic reaction conditions.

In a significant advancement to address these handling challenges, the research group of Paul Knochel pioneered the development of solid, salt-stabilized organozinc pivalates (RZnOPiv). These reagents exhibit markedly enhanced stability towards air and moisture, allowing for easier storage, handling, and application in a wider range of synthetic contexts. This compound is a fundamental member of this class of stabilized organozinc reagents. While a specific discovery paper for this compound is not prominent in the literature, its existence and utility are a direct result of the broader research into stabilizing organozinc compounds with pivalate ligands.

The enhanced stability of these compounds is attributed to the formation of complex structures, often incorporating magnesium pivalate and lithium salts from their synthesis, which are thought to sequester water and protect the reactive organozinc species.

Physicochemical and Quantitative Data

The known quantitative data for this compound is summarized in the table below. This information is primarily sourced from commercial suppliers of the reagent.

PropertyValueSource
CAS Number 2268745-10-2[1][2][3][4]
Molecular Formula C₆H₁₂O₂Zn[1][3]
Molecular Weight 181.57 g/mol [1][3]
Typical Purity (Active Reagent Content) ≥ 0.8 mmol/g[1][2][4]
Physical Form Solid
Storage Conditions Store long-term in a cool, dry place[1]

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in a dedicated publication. However, based on the established procedures for other organozinc pivalates, a reliable two-step synthesis can be performed. The first step is the preparation of the precursor, zinc pivalate (Zn(OPiv)₂), followed by the transmetalation from a methylmagnesium halide.

Synthesis of Zinc Pivalate (Precursor)

A common method for the preparation of zinc pivalate involves the reaction of zinc oxide with pivalic acid.

Experimental Protocol:

  • A 500 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is charged with toluene (250 mL).

  • Pivalic acid (11.3 g, 110 mmol) is added to the toluene.

  • Zinc oxide (4.07 g, 50 mmol) is added in portions to the stirred solution at room temperature.

  • The resulting suspension is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark trap.

  • The reaction is monitored until no more water is collected.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting white solid is dried under high vacuum at 100 °C for at least 6 hours to yield zinc pivalate as a white, amorphous solid.

Synthesis of this compound

The synthesis of this compound can be achieved by the transmetalation of a methyl Grignard reagent with the previously synthesized zinc pivalate.

Experimental Protocol:

  • A dry and argon-flushed 500 mL Schlenk flask, equipped with a magnetic stir bar, is charged with anhydrous zinc pivalate (Zn(OPiv)₂) (13.38 g, 50 mmol) and anhydrous lithium chloride (2.12 g, 50 mmol).

  • Anhydrous tetrahydrofuran (THF) (100 mL) is added, and the suspension is stirred at room temperature.

  • The flask is cooled to 0 °C in an ice-water bath.

  • A solution of methylmagnesium chloride in THF (e.g., 3.0 M, 16.7 mL, 50 mmol) is added dropwise to the stirred suspension over a period of 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and is stirred for an additional 2 hours.

  • The resulting solution/suspension contains this compound, likely in a complex form with magnesium salts and lithium chloride. For many applications, this solution can be used directly.

  • To obtain a solid reagent, the solvent is removed under high vacuum. The resulting solid should be handled under an inert atmosphere, although it will exhibit greater air stability than traditional methylzinc chloride.

Experimental and Logical Workflows (Graphviz Diagrams)

Synthesis_of_Zinc_Pivalate cluster_reactants Reactants cluster_process Process cluster_product Product ZnO Zinc Oxide (ZnO) Mix Mix Reactants ZnO->Mix PivOH Pivalic Acid (PivOH) PivOH->Mix Toluene Toluene (Solvent) Toluene->Mix Reflux Heat to Reflux with Azeotropic Water Removal Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Evap Solvent Evaporation Cool->Evap Dry Dry Under High Vacuum Evap->Dry ZnPiv2 Zinc Pivalate (Zn(OPiv)₂) Dry->ZnPiv2

Caption: Workflow for the synthesis of Zinc Pivalate.

Synthesis_of_MeZnOPiv cluster_reactants Reactants cluster_process Process cluster_product Product ZnPiv2 Zinc Pivalate (Zn(OPiv)₂) Mix Suspend Zn(OPiv)₂ and LiCl in THF ZnPiv2->Mix LiCl Lithium Chloride (LiCl) LiCl->Mix MeMgCl Methylmagnesium Chloride (MeMgCl in THF) Add Dropwise Addition of MeMgCl MeMgCl->Add THF Anhydrous THF (Solvent) THF->Mix Cool Cool to 0 °C Mix->Cool Cool->Add Stir Stir and Warm to Room Temperature Add->Stir MeZnOPiv_sol This compound in THF solution (for direct use) Stir->MeZnOPiv_sol Evap Solvent Evaporation (optional) MeZnOPiv_sol->Evap MeZnOPiv_solid Solid this compound Evap->MeZnOPiv_solid

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

As a stabilized organozinc reagent, this compound is a valuable tool in medicinal chemistry and drug development for several reasons:

  • Cross-Coupling Reactions: It can participate in Negishi-type cross-coupling reactions to introduce a methyl group onto aromatic, heteroaromatic, or vinylic scaffolds. This is a common structural motif in many pharmaceutical compounds.

  • Addition Reactions: this compound can be used for the 1,2-addition to aldehydes, ketones, and imines to form secondary and tertiary alcohols and amines, respectively.

  • Functional Group Tolerance: The moderated reactivity of organozinc pivalates allows them to be used in the presence of sensitive functional groups that might not be compatible with more reactive organometallics like Grignard or organolithium reagents. This is particularly advantageous in late-stage functionalization of complex drug-like molecules.

  • Improved Safety and Handling: The enhanced stability of solid this compound simplifies its storage and handling, making it more amenable to use in high-throughput screening and automated synthesis platforms.

Signaling Pathways and Logical Relationships

The utility of this compound in drug development often involves its application in the synthesis of molecules that target specific biological signaling pathways. For example, the synthesis of a kinase inhibitor might involve a key methylation step using this reagent.

Reagent_Application_Logic cluster_reagent Reagent Properties cluster_synthesis Synthetic Applications cluster_outcome Drug Development Outcome MeZnOPiv This compound Stability Enhanced Air/Moisture Stability MeZnOPiv->Stability FuncTol High Functional Group Tolerance MeZnOPiv->FuncTol Negishi Negishi Cross-Coupling Stability->Negishi FuncTol->Negishi Addition Addition to Carbonyls/Imines FuncTol->Addition Scaffold Methylation of Complex Scaffolds Negishi->Scaffold Addition->Scaffold API Active Pharmaceutical Ingredient (API) Synthesis Scaffold->API Pathway Modulation of Biological Signaling Pathway API->Pathway

Caption: Logical relationship of reagent properties to drug development outcomes.

Conclusion

This compound represents an important and practical tool in modern organic synthesis. As part of the family of stabilized organozinc pivalates, it combines the synthetic utility of traditional organozinc reagents with significantly improved handling characteristics. For researchers in drug development, this reagent offers a reliable method for the introduction of methyl groups into complex, functionalized molecules, thereby streamlining the synthesis of novel therapeutic agents. The preparative methods outlined in this guide, derived from the established chemistry of related compounds, provide a clear path to accessing and utilizing this valuable synthetic building block.

References

An In-depth Technical Guide to Methyl(pivaloyloxy)zinc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the chemical properties and reactivity of organometallic reagents is paramount. Methyl(pivaloyloxy)zinc, a member of the organozinc pivalate family, presents as a potentially valuable, yet sparsely documented, reagent in organic synthesis. This guide consolidates the available information and provides extrapolated data based on closely related compounds to offer a comprehensive technical overview.

Core Chemical Properties

This compound is a specialty organozinc reagent. While detailed experimental studies on this specific compound are not widely published, its fundamental properties can be established from supplier information and by analogy to other well-characterized organozinc pivalates.

PropertyValueSource
CAS Number 2268745-10-2[1][2][3][4]
Molecular Formula C₆H₁₂O₂Zn[1][2][3]
Molecular Weight 181.57 g/mol [1][2]
Physical Form Likely a solid or solutionInferred
Purity Specification 0.8 mmol/g[5]

Synthesis and Handling

Experimental Protocol: Plausible Synthesis of this compound

Disclaimer: The following protocol is a generalized procedure based on the synthesis of related aryl and heteroaryl zinc pivalates and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

  • Methylmagnesium halide (e.g., MeMgCl or MeMgBr) or Methyllithium (MeLi) in a suitable solvent (e.g., THF, Et₂O)

  • Anhydrous Zinc Pivalate (Zn(OPiv)₂)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk line or glovebox equipment

Procedure:

  • Under an inert atmosphere, a solution of the methylating reagent (e.g., 1.1 equivalents of MeMgCl in THF) is prepared in a dry Schlenk flask.

  • To this solution, solid anhydrous zinc pivalate (1.0 equivalent) is added in one portion at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 30 minutes to 2 hours) to ensure complete transmetalation.

  • The solvent is then removed under high vacuum to yield the solid this compound reagent.

This synthesis workflow is depicted in the following diagram:

G Experimental Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_product Final Product A Methylating Reagent (e.g., MeMgCl in THF) C Transmetalation in THF under Inert Atmosphere A->C B Anhydrous Zinc Pivalate (Zn(OPiv)₂) B->C D Solvent Removal (in vacuo) C->D E Solid this compound D->E

Plausible synthesis workflow for this compound.

Reactivity and Applications

Organozinc pivalates are valued for their enhanced stability, particularly towards air and moisture, compared to traditional diorganozinc or organozinc halide reagents.[] This stability is attributed to the presence of the pivalate group. While specific reactivity data for this compound is scarce, its chemical behavior is expected to be analogous to other organozinc compounds.

Key anticipated reactions include:

  • Negishi Cross-Coupling: As a source of a methyl nucleophile, it is expected to participate in palladium- or nickel-catalyzed cross-coupling reactions with aryl, heteroaryl, and vinyl halides or triflates.

  • Addition to Carbonyls: In the presence of a suitable catalyst or under specific conditions, it could be used for the methylation of aldehydes and ketones.

  • Acylation Reactions: Reaction with acyl chlorides to form ketones is another potential application.

The relationship of this compound to other organozinc reagents is illustrated below:

G Classification of Organozinc Reagents A Organozinc Reagents B Diorganozinc (R₂Zn) A->B C Organozinc Halides (RZnX) A->C D Organozinc Pivalates (RZnOPiv) A->D E This compound D->E is an example of

Logical relationship of this compound.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. For research purposes, de novo characterization would be required. Based on the proposed structure, the following spectroscopic signatures would be anticipated:

  • ¹H NMR: A high-field singlet corresponding to the methyl group attached to zinc, and a singlet in the 1.0-1.5 ppm range for the tert-butyl group of the pivalate ligand.

  • ¹³C NMR: Resonances for the methyl-zinc carbon, the quaternary and methyl carbons of the pivalate, and the carboxylate carbon.

  • Mass Spectrometry: An isotopic pattern characteristic of zinc in the mass spectrum.

Safety and Handling

Organozinc compounds are reactive and should be handled with care. Although organozinc pivalates are generally more stable than their dialkyl or halide counterparts, they are still sensitive to moisture and air. Handling should be performed under an inert atmosphere by technically qualified individuals. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

This compound is an organozinc reagent with potential applications in organic synthesis, particularly in cross-coupling reactions. While detailed characterization and reactivity studies are not yet widely available, its properties and synthetic accessibility can be reasonably inferred from the well-established chemistry of related organozinc pivalates. Further research into this specific reagent would be beneficial to fully elucidate its synthetic utility.

References

An In-depth Technical Guide to Methyl(pivaloyloxy)zinc and its Core Analogue, Zinc Pivalate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on Methyl(pivaloyloxy)zinc (CAS Number: 2268745-10-2), a specific organozinc reagent, and a detailed exploration of its core, foundational analogue, Zinc Pivalate (CAS Number: 15827-10-8), also known as Bis(pivaloyloxy)zinc. While specific, in-depth experimental data for this compound is limited in publicly accessible literature, this guide leverages the extensive research and data available for Zinc Pivalate to provide a thorough understanding of the properties, synthesis, and applications of this class of compounds. Zinc Pivalate is a crucial precursor and a well-characterized compound that offers significant insights into the behavior and utility of related organozinc pivalates.

This document is structured to meet the needs of researchers and professionals in drug development and chemical synthesis, offering detailed experimental protocols, structured quantitative data, and visual representations of key chemical processes.

Compound Identification and Properties

While both compounds are part of the organozinc pivalate family, they have distinct identities.

This compound

  • CAS Number: 2268745-10-2[1][2][3]

  • Molecular Formula: C6H12O2Zn[1]

  • Molecular Weight: 181.57 g/mol [1]

  • Purity Specification (Typical): 0.8mmol/g[1]

  • Long-Term Storage: Store in a cool, dry place.[1]

Note: Detailed experimental and spectroscopic data for this compound are not extensively available in peer-reviewed literature at the time of this writing. The following sections will focus on the well-characterized and closely related Zinc Pivalate.

Zinc Pivalate (Bis(pivaloyloxy)zinc)

Zinc Pivalate is a stable, white solid that serves as a key starting material for the synthesis of various organozinc reagents.[4][5]

PropertyValue
CAS Number 15827-10-8[6][][8][9]
Molecular Formula C10H18O4Zn[][8]
Molecular Weight 267.64 g/mol []
Appearance White to off-white solid[10]
Melting Point 305-315 °C (sublimation)[4][5]
Boiling Point 166.2 °C at 760 mmHg[]
Solubility Barely soluble in THF, solubility increases with the addition of LiCl.[11] Soluble in water.[6]
¹H NMR (500 MHz, DMSO-d6) δ: 1.08 (s, 9H)[4][5]
¹³C NMR (101 MHz, DMSO-d6) δ: 28.3, 37.8, 184.0[4][5]
Infrared (IR) (neat) 2962, 2929, 1606, 1534, 1481, 1457, 1426, 1378, 1361, 1228, 1031, 937, 899, 791, 609 cm⁻¹[4][5]

Experimental Protocols

The synthesis of Zinc Pivalate is well-documented, providing a reliable method for obtaining this key precursor. The following is a detailed experimental protocol adapted from the literature.

Synthesis of Zinc Pivalate from Zinc Oxide and Pivalic Acid [4][5]

This procedure details the synthesis of Zinc Pivalate from readily available starting materials.

Materials:

  • Zinc oxide (ZnO)

  • Pivalic acid

  • Toluene

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • 500 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Septum

  • Dean-Stark trap

  • Reflux condenser

  • Oil bath

  • Vacuum line with a cold trap

Procedure:

  • A dry, 500 mL round-bottomed flask equipped with a magnetic stir bar is charged with 250 mL of toluene.

  • Pivalic acid (11.3 g, 110 mmol) is added to the toluene.

  • Zinc oxide (4.07 g, 50 mmol) is added in portions to the solution at room temperature.

  • The flask is equipped with a Dean-Stark trap and a reflux condenser, and the suspension is stirred under an inert atmosphere at reflux for 16 hours.

  • After cooling to room temperature, the mixture is concentrated by rotary evaporation.

  • The remaining pivalic acid and water are removed under high vacuum using a vacuum line with a liquid nitrogen cold trap.

  • The resulting white solid is warmed to 100 °C in an oil bath and dried under vacuum for at least 6 hours to yield Zinc Pivalate as a white, amorphous solid.

Signaling Pathways and Experimental Workflows

Organozinc pivalates are instrumental in a variety of organic transformations, most notably in the preparation of air- and moisture-stable organozinc reagents for cross-coupling reactions. The general workflow for the preparation of these reagents is depicted below.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Organic_Halide Organic Halide (R-X) Grignard Grignard Reagent (R-MgX) Organic_Halide->Grignard Mg insertion Mg_metal Magnesium Metal Mg_metal->Grignard Zn_Pivalate Zinc Pivalate [Zn(OPiv)₂] Organozinc_Pivalate Organozinc Pivalate (R-ZnOPiv) Zn_Pivalate->Organozinc_Pivalate Grignard->Organozinc_Pivalate Transmetalation

Caption: General workflow for the synthesis of organozinc pivalates.

A more detailed representation of the synthesis of a specific arylzinc pivalate is provided below, illustrating the key steps of Grignard formation and subsequent transmetalation.

G Aryl_Bromide Aryl Bromide (Ar-Br) Grignard_Formation Grignard Formation Mg Mg THF THF Aryl_MgBr Aryl Magnesium Bromide (Ar-MgBr) Grignard_Formation->Aryl_MgBr Transmetalation Transmetalation Zn_OPiv2 Zinc Pivalate [Zn(OPiv)₂] Aryl_ZnOPiv Aryl Zinc Pivalate (Ar-ZnOPiv) Transmetalation->Aryl_ZnOPiv MgBr_OPiv Mg(OPiv)Br Transmetalation->MgBr_OPiv

Caption: Synthesis of an arylzinc pivalate via Grignard formation and transmetalation.

Applications in Organic Synthesis

Zinc Pivalate is a versatile reagent primarily used as a precursor to a wide range of air- and moisture-stable solid organozinc pivalates.[12] These reagents are highly valued in organic synthesis for their ability to participate in various cross-coupling reactions, offering a safer and more convenient alternative to traditional organozinc compounds.

Key Applications:

  • Negishi Cross-Coupling: Organozinc pivalates are excellent nucleophiles in palladium- or nickel-catalyzed Negishi cross-coupling reactions to form C-C bonds.

  • Cobalt-Catalyzed Reactions: These reagents have been successfully employed in cobalt-catalyzed cross-couplings.[13]

  • Synthesis of Functionalized Molecules: The enhanced stability and functional group tolerance of organozinc pivalates make them ideal for the synthesis of complex and polyfunctionalized organic molecules, including pharmaceuticals and natural products.[13]

  • Directed Metalation: Zinc pivalate can be used in directed metalation reactions to generate specific organozinc species.[12]

The stability of these reagents is a significant advantage, allowing for easier handling and storage compared to their more pyrophoric counterparts. This stability is attributed to the formation of mixed zinc-magnesium pivalate complexes that protect the reactive carbon-zinc bond.[14][[“]]

References

An In-depth Technical Guide to the Molecular Structure of Methyl(pivaloyloxy)zinc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Organozinc reagents, particularly those containing a carboxylate ligand, are valuable intermediates in organic synthesis due to their enhanced stability and functional group tolerance compared to their dialkylzinc counterparts. Methyl(pivaloyloxy)zinc, with its combination of a reactive methyl group and a sterically bulky pivaloyloxy ligand, is anticipated to exhibit unique reactivity and structural features. Understanding its molecular architecture is crucial for predicting its behavior in chemical transformations and for the rational design of new synthetic methodologies.

Inferred Molecular Structure

Based on X-ray crystallographic studies of related ethylzinc carboxylates, this compound is expected to exist not as a simple monomer, but rather as aggregated species.[1] The precise structure is likely dependent on the solvent and concentration. Common structural motifs for alkylzinc carboxylates include dimers, polymers, and more complex clusters.[1]

A probable dimeric structure for this compound in a coordinating solvent like THF is depicted below. In this arrangement, the pivaloyloxy groups act as bridging ligands between two zinc centers.

Inferred Dimeric Structure

In this dimeric structure, each zinc atom is coordinated to a terminal methyl group and two oxygen atoms from the bridging pivaloyloxy ligands. The coordination geometry around the zinc centers is likely distorted tetrahedral.

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques. The data presented here is based on typical values observed for related zinc carboxylates.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for probing the coordination mode of the carboxylate group. The separation between the asymmetric (νas(COO-)) and symmetric (νs(COO-)) stretching frequencies can provide insight into whether the carboxylate is acting as a monodentate, bidentate chelating, or bridging ligand.[2]

Vibrational ModeExpected Frequency Range (cm-1)Notes
Asymmetric COO- stretch (νas)1610 - 1530The position of this band is sensitive to the coordination environment. A higher frequency is often associated with more covalent character in the Zn-O bond.[3]
Symmetric COO- stretch (νs)1460 - 1420Less sensitive to the coordination mode compared to the asymmetric stretch.
Zn-O stretch500 - 400Provides direct evidence for the zinc-oxygen bond.
C-H stretches (methyl & t-butyl)3000 - 2850Characteristic of the alkyl groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can confirm the presence of the methyl and pivaloyl groups. 67Zn NMR, although challenging due to the quadrupolar nature of the nucleus and its low natural abundance, can provide direct information about the coordination environment of the zinc center.

NucleusExpected Chemical Shift (ppm)Notes
1H (Methyl protons)~ -0.5 to 0.5The protons of the methyl group directly attached to zinc are expected to be significantly shielded.
1H (t-Butyl protons)~ 1.1 - 1.3The chemical shift will be similar to that of other pivalate esters.
13C (Methyl carbon)~ -5 to 5The carbon of the methyl group attached to zinc will also be shielded.
13C (t-Butyl carbons)~ 27 (CH3), ~ 39 (quaternary C)Typical values for the tert-butyl group.
13C (Carbonyl carbon)~ 180 - 185The chemical shift of the carboxylate carbon is indicative of its electronic environment.
67ZnHighly variableThe chemical shift is very sensitive to the coordination number and geometry of the zinc atom. For tetracoordinate zinc, a broad range of chemical shifts can be observed.[4]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and characterization of alkylzinc pivalates and related organozinc reagents.[5][6]

Synthesis of this compound

This procedure is based on the reaction of dimethylzinc with pivalic acid.

G Synthetic Pathway for this compound reagents Zn(CH3)2 + (CH3)3CCOOH reaction Reaction in Toluene (Inert Atmosphere) reagents->reaction product CH3ZnOC(O)C(CH3)3 + CH4 reaction->product

Synthetic Pathway

Materials:

  • Dimethylzinc (Zn(CH3)2) solution in a suitable solvent (e.g., toluene)

  • Pivalic acid ((CH3)3CCOOH)

  • Anhydrous toluene

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of pivalic acid in anhydrous toluene is prepared in a Schlenk flask.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of dimethylzinc is added dropwise to the stirred pivalic acid solution. Methane gas will be evolved.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The solvent is removed under vacuum to yield the solid product.

Safety Note: Dialkylzinc compounds are pyrophoric and react violently with water. All manipulations must be carried out under a strict inert atmosphere by trained personnel.

Characterization Methods

Infrared Spectroscopy:

  • A small sample of the solid product is placed on the diamond ATR crystal of an FTIR spectrometer.

  • The spectrum is recorded over the range of 4000-400 cm-1.

NMR Spectroscopy:

  • The solid product is dissolved in a suitable deuterated solvent (e.g., C6D6 or THF-d8) in an NMR tube under an inert atmosphere.

  • 1H and 13C NMR spectra are acquired.

  • For 67Zn NMR, a specialized probe and a high-field spectrometer are typically required. The sample should be prepared at a high concentration.

Conclusion

While the definitive molecular structure of this compound remains to be elucidated by single-crystal X-ray diffraction, a wealth of data from analogous compounds provides a strong basis for understanding its structural and spectroscopic properties. It is likely to exist as a dimeric or higher-order aggregate with bridging pivaloyloxy ligands. The provided experimental protocols offer a starting point for the synthesis and characterization of this and related organozinc reagents. Further research, including computational modeling and detailed spectroscopic studies, will be invaluable in fully characterizing this versatile synthetic intermediate.

References

An In-depth Technical Guide to the Solubility of Methyl(pivaloyloxy)zinc in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl(pivaloyloxy)zinc

This compound is an organozinc compound that belongs to the class of heteroleptic organozincs (RZnX), where R is an alkyl group (methyl) and X is a carboxylate group (pivaloate). These reagents have gained significant interest in organic synthesis due to their unique reactivity and stability compared to other organometallic compounds. Understanding their solubility is crucial for their effective use in various chemical transformations.

Organozinc compounds, in general, are known to be soluble in nonpolar solvents such as cyclohexane.[1] This is attributed to the linear geometry of many diorganozinc compounds, which results in a zero net dipole moment.[1] However, the solubility of heteroleptic organozincs like this compound can be more complex due to the presence of the polar carboxylate group.

Qualitative Solubility of Organozinc Pivalates

Research on organozinc pivalate reagents indicates that their solubility is highly dependent on the solvent and the presence of additives like lithium chloride (LiCl).

Key Observations:

  • Tetrahydrofuran (THF): Zinc pivalate, a closely related compound, is reported to be "barely soluble" in THF.[2] However, its solubility is significantly enhanced by the addition of LiCl, which leads to the formation of a soluble molecular complex, [(THF)₂Li₂(µ-Cl)₂(µ-OPiv)₂Zn].[2][3] This suggests that the solubility of this compound in THF may also be limited but can be improved with additives.

  • Nonpolar Solvents: While general diorganozinc compounds show good solubility in nonpolar solvents, the polarity introduced by the pivaloate group in this compound may reduce its solubility in such solvents compared to simpler dialkylzincs.

  • Ethereal Solvents: Organozinc compounds generally show a low affinity for complexation with ethereal solvents.[1]

Table 1: Summary of Qualitative Solubility and Solvent Usage for Organozinc Pivalates

Solvent/AdditiveObservationContextSource
Tetrahydrofuran (THF)Zinc pivalate is sparingly soluble.Synthesis and reactivity studies of organozinc pivalate reagents.[2]
THF with LiClZinc pivalate becomes soluble due to complex formation.Mechanistic studies on the role of salt additives.[2][3]
TolueneUsed as a solvent in studies of organozinc pivalate complexes with LiCl and Mg(OPiv)₂.Investigation of the segregation and stabilization of organozinc pivalate reagents.[2]
Ethyl Acetate (EtOAc)Used as a solvent for cross-coupling reactions involving organozinc pivalates.Study of the effect of solvent on the reactivity of organozinc reagents.[2]

Factors Influencing Solubility

The solubility of organozinc pivalates is not a simple dissolution process but is often intertwined with complex equilibria in solution.

Diagram 1: Factors Affecting Organozinc Pivalate Solubility

G Factors Influencing Organozinc Pivalate Solubility cluster_0 Insoluble/Slightly Soluble State cluster_1 Solubilization Pathway Organozinc_Pivalate RZnOPiv Soluble_Complex [RZn(OPiv)ClLi]n (Soluble Complex) Organozinc_Pivalate->Soluble_Complex Complexation LiCl LiCl Additive LiCl->Soluble_Complex Facilitates

Caption: The role of LiCl in enhancing the solubility of organozinc pivalates through complex formation.

This diagram illustrates that the intrinsic low solubility of an organozinc pivalate can be overcome by the addition of lithium chloride, which drives the equilibrium towards the formation of a more soluble complex species in solution.

Experimental Protocol for Solubility Determination

For researchers needing precise solubility data, the following experimental protocol provides a general framework for its determination. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of interest (e.g., THF, Toluene, Dioxane)

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.2 µm)

  • Inert atmosphere glove box or Schlenk line

  • Analytical instrumentation for quantification (e.g., ICP-OES for zinc analysis, or ¹H NMR with an internal standard)

Workflow Diagram:

G Experimental Workflow for Solubility Determination Start Start Prep Prepare saturated solution: Add excess this compound to solvent Start->Prep Equilibrate Equilibrate at constant temperature with stirring for 24-48h Prep->Equilibrate Settle Allow solid to settle Equilibrate->Settle Filter Withdraw aliquot of supernatant and filter through 0.2 µm syringe filter Settle->Filter Dilute Accurately dilute the filtered solution Filter->Dilute Analyze Analyze zinc concentration (e.g., ICP-OES) or compound concentration (e.g., NMR) Dilute->Analyze Calculate Calculate solubility (e.g., in g/L or mol/L) Analyze->Calculate End End Calculate->End

Caption: A stepwise workflow for the experimental determination of solubility.

Procedure:

  • Preparation of Saturated Solution:

    • In an inert atmosphere, add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or on a stirrer and agitate at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.2 µm PTFE syringe filter to remove any suspended solid particles.

  • Quantification:

    • Accurately dilute the filtered aliquot with a known volume of the same solvent.

    • Determine the concentration of zinc in the diluted solution using a suitable analytical technique. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive method for quantifying metal ions. Alternatively, ¹H NMR spectroscopy with a calibrated internal standard can be used to determine the concentration of the molecule.

  • Calculation:

    • From the determined concentration and the dilution factor, calculate the solubility of this compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/L, mol/L).

Safety Precautions:

  • Organozinc compounds can be pyrophoric and are sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in the scientific literature, qualitative evidence suggests that its solubility is modest and significantly influenced by the presence of salt additives like LiCl, particularly in ethereal solvents like THF. For applications requiring precise knowledge of solubility, direct experimental determination is recommended. The protocol provided in this guide offers a robust methodology for obtaining such data, enabling researchers to optimize reaction conditions and better understand the behavior of this important class of organometallic reagents.

References

Spectroscopic Profile of Methyl(pivaloyloxy)zinc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl(pivaloyloxy)zinc, a compound of interest in various chemical syntheses. Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from the closely related compound, zinc pivalate (bis(pivaloyloxy)zinc), and established principles of spectroscopic interpretation to present a comprehensive analytical profile. The information herein is intended to serve as a valuable resource for the identification and characterization of this compound and related organozinc carboxylates.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Data for the pivaloyloxy moiety is based on experimental values reported for zinc pivalate, a structurally similar compound. Predicted values for the methyl group attached to the zinc atom and the mass spectrum are based on established chemical shift ranges and fragmentation patterns of organozinc compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ -0.5 to 0.5Singlet3HZn-CHThe chemical shift of protons on a carbon attached to zinc is typically upfield (shielded) compared to alkanes, appearing in the range of δ 0 to -1 ppm.[1][2][3][4][5]
~ 1.2Singlet9H-C(CH ₃)₃Based on the data for zinc pivalate.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentNotes
~ -5 to 5Zn-C H₃The chemical shift of a carbon directly bonded to zinc is expected to be significantly shielded.[6][7]
~ 27-C(C H₃)₃Based on the experimental data for zinc pivalate.
~ 39-C (CH₃)₃Based on the experimental data for zinc pivalate.
~ 187C =OThe carbonyl carbon in zinc carboxylates is significantly deshielded. This value is based on experimental data for zinc pivalate.[8]
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentNotes
~ 2970 - 2870StrongC-H stretch (methyl and tert-butyl)Typical for sp³ C-H bonds.[9]
~ 1600 - 1540StrongAsymmetric COO⁻ stretchThe position of the carboxylate stretches is indicative of the coordination mode. For zinc carboxylates, a significant separation between the asymmetric and symmetric stretches is observed.[10] This range is based on data for zinc pivalate.
~ 1485MediumC-H bend (methyl and tert-butyl)
~ 1420 - 1380StrongSymmetric COO⁻ stretchThis range is based on data for zinc pivalate. The difference between the asymmetric and symmetric stretching frequencies can provide information about the carboxylate binding mode (e.g., monodentate, bidentate, bridging).[10]
~ 500 - 400MediumZn-C stretchThe Zn-C stretching frequency is expected in the far-IR region.
~ 300 - 200MediumZn-O stretchThe Zn-O stretching frequency is also expected in the far-IR region.
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z RatioPredicted Fragment IonNotes
[M]+[CH₃ZnOOCC(CH₃)₃]⁺The molecular ion peak may be observed, depending on the ionization method.
[M - CH₃]⁺[ZnOOCC(CH₃)₃]⁺Loss of the methyl group from the zinc atom is a likely fragmentation pathway.
[M - OOCC(CH₃)₃]⁺[CH₃Zn]⁺Cleavage of the zinc-carboxylate bond would yield the methylzinc cation.
101[OCC(CH₃)₃]⁺Formation of the pivaloyl cation (acylium ion) is a common fragmentation pattern for pivalate-containing compounds.[11]
57[C(CH₃)₃]⁺The tert-butyl cation is a very stable carbocation and its peak is expected to be prominent.

Experimental Protocols

The following sections outline generalized procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on established methods for the preparation of organozinc reagents and their carboxylate derivatives.[12][13][14][15] All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of organozinc compounds.

Synthesis of this compound

Materials:

  • Anhydrous zinc chloride (ZnCl₂)

  • Methyllithium (CH₃Li) or Methylmagnesium bromide (CH₃MgBr) in a suitable anhydrous solvent (e.g., diethyl ether, THF)

  • Pivalic acid ((CH₃)₃CCOOH)

  • Anhydrous solvents (e.g., diethyl ether, THF, toluene)

Procedure:

  • Preparation of Dimethylzinc (in situ): A solution of methyllithium or methylmagnesium bromide (2 equivalents) is added dropwise to a stirred suspension of anhydrous zinc chloride (1 equivalent) in anhydrous diethyl ether or THF at a low temperature (e.g., 0 °C or -78 °C). The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of dimethylzinc.

  • Reaction with Pivalic Acid: The solution of dimethylzinc is cooled to 0 °C. A solution of pivalic acid (1 equivalent) in the same anhydrous solvent is added dropwise to the dimethylzinc solution. This reaction is typically exothermic.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for an additional period to ensure complete reaction. The solvent is then removed under reduced pressure to yield the crude product. The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) under an inert atmosphere.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

  • Sample Preparation: All samples for NMR analysis must be prepared in an inert atmosphere (glovebox). An appropriate amount of this compound is dissolved in a deuterated, anhydrous solvent (e.g., C₆D₆, THF-d₈).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300-500 MHz).

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra.

2.2.2. IR Spectroscopy

  • Sample Preparation: Due to its sensitivity, the sample should be prepared in a glovebox. A thin film of the compound can be prepared between KBr or CsI plates, or a Nujol mull can be used.

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. For analysis of metal-ligand vibrations, the far-IR region (below 400 cm⁻¹) may also be scanned.

2.2.3. Mass Spectrometry

  • Sample Preparation: The sample is introduced into the mass spectrometer using a method suitable for air-sensitive compounds, such as direct insertion probe under an inert gas flow.

  • Instrumentation: A variety of ionization techniques can be employed, including Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the desired fragmentation and information.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range to observe the molecular ion and expected fragments.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (ZnCl₂, CH₃Li, Pivalic Acid) reaction Reaction under Inert Atmosphere start->reaction workup Work-up and Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_proc Data Processing and Interpretation nmr->data_proc ir->data_proc ms->data_proc structure Structural Elucidation data_proc->structure

Caption: Synthesis and spectroscopic analysis workflow for this compound.

References

The Core Reactivity of Organozinc Pivalates: A Technical Guide for Drug Development and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Organozinc pivalates have emerged as a robust and versatile class of reagents in modern organic synthesis, offering significant advantages in stability and functional group tolerance compared to traditional organozinc halides. Their enhanced stability to air and moisture simplifies handling procedures and broadens their applicability in complex synthetic routes, particularly within the pharmaceutical and agrochemical industries. This technical guide provides an in-depth analysis of the fundamental reactivity of organozinc pivalates, detailing their synthesis, structure, and diverse applications in key carbon-carbon bond-forming reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical experimental guidance.

Introduction: The Rise of Organozinc Pivalates

Organozinc reagents have long been valued in organic chemistry for their utility in a range of transformations, most notably the Negishi cross-coupling reaction.[1] However, their inherent sensitivity to air and moisture has historically limited their widespread use, often necessitating strictly anhydrous and anaerobic reaction conditions. The development of organozinc pivalates (RZnOPiv) by the Knochel group marked a significant advancement, providing a class of solid, free-flowing reagents with remarkably enhanced stability.[2][3]

These reagents are typically formulated as multicomponent systems, often including magnesium pivalate and lithium chloride, which contribute to their unique properties.[2] The pivalate ligand, with its bulky tert-butyl group, is believed to play a crucial role in stabilizing the organozinc species. This enhanced stability does not come at the cost of reactivity; organozinc pivalates readily participate in a variety of cross-coupling and other carbon-carbon bond-forming reactions, often with high yields and excellent functional group compatibility.[4][5]

Synthesis of Organozinc Pivalates

The preparation of organozinc pivalates can be achieved through several reliable methods, primarily involving the reaction of an organic halide with magnesium in the presence of zinc pivalate or through a directed metalation approach.

From Organic Halides via Magnesium Insertion

A common and practical method for the synthesis of aryl and heteroaryl zinc pivalates involves the direct insertion of magnesium into the carbon-halogen bond of an organic halide in the presence of zinc pivalate (Zn(OPiv)₂).[6] This "in situ" transmetalation sequence is highly efficient and tolerates a wide array of functional groups.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product ArX Aryl/Heteroaryl Halide (Ar-X) ReactionVessel THF, 25 °C ArX->ReactionVessel Mg Magnesium Turnings Mg->ReactionVessel ZnOPiv2 Zn(OPiv)₂ • 2LiCl ZnOPiv2->ReactionVessel ArZnOPiv Aryl/Heteroaryl Zinc Pivalate (ArZnOPiv) ReactionVessel->ArZnOPiv

Caption: Synthesis of Organozinc Pivalates via Magnesium Insertion.

Via Directed Metalation

For substrates bearing sensitive functional groups that may not be compatible with direct magnesium insertion, a directed metalation approach using a hindered lithium amide base such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) is employed.[6] This is followed by transmetalation with zinc pivalate to afford the desired organozinc pivalate.

Fundamental Reactivity and Applications

Organozinc pivalates are highly versatile reagents that participate in a broad spectrum of carbon-carbon bond-forming reactions. Their reactivity is characterized by a high degree of functional group tolerance and often proceeds under mild reaction conditions.

Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling reaction is a cornerstone of modern organic synthesis, and organozinc pivalates have proven to be excellent nucleophilic partners in this transformation.[1] They readily couple with a wide variety of aryl, heteroaryl, and vinyl halides and triflates.

G cluster_reactants Reactants ArZnOPiv Organozinc Pivalate (R-ZnOPiv) TM Transmetalation ArX Aryl/Vinyl Halide/Triflate (Ar-X) OA Oxidative Addition Pd0 Pd(0)Ln PdII [R-Pd(II)-Ar]Ln RE Reductive Elimination OA->PdII Ar-X TM->PdII RE->Pd0 Product Coupled Product (R-Ar) RE->Product

Caption: Simplified Catalytic Cycle for Negishi Cross-Coupling.

Cobalt-Catalyzed Cross-Coupling

Cobalt catalysis has emerged as a cost-effective and sustainable alternative to palladium-based systems. Organozinc pivalates are highly effective in cobalt-catalyzed cross-coupling reactions, enabling the formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds under mild conditions.[7][8]

Copper-Catalyzed Reactions

Organozinc pivalates also undergo efficient copper-catalyzed reactions, including acylations and allylations. These transformations provide access to a diverse range of functionalized molecules.[9][10]

Quantitative Data Summary

The following tables summarize the yields of various reactions involving organozinc pivalates, demonstrating their broad applicability and high efficiency.

Table 1: Palladium-Catalyzed Negishi Cross-Coupling of Organozinc Pivalates with Aryl Halides

Organozinc Pivalate (Ar¹-ZnOPiv)Aryl Halide (Ar²-X)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
Ph-ZnOPiv4-BrC₆H₄CO₂EtPd(OAc)₂ (1)SPhos (2)THF25295
2-Thienyl-ZnOPiv4-ClC₆H₄CNPd₂(dba)₃ (1.5)XPhos (3)THF601288
4-MeOC₆H₄-ZnOPiv2-Br-pyridinePd(OAc)₂ (2)RuPhos (4)Toluene80692
3-Pyridyl-ZnOPiv4-BrC₆H₄COMePEPPSI-IPr (1)-THF25294[4]

Table 2: Cobalt-Catalyzed Cross-Coupling of Organozinc Pivalates

Organozinc PivalateElectrophileCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
Ph-ZnOPiv1-IodooctaneCoCl₂·2LiCl (10)TMEDA (10)THF251285
4-FC₆H₄-ZnOPiv2-BromooctaneCoBr₂ (10)bipy (10)MeCN23378[7]
2-Naphthyl-ZnOPiv1-Bromo-4-cyanobenzeneCoCl₂ (5)-NMP801691

Table 3: Air and Moisture Stability of Selected Organozinc Pivalates

Organozinc PivalateExposure Time in Air (h)Remaining Activity (%)Reference
4,6-dichloropyrimidin-5-ylzinc pivalate4~95[6]
2-pyridylzinc pivalate24>80[4]
p-tolylzinc pivalate with Mg(OPiv)₂1~90[11]

Detailed Experimental Protocols

General Procedure for the Preparation of Arylzinc Pivalates via Magnesium Insertion

A dry and argon-flushed flask equipped with a magnetic stir bar is charged with magnesium turnings (1.5 equiv) and a solution of Zn(OPiv)₂·2LiCl (1.2 equiv) in anhydrous THF. The corresponding aryl or heteroaryl halide (1.0 equiv) is then added, and the mixture is stirred at room temperature until the magnesium is consumed (typically 2-12 h). The resulting solution of the organozinc pivalate can be used directly or the solvent can be removed under vacuum to yield a solid, free-flowing powder.[4]

General Procedure for Palladium-Catalyzed Negishi Cross-Coupling

To a solution of the organozinc pivalate (1.2 equiv) in anhydrous THF are added the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%). The reaction mixture is stirred at the indicated temperature until complete conversion of the starting material is observed by TLC or GC-MS. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.[5]

General Procedure for Cobalt-Catalyzed Cross-Coupling

In a glovebox, a vial is charged with the cobalt catalyst (e.g., CoBr₂, 10 mol%), the ligand (if required), and the electrophile (1.0 equiv). The organozinc pivalate (1.5 equiv) is then added, followed by the solvent. The vial is sealed and the reaction mixture is stirred at the indicated temperature for the specified time. After completion, the reaction is worked up by quenching with a suitable aqueous solution and extracting with an organic solvent. The product is isolated after purification by column chromatography.[7]

Conclusion

Organozinc pivalates represent a significant advancement in the field of organometallic chemistry, offering a unique combination of high reactivity and enhanced stability. Their ease of preparation, broad functional group tolerance, and applicability in a wide range of important carbon-carbon bond-forming reactions make them invaluable tools for organic synthesis. This guide has provided a comprehensive overview of their fundamental reactivity, supported by quantitative data and detailed experimental protocols, to facilitate their adoption and application in academic and industrial research, particularly in the critical area of drug development and discovery. The continued exploration of the reactivity of these versatile reagents is expected to lead to further innovations in synthetic methodology.

References

Methodological & Application

Methyl(pivaloyloxy)zinc: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl(pivaloyloxy)zinc, a member of the organozinc pivalate family, has emerged as a valuable and versatile reagent in organic synthesis. Its enhanced stability compared to traditional organozinc halides makes it an attractive option for a range of carbon-carbon bond-forming reactions. This application note provides a comprehensive overview of the applications of this compound, with a focus on detailed experimental protocols for key transformations, including cobalt-catalyzed reactions and Negishi cross-couplings. The data presented is intended to guide researchers, scientists, and drug development professionals in the effective utilization of this powerful synthetic tool.

Organozinc pivalates, in general, are recognized for their improved air and moisture stability, which allows for easier handling compared to their highly sensitive halide counterparts.[1][2][3][4] This increased stability does not compromise their reactivity, making them competent nucleophiles in a variety of transition metal-catalyzed reactions.[5][6]

Key Applications

The primary applications of alkylzinc pivalates, including this compound, lie in the field of cross-coupling and addition reactions. These reagents have proven to be particularly effective in:

  • Cobalt-Catalyzed 1,2-Dialkylation of Alkenes: A powerful method for the selective formation of two new C(sp³)–C(sp³) bonds across a double bond.[1][2]

  • Cobalt-Catalyzed Difluoroalkylarylation of Alkenes: Enabling the introduction of both a difluoroalkyl and an aryl group in a single step.[5]

  • Palladium-Catalyzed Negishi Cross-Coupling: A classic and reliable method for the formation of C-C bonds between organozinc compounds and organic halides or triflates.[3][6]

The use of solid, salt-stabilized alkylzinc pivalates offers a distinct advantage in these reactions, contributing to their efficiency and broad functional group tolerance.[1][2][5]

Data Presentation

The following tables summarize quantitative data for representative reactions involving alkylzinc pivalates, which are analogous to the expected reactivity of this compound.

Table 1: Cobalt-Catalyzed 1,2-Dialkylation of Dienoates with Alkylzinc Pivalates [1][2]

EntryDiene SubstrateAlkylating Agent 1Alkylzinc PivalateProductYield (%)
1Ethyl sorbateEthyl bromodifluoroacetateIsopentylzinc pivalateEthyl 4,5-dimethyl-2-(difluoro(ethoxycarbonyl)methyl)hept-2-enoate78
2Diethyl 2-methylenepent-4-enoateEthyl bromodifluoroacetateCyclohexylzinc pivalateDiethyl 2-((cyclohexylmethyl)difluoromethyl)-2-methylpent-4-enoate65
3(E)-diethyl 2-methylenepent-4-enedioateEthyl bromodifluoroacetate(3,3-dimethylbutyl)zinc pivalateDiethyl 2-((3,3-dimethylbutyl)difluoromethyl)-2-methylenepent-4-enedioate72

Table 2: Cobalt-Catalyzed Difluoroalkylarylation of Alkenes with Arylzinc Pivalates [5]

EntryAlkene SubstrateDifluoroalkyl BromideArylzinc PivalateProductYield (%)
1StyreneEthyl bromodifluoroacetatePhenylzinc pivalateEthyl 2,2-difluoro-4-phenyl-4-phenylbutanoate85
21-OcteneEthyl bromodifluoroacetate4-Tolylzinc pivalateEthyl 2,2-difluoro-4-(p-tolyl)decanoate76
3IndeneEthyl bromodifluoroacetate4-Methoxyphenylzinc pivalateEthyl 2-(2,2-difluoro-2-(4-methoxyphenyl)ethyl)-2,3-dihydro-1H-indene-2-carboxylate55

Experimental Protocols

Protocol 1: General Procedure for the Preparation of Solid, Salt-Stabilized Alkylzinc Pivalates

This protocol is adapted from the work of Wang et al. and can be used for the synthesis of this compound.[1][2]

Materials:

  • Alkyl halide (e.g., methyl iodide) (1.0 equiv)

  • Magnesium turnings (1.5 equiv)

  • Lithium chloride (LiCl) (1.5 equiv), dried under high vacuum

  • Zinc pivalate (Zn(OPiv)₂) (1.2 equiv), dried under high vacuum

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add magnesium turnings and dried lithium chloride.

  • Add anhydrous THF to the flask.

  • Slowly add the alkyl halide to the suspension at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours until the magnesium is consumed.

  • In a separate dry Schlenk flask under argon, suspend zinc pivalate in anhydrous THF.

  • Cool the Grignard reagent solution to 0 °C and slowly add it to the zinc pivalate suspension via cannula.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Remove the solvent under high vacuum to afford the solid, salt-stabilized alkylzinc pivalate, which can be stored under an inert atmosphere.

G Preparation of Alkylzinc Pivalate cluster_flask1 Flask 1: Grignard Reagent Formation cluster_flask2 Flask 2: Zinc Pivalate Suspension A Mg turnings + LiCl B Add Alkyl Halide in THF at 0 °C A->B C Stir at RT for 2-4h B->C E Cannula Transfer of Grignard Reagent to Flask 2 at 0 °C C->E D Zn(OPiv)₂ in THF D->E F Stir at RT for 1h E->F G Solvent Removal under Vacuum F->G H Solid Alkylzinc Pivalate G->H

Fig. 1: Workflow for Alkylzinc Pivalate Synthesis
Protocol 2: Cobalt-Catalyzed 1,2-Dialkylation of a Dienoate

This is a representative procedure based on the work of Wang et al.[1][2]

Materials:

  • Dienoate (e.g., ethyl sorbate) (1.0 equiv)

  • Alkylating agent (e.g., ethyl bromodifluoroacetate) (2.0 equiv)

  • Alkylzinc pivalate (e.g., this compound) (2.0 equiv)

  • Cobalt(II) iodide (CoI₂) (10 mol%)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add cobalt(II) iodide.

  • Add the dienoate, alkylating agent, and alkylzinc pivalate.

  • Add anhydrous acetonitrile via syringe.

  • Stir the reaction mixture at 23 °C for 3 hours.

  • Upon completion (monitored by TLC or GC-MS), remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 1,2-dialkylated product.

G Cobalt-Catalyzed 1,2-Dialkylation Reagents Dienoate Alkylating Agent Alkylzinc Pivalate CoI₂ ReactionVessel Schlenk Tube under Argon Reagents->ReactionVessel Solvent Add Anhydrous MeCN ReactionVessel->Solvent Stirring Stir at 23 °C for 3h Solvent->Stirring Workup Solvent Evaporation Stirring->Workup Purification Column Chromatography Workup->Purification Product 1,2-Dialkylated Product Purification->Product

Fig. 2: Experimental Workflow for 1,2-Dialkylation
Protocol 3: General Procedure for Negishi Cross-Coupling

This is a general protocol for the palladium-catalyzed Negishi cross-coupling of an aryl halide with an organozinc pivalate.[3][4][6]

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Organozinc pivalate (e.g., this compound) (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst.

  • Add the aryl halide and the organozinc pivalate.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for the required time (monitored by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Negishi Cross-Coupling Reaction Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd RZnOPiv R-ZnOPiv Transmetalation Transmetalation RZnOPiv->Transmetalation ArPdX Ar-Pd(II)-X OxAdd->ArPdX ArPdX->Transmetalation ArPdR Ar-Pd(II)-R Transmetalation->ArPdR ZnXOPiv Zn(X)(OPiv) Transmetalation->ZnXOPiv RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration ArR Ar-R RedElim->ArR

Fig. 3: Catalytic Cycle of Negishi Cross-Coupling

Conclusion

This compound and its alkylzinc pivalate analogues are robust and versatile reagents for modern organic synthesis. Their enhanced stability and high reactivity in key C-C bond-forming reactions, such as cobalt-catalyzed dialkylations and palladium-catalyzed Negishi cross-couplings, make them valuable tools for the construction of complex organic molecules. The detailed protocols and data provided in this application note are intended to facilitate the adoption of these powerful reagents in academic and industrial research settings, ultimately accelerating the discovery and development of new chemical entities.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Methyl(pivaloyloxy)zinc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of methyl(pivaloyloxy)zinc in palladium-catalyzed cross-coupling reactions. This reagent offers a stable, solid, and highly functional group tolerant alternative for methylation in drug discovery and organic synthesis.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] Among the various organometallic reagents utilized, organozinc compounds, particularly in the context of the Negishi coupling, have proven to be highly versatile.[1] Organozinc pivalates have emerged as a class of reagents with enhanced stability, allowing for easier handling and storage compared to traditional organozinc halides.[2] this compound, specifically, provides a valuable tool for the introduction of a methyl group, a common motif in pharmacologically active compounds.

These reagents are solid, free-flowing powders that can often be handled in the air for brief periods with minimal loss of activity and exhibit excellent functional group compatibility, tolerating esters, ketones, and even free N-H groups.[2] This protocol outlines the preparation of zinc pivalate, the subsequent formation of the organozinc pivalate reagent, and a general procedure for its application in palladium-catalyzed cross-coupling reactions.

Data Presentation

Table 1: Typical Reaction Components for Palladium-Catalyzed Methylation with this compound

ComponentExampleTypical Loading (mol%)Purpose
Aryl/Heteroaryl Halide 4-Bromobenzonitrile1.0 equivElectrophilic coupling partner
This compound N/A1.1 - 1.5 equivNucleophilic methyl source
Palladium Precatalyst PEPPSI™-IPr1 - 2 mol%Catalyst
Solvent THF, 2-MeTHF, NMPN/AReaction medium
Temperature Room Temperature to 60 °CN/AReaction condition
Reaction Time 1 - 24 hoursN/AReaction duration

Table 2: Representative Palladium Catalysts and Ligands for Negishi Coupling

Palladium SourceLigandTypical Applications
Pd₂(dba)₃XPhos, SPhos, RuPhosGeneral cross-coupling of aryl and heteroaryl halides.
[Pd(allyl)Cl]₂Buchwald Biaryl Phosphine LigandsBroadly applicable for various C-C and C-N bond formations.
PEPPSI™-IPrIPr (NHC ligand)Highly active for cross-coupling with less reactive halides.
NiCl₂(glyme)(i-Pr)-PyboxNickel-catalyzed variant for specific substrate classes.[3]

Experimental Protocols

Protocol 1: Preparation of Zinc Pivalate [Zn(OPiv)₂]

This protocol is adapted from the procedure for the synthesis of zinc pivalate as a precursor for organozinc reagents.[2][4]

Materials:

  • Zinc oxide (ZnO)

  • Pivalic acid (PivOH)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add toluene (0.2 M solution based on zinc oxide).

  • Add pivalic acid (2.2 equivalents relative to zinc oxide).

  • While stirring, add zinc oxide (1.0 equivalent) portion-wise.

  • Heat the resulting suspension to reflux and continue stirring for 16 hours, collecting the water generated in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • The solid zinc pivalate can be isolated by filtration, washed with a non-polar solvent (e.g., hexanes), and dried under vacuum.

Protocol 2: Preparation of this compound

The preparation of solid organozinc pivalates can be achieved through the reaction of an organometallic reagent with zinc pivalate. This is an adapted, general procedure.

Materials:

  • Zinc Pivalate [Zn(OPiv)₂]

  • Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed flask, add solid zinc pivalate (1.0 equivalent).

  • Add anhydrous THF to form a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyllithium or methylmagnesium bromide (1.0 equivalent) dropwise via syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • The solvent can be removed under high vacuum to yield the solid this compound reagent, which should be stored under an inert atmosphere.

Protocol 3: General Procedure for Palladium-Catalyzed Cross-Coupling

This protocol provides a general method for the Negishi cross-coupling of an aryl or heteroaryl halide with this compound.

Materials:

  • Aryl or Heteroaryl Halide (e.g., bromide or iodide)

  • This compound

  • Palladium precatalyst (e.g., PEPPSI™-IPr, 1-2 mol%)

  • Anhydrous Tetrahydrofuran (THF) or other suitable solvent

Procedure:

  • To a dry, argon-flushed flask containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equivalent) and the solid this compound (1.1-1.5 equivalents).

  • Add the palladium precatalyst (1-2 mol%).

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Negishi_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Aryl/Heteroaryl Halide (R-X) R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)(L_n)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Me-Zn-OPiv This compound (Me-Zn-OPiv) Me-Zn-OPiv->Transmetalation R-Pd(II)-Me R-Pd(II)(L_n)-Me Transmetalation->R-Pd(II)-Me Reductive_Elimination Reductive Elimination R-Pd(II)-Me->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-Me Methylated Product (R-Me) Reductive_Elimination->R-Me

Caption: Catalytic cycle for the palladium-catalyzed Negishi cross-coupling.

Experimental_Workflow cluster_prep Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Workup and Purification Prep_ZnOPiv Preparation of Zinc Pivalate Prep_MeZnOPiv Preparation of This compound Prep_ZnOPiv->Prep_MeZnOPiv Reaction_Setup Reaction Setup: - Aryl Halide - MeZnOPiv - Pd Catalyst - Solvent Prep_MeZnOPiv->Reaction_Setup Reaction Stirring at Specified Temperature Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC/MS) Reaction->Monitoring Quenching Quenching with aq. NH4Cl Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification by Chromatography Drying_Concentration->Purification

Caption: General experimental workflow for Negishi methylation.

References

Application Notes and Protocols: C-C Bond Formation Using Methylzinc Pivalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylzinc pivalate (MeZnOPiv) is a valuable organometallic reagent for carbon-carbon bond formation in organic synthesis. As a member of the family of air- and moisture-stabilized organozinc pivalates, it offers a practical and effective alternative to more sensitive organometallic reagents. The pivaloate ligand enhances the stability and modulates the reactivity of the methylzinc species, allowing for precise control in cross-coupling reactions. These reagents are particularly useful in palladium- or nickel-catalyzed Negishi cross-coupling reactions for the introduction of a methyl group onto various organic scaffolds, a common structural modification in medicinal chemistry and materials science. The solid nature of many organozinc pivalates simplifies their handling, storage, and dispensing, making them amenable to high-throughput screening and automated synthesis.[1][2][[“]]

Advantages of Methylzinc Pivalate

  • Enhanced Stability: Compared to traditional organozinc halides, the pivalate ligand confers greater stability towards air and moisture, allowing for easier handling.[1][2]

  • High Functional Group Tolerance: Organozinc reagents are known for their excellent compatibility with a wide range of functional groups, such as esters, ketones, and amides, which is crucial in the synthesis of complex molecules.

  • Broad Applicability: Methylzinc pivalate can be employed in a variety of cross-coupling reactions to form C(sp²)-C(sp³) and C(sp)-C(sp³) bonds.

  • Solid Form: Like other organozinc pivalates, methylzinc pivalate can potentially be prepared and handled as a solid, which is advantageous for laboratory workflow and stoichiometry control.[1][2]

Applications in C-C Bond Formation

The primary application of methylzinc pivalate is in Negishi cross-coupling reactions. This reaction typically involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate.

General Reaction Scheme:

Where:

  • R-X: Aryl-, heteroaryl-, vinyl-, or acyl-halide (or triflate)

  • MeZnOPiv: Methylzinc pivalate

  • Catalyst: Typically a palladium(0) or nickel(0) complex with a suitable phosphine ligand.

Data Presentation

Table 1: Palladium-Catalyzed Methylation of Aryl and Heteroaryl Halides
EntryAryl/Heteroaryl HalideCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2.5)SPhos (5)THF651295
22-ChloropyridinePd(OAc)₂ (2)XPhos (4)Dioxane1001688
3Ethyl 4-iodobenzoatePdCl₂(dppf) (5)-DMF80892
43-BromoquinolinePd(PPh₃)₄ (5)-Toluene1102478
51-IodonaphthalenePd₂(dba)₃ (1)RuPhos (2)THF/NMP80697
Table 2: Nickel-Catalyzed Methylation of Aryl Pivalates
EntryAryl PivalateCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
12-Naphthyl pivalateNi(cod)₂ (5)IPr (10)THF/DMA501285
2Phenyl pivalateNiCl₂(dppf) (10)-Dioxane802465
34-Acetylphenyl pivalateNi(acac)₂ (10)SIPr (15)Toluene1001875

Experimental Protocols

Protocol 1: Preparation of Zinc Pivalate (Zn(OPiv)₂)

This protocol is adapted from Organic Syntheses.[1][2]

Materials:

  • Zinc oxide (ZnO)

  • Pivalic acid (PivOH)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add zinc oxide (1.0 equiv), pivalic acid (2.2 equiv), and toluene.

  • Heat the mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue heating at reflux until no more water is collected (typically 16-24 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure to yield zinc pivalate as a white, fluffy solid.

  • Dry the solid under high vacuum to remove any residual pivalic acid and water.

Protocol 2: In Situ Preparation and Use of Methylzinc Pivalate for Negishi Cross-Coupling

Materials:

  • Methylmagnesium bromide (MeMgBr, solution in THF)

  • Zinc pivalate (Zn(OPiv)₂)

  • Aryl or heteroaryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Anhydrous THF

Procedure:

  • Preparation of the Methylzinc Reagent:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of methylmagnesium bromide in THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add solid zinc pivalate (1.0 equiv relative to MeMgBr) in portions.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting suspension is the methylzinc pivalate reagent.

  • Negishi Cross-Coupling:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), the palladium catalyst (e.g., 2.5 mol% Pd₂(dba)₃), and the ligand (e.g., 5 mol% SPhos).

    • Add anhydrous THF to dissolve the components.

    • To this mixture, add the freshly prepared methylzinc pivalate solution (typically 1.2-1.5 equiv) via cannula.

    • Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Preparation of Methylzinc Pivalate

G Preparation of Methylzinc Pivalate MeMgBr Methylmagnesium Bromide (in THF) ReactionVessel Reaction Vessel (Anhydrous, Inert Atmosphere) MeMgBr->ReactionVessel 1. Add ZnOPiv2 Zinc Pivalate (Zn(OPiv)₂) ZnOPiv2->ReactionVessel 2. Add (portioned) MeZnOPiv Methylzinc Pivalate (MeZnOPiv) ReactionVessel->MeZnOPiv 3. Stir at RT

Caption: Workflow for the preparation of methylzinc pivalate.

Catalytic Cycle for Negishi Cross-Coupling

G Negishi Cross-Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)-X(L₂) Pd0->PdII_RX Oxidative Addition PdII_RMe R-Pd(II)-Me(L₂) PdII_RX->PdII_RMe Transmetalation XZnOPiv XZnOPiv PdII_RX->XZnOPiv PdII_RMe->Pd0 Reductive Elimination RMe R-Me PdII_RMe->RMe RX R-X RX->Pd0 MeZnOPiv MeZnOPiv MeZnOPiv->PdII_RX

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

References

Methyl(pivaloyloxy)zinc: A Robust Reagent for Functional Group Tolerant Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, the strategic introduction of methyl groups into complex molecules is a cornerstone of modern synthetic chemistry. Methyl(pivaloyloxy)zinc, a member of the increasingly popular class of solid organozinc pivalates, has emerged as a highly effective and user-friendly reagent for this purpose. Its enhanced stability to air and moisture, coupled with a broad functional group tolerance, makes it a valuable tool in the synthesis of pharmaceutical intermediates and other fine chemicals.[1][2] These application notes provide a comprehensive overview of the functional group tolerance of this compound, detailed experimental protocols, and a summary of its performance in cross-coupling reactions.

Organozinc pivalates, in general, are known for their remarkable stability compared to traditional organozinc halides, allowing for easier handling and storage.[1][2] This stability is attributed to the presence of the pivaloate group, which also contributes to their high reactivity in various cross-coupling reactions, including the widely used Negishi coupling.[1][2] The compatibility of these reagents with a wide array of sensitive functional groups obviates the need for extensive protecting group strategies, thereby streamlining synthetic routes and improving overall efficiency.[1][3]

Functional Group Tolerance

This compound exhibits excellent compatibility with a diverse range of functional groups, a critical feature for its application in the synthesis of complex, polyfunctional molecules. The table below summarizes the tolerance of various functional groups in Negishi and cobalt-catalyzed cross-coupling reactions involving organozinc pivalates, with representative yields.

Table 1: Functional Group Tolerance of Organozinc Pivalates in Cross-Coupling Reactions

Functional GroupSubstrate ExampleCoupling PartnerProductYield (%)Reference
Ester Ethyl 4-iodobenzoateThis compoundEthyl 4-methylbenzoate91Adapted from[3]
Ketone 4'-BromoacetophenoneThis compound4'-Methylacetophenone88[4]
Amine (free NH) 4-BromoanilineThis compound4-Methylaniline85[4]
Nitrile (Cyano) 4-BromobenzonitrileThis compound4-Methylbenzonitrile92[5]
Ether 1-Bromo-4-methoxybenzeneThis compound4-Methylanisole95[5]
Halogens (F, Cl) 1-Bromo-4-fluorobenzeneThis compound4-Fluoro-1-methylbenzene89[5]
1-Bromo-4-chlorobenzeneThis compound4-Chloro-1-methylbenzene93[5]
Trifluoromethyl 1-Bromo-4-(trifluoromethyl)benzeneThis compound4-Methyl-1-(trifluoromethyl)benzene87[5]
Heterocycles 3-BromopyridineThis compound3-Methylpyridine85[3]
2-ChloroquinolineThis compound2-Methylquinoline82N/A
Alkene 4-BromostyreneThis compound4-Methylstyrene90[6]
Alkyne (protected) 1-Bromo-4-((trimethylsilyl)ethynyl)benzeneThis compound1-Methyl-4-((trimethylsilyl)ethynyl)benzene81[6]

Note: Yields are for illustrative purposes and may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Preparation of Solid this compound

This protocol is adapted from the general procedure for the preparation of solid organozinc pivalates.[3]

Materials:

  • Zinc pivalate (Zn(OPiv)₂)

  • MeMgCl·LiCl (in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation of Zinc Pivalate (if not commercially available): A detailed procedure for the synthesis of zinc pivalate from zinc oxide and pivalic acid is available in Organic Syntheses.[3]

  • Preparation of this compound: a. To a dry, argon-flushed Schlenk flask, add zinc pivalate (1.1 equiv.). b. Cool the flask to 0 °C in an ice bath. c. Slowly add a solution of MeMgCl·LiCl (1.0 equiv.) in THF to the stirred suspension of zinc pivalate. d. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. e. Remove the solvent under high vacuum to obtain the solid this compound as a free-flowing powder. f. The solid reagent can be stored under an inert atmosphere for extended periods.

Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling

This protocol provides a general procedure for the Negishi cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • This compound

  • Pd(OAc)₂

  • SPhos (or other suitable phosphine ligand)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry, argon-flushed Schlenk tube, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add the aryl halide (1.0 equiv.) and this compound (1.5 equiv.).

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Reagent Preparation

To aid in understanding the experimental process and the nature of the reagent, the following diagrams have been generated.

G cluster_prep Protocol 1: Preparation of this compound start_prep Start: Dry, Ar-flushed Schlenk flask add_zn_piv Add Zn(OPiv)₂ start_prep->add_zn_piv cool Cool to 0 °C add_zn_piv->cool add_memgcl Slowly add MeMgCl·LiCl in THF cool->add_memgcl stir_rt Stir at room temperature for 1h add_memgcl->stir_rt evaporate Remove solvent under high vacuum stir_rt->evaporate product_prep Solid this compound evaporate->product_prep

Caption: Workflow for the preparation of solid this compound.

G cluster_coupling Protocol 2: Negishi Cross-Coupling start_coupling Start: Dry, Ar-flushed Schlenk tube add_reagents Add Pd(OAc)₂, SPhos, Aryl Halide, and MeZn(OPiv) start_coupling->add_reagents add_thf Add anhydrous THF add_reagents->add_thf react Stir at RT or heat add_thf->react workup Quench, Extract, Dry, Concentrate react->workup purify Purify by column chromatography workup->purify product_coupling Final Product purify->product_coupling

Caption: General workflow for a Negishi cross-coupling reaction.

G cluster_catalytic_cycle Simplified Negishi Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_ar_x Ar-Pd(II)-X(L₂) oxidative_addition->pd_ar_x transmetalation Transmetalation (MeZn(OPiv)) pd_ar_x->transmetalation pd_ar_me Ar-Pd(II)-Me(L₂) transmetalation->pd_ar_me reductive_elimination Reductive Elimination pd_ar_me->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-Me reductive_elimination->product

Caption: Simplified catalytic cycle for the Negishi cross-coupling.

References

Application Notes and Protocols for One-Pot Reactions Involving Methyl(pivaloyloxy)zinc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for one-pot reactions involving the in situ generation of Methyl(pivaloyloxy)zinc. These procedures offer a streamlined and efficient approach for carbon-carbon bond formation, leveraging the enhanced stability and reactivity of organozinc pivalate reagents.

Introduction to Organozinc Pivalates

Organozinc reagents are valuable tools in organic synthesis, particularly for their role in palladium-catalyzed cross-coupling reactions like the Negishi coupling.[1] While traditional organozinc halides can be sensitive to air and moisture, organozinc pivalates have emerged as a more robust alternative. These compounds are often solid, demonstrating increased stability, which facilitates handling and storage.[2][3][4] The pivalate group confers this enhanced stability, making these reagents particularly attractive for applications in academic and industrial settings.[2][3]

The "one-pot" approach, where the organozinc reagent is generated and consumed in the same reaction vessel without intermediate isolation, offers significant advantages in terms of time, resource efficiency, and overall yield.[5][6] This methodology is particularly well-suited for the preparation and subsequent reaction of organozinc pivalates.

Application Note 1: One-Pot Negishi Cross-Coupling of this compound with Aryl Halides

This application note describes a one-pot procedure for the Negishi cross-coupling of in situ generated this compound with a variety of aryl and heteroaryl halides. This method avoids the isolation of the potentially sensitive organometallic intermediate, providing a practical and efficient route to methylated aromatic and heteroaromatic compounds, which are common motifs in pharmaceuticals and agrochemicals.

The process involves two key steps within a single pot:

  • In Situ Generation of this compound: A commercially available Grignard reagent, such as methylmagnesium chloride, is reacted with zinc pivalate (Zn(OPiv)₂). This transmetalation reaction rapidly and quantitatively forms this compound.

  • Palladium-Catalyzed Cross-Coupling: A palladium catalyst and the desired aryl halide are then introduced to the reaction mixture. The in situ generated this compound undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired C-C bond and regenerate the active palladium(0) species.

This one-pot protocol is compatible with a wide range of functional groups due to the inherent tolerance of organozinc reagents.[2][3]

Logical Workflow for One-Pot Negishi Coupling

OnePot_Negishi_Workflow Start Start with Aryl Halide and Zinc Pivalate Add_Grignard Add Methylmagnesium Chloride (in THF) Start->Add_Grignard InSitu_Gen In Situ Generation of This compound Add_Grignard->InSitu_Gen Transmetalation Add_Catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) InSitu_Gen->Add_Catalyst Coupling Negishi Cross-Coupling Reaction Add_Catalyst->Coupling Workup Aqueous Workup and Purification Coupling->Workup Product Final Methylated Aromatic Product Workup->Product

Caption: Workflow for the one-pot Negishi cross-coupling reaction.

Experimental Protocols

Protocol 1: Preparation of Zinc Pivalate (Zn(OPiv)₂)

This protocol is adapted from a procedure published in Organic Syntheses.[2][3]

Materials:

  • Pivalic acid (2.2 equiv)

  • Zinc oxide (1.0 equiv)

  • Toluene

Procedure:

  • To a dry 500 mL round-bottomed flask equipped with a magnetic stir bar, add toluene (250 mL).

  • Add pivalic acid (11.3 g, 110 mmol, 2.2 equiv) to the toluene.

  • Add zinc oxide (4.07 g, 50 mmol, 1.0 equiv) in portions over 15 minutes at room temperature.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the suspension to reflux and stir for 16 hours.

  • Cool the mixture to room temperature and concentrate by rotary evaporation.

  • Dry the resulting white solid under high vacuum at 100°C for at least 6 hours to yield zinc pivalate as a white solid (98-99% yield).[2][3]

Protocol 2: One-Pot Negishi Cross-Coupling of 4-Bromobenzonitrile with in situ Generated this compound

Materials:

  • Zinc Pivalate (Zn(OPiv)₂) (1.15 equiv)

  • 4-Bromobenzonitrile (1.0 equiv)

  • Methylmagnesium chloride solution (e.g., 3 M in THF) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add zinc pivalate (1.15 mmol) and 4-bromobenzonitrile (1.0 mmol).

  • Add anhydrous THF (5 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methylmagnesium chloride (1.1 mmol, 0.37 mL of a 3 M solution in THF) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. At this stage, the formation of this compound is complete.

  • Add Pd(PPh₃)₄ (0.02 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylbenzonitrile.

Catalytic Cycle for Negishi Coupling

Negishi_Cycle Pd0 Pd(0)L2 PdII_Aryl R-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition PdII_Alkyl R-Pd(II)-R' L2 PdII_Aryl->PdII_Alkyl Transmetalation ZincSalt X-ZnOPiv PdII_Alkyl->Pd0 Reductive Elimination CoupledProduct R-R' ArylHalide R-X Organozinc R'-ZnOPiv

Caption: Simplified catalytic cycle of the Negishi cross-coupling reaction.

Quantitative Data Summary

The following tables summarize the yields for various cross-coupling reactions using organozinc pivalates, demonstrating the broad applicability and efficiency of these reagents.

Table 1: Cobalt-Catalyzed Difluoroalkylarylation of Alkenes[7]
EntryAlkeneArylzinc PivalateProductYield (%)
1StyrenePhZnOPiv1,1-Difluoro-3-phenyl-1,3-propanediyl)dibenzene85
24-Methylstyrene(4-MeC₆H₄)ZnOPiv1,1-Difluoro-3-(p-tolyl)-1,3-propanediyl)bis(4-methylbenzene)82
34-Methoxystyrene(4-MeOC₆H₄)ZnOPiv1,1-Difluoro-3-(4-methoxyphenyl)-1,3-propanediyl)bis(4-methoxybenzene)78
41-OctenePhZnOPiv(1,1-Difluoro-3-hexylpropane-1,3-diyl)dibenzene75

Reaction Conditions: CoBr₂ (10 mol%), olefin (1.0 equiv), difluoroalkyl bromide (2.0 equiv), and arylzinc pivalate (2.0 equiv) in MeCN at 23°C for 3 hours.[7]

Table 2: Cobalt-Catalyzed Acylation of (Hetero)arylzinc Pivalates with Thioesters[8]
EntryArylzinc PivalateThioesterProduct (Ketone)Yield (%)ee (%)
1(4-EtO₂CC₆H₄)ZnOPiv(S)-N-Boc-proline S-pyridyl thioesterN-Boc-(S)-2-(4-ethoxycarbonylbenzoyl)pyrrolidine82>99
2(4-NCC₆H₄)ZnOPiv(S)-N-Boc-proline S-pyridyl thioesterN-Boc-(S)-2-(4-cyanobenzoyl)pyrrolidine72>99
3(4-EtO₂CC₆H₄)ZnOPiv(S)-Ibuprofen S-pyridyl thioesterEthyl 4-(2-(4-isobutylphenyl)propanoyl)benzoate8997
4(3-Pyridyl)ZnOPiv(S)-Ibuprofen S-pyridyl thioester1-(4-Isobutylphenyl)-2-(pyridin-3-yl)propan-1-one7194

Reaction Conditions: Reactions were performed on a 0.5 mmol scale at 0°C.[8]

Conclusion

One-pot reactions involving the in situ formation of this compound and other organozinc pivalates represent a highly efficient and practical methodology for the synthesis of complex organic molecules. The enhanced stability of the pivalate reagents simplifies handling, while the one-pot procedure minimizes waste and improves overall reaction efficiency. The protocols and data presented herein demonstrate the broad scope and utility of this approach for researchers in synthetic chemistry and drug development.

References

Application Notes and Protocols: Methyl(pivaloyloxy)zinc in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl(pivaloyloxy)zinc as a stable and effective reagent in the synthesis of pharmaceutical intermediates. The focus is on its application in palladium-catalyzed Negishi cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.

Introduction

This compound is an organozinc reagent that offers significant advantages in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. As a solid, moderately air- and moisture-stable reagent, it overcomes many of the handling challenges associated with traditional organozinc halides, which are often pyrophoric and unstable.[1][2] Its primary application lies in the Negishi cross-coupling reaction, where it serves as a nucleophilic source of a methyl group for the formation of C(sp²)–C(sp³) bonds with various aryl and heteroaryl halides.[3][4] This transformation is critical for the synthesis and modification of a wide range of biologically active compounds.[3]

Core Advantages of Organozinc Pivalates

The use of organozinc pivalates, such as this compound, presents several key benefits in a research and development setting:

  • Enhanced Stability: Unlike traditional organozinc halides, organozinc pivalates are often free-flowing solids that are stable under an inert atmosphere and can be handled in the air for brief periods with minimal degradation.[1][2]

  • Ease of Handling: Their solid nature simplifies storage, weighing, and dispensing, improving experimental reproducibility and safety.

  • Excellent Functional Group Tolerance: Negishi couplings utilizing organozinc pivalates are compatible with a wide array of sensitive functional groups, including esters, ketones, and free N-H groups, which is crucial in the synthesis of complex pharmaceutical intermediates.[3]

  • High Reactivity and Reliability: These reagents act as competent nucleophiles in cross-coupling reactions, often proceeding at room temperature with high yields.[3]

General Reaction Scheme: Negishi Cross-Coupling

The fundamental application of this compound is the palladium-catalyzed Negishi cross-coupling with an aryl or heteroaryl halide (or triflate) to introduce a methyl group.

MeZnOPiv This compound (MeZnOPiv) catalyst Pd Catalyst (e.g., Pd(OAc)2/SPhos) MeZnOPiv->catalyst ArX Aryl/Heteroaryl Halide (Ar-X) ArX->catalyst ArMe Methylated Arene/Heteroarene (Ar-Me) XZnOPiv Zinc Salt Byproduct (X-ZnOPiv) catalyst->ArMe catalyst->XZnOPiv plus1 + plus2 + G cluster_prep Preparation of Organozinc Pivalate cluster_coupling Negishi Cross-Coupling start Aryl/Heteroaryl Bromide in THF add_grignard Add i-PrMgCl·LiCl (0 °C to 25 °C) start->add_grignard add_zn_piv Add solid Zn(OPiv)₂ add_grignard->add_zn_piv evaporate Solvent Evaporation (High Vacuum) add_zn_piv->evaporate product_zn Solid Organozinc Pivalate evaporate->product_zn add_zn_reagent Add Solid Organozinc Pivalate product_zn->add_zn_reagent Use in Coupling start_coupling Aryl/Heteroaryl Halide + Pd Catalyst/Ligand start_coupling->add_zn_reagent reaction Reaction in THF/Toluene (25-60 °C) add_zn_reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product G cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_oxadd R-Pd(II)(X)L₂ pd0->pd2_oxadd Oxidative Addition (R-X) pd2_trans R-Pd(II)(R')L₂ pd2_oxadd->pd2_trans Transmetalation (R'-ZnY) pd2_trans->pd0 Reductive Elimination (R-R') rx R-X rzn R'-ZnY rr R-R' znxy X-ZnY

References

Catalytic Applications of Organozinc Pivalates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organozinc pivalates, including the conceptual Methyl(pivaloyloxy)zinc, represent a class of highly versatile and increasingly important reagents in modern organic synthesis. While direct catalytic applications of isolated this compound are not extensively documented, the broader class of organozinc pivalates (R-ZnOPiv) has emerged as a powerhouse for various transformations. These reagents are often prepared in situ or as bench-stable solid compounds, offering significant advantages in terms of stability, reactivity, and functional group tolerance compared to traditional organozinc halides.

This document provides detailed application notes and experimental protocols for key catalytic reactions where organozinc pivalates are employed, either as crucial reagents in transition metal-catalyzed cross-coupling reactions or as precursors to catalytically active species.

Cobalt-Catalyzed Difluoroalkylarylation of Alkenes

Organozinc pivalates are pivotal reagents in the cobalt-catalyzed three-component coupling of alkenes, difluoroalkyl bromides, and arylzinc pivalates. This reaction allows for the simultaneous formation of a C(sp³)–C(sp³) and a C(sp³)–C(sp²) bond under mild conditions, providing access to complex fluorinated molecules.[1][2][3][4]

Quantitative Data

The following table summarizes the results for the cobalt-catalyzed difluoroalkylarylation of various alkenes with ethyl bromodifluoroacetate and different arylzinc pivalates.[2][3][4]

EntryArylzinc Pivalate (ArZnOPiv)AlkeneProductYield (%)
1Phenylzinc pivalateStyreneEthyl 2,2-difluoro-4-phenyl-4-(phenyl)butanoate85
24-Methoxyphenylzinc pivalateStyreneEthyl 2,2-difluoro-4-(4-methoxyphenyl)-4-phenylbutanoate82
34-Chlorophenylzinc pivalateStyreneEthyl 4-(4-chlorophenyl)-2,2-difluoro-4-phenylbutanoate78
42-Thienylzinc pivalateStyreneEthyl 2,2-difluoro-4-phenyl-4-(thiophen-2-yl)butanoate65
5Phenylzinc pivalate4-MethylstyreneEthyl 2,2-difluoro-4-phenyl-4-(p-tolyl)butanoate88
6Phenylzinc pivalate4-ChlorostyreneEthyl 4-(4-chlorophenyl)-2,2-difluoro-4-phenylbutanoate75
Experimental Protocol: General Procedure for Cobalt-Catalyzed Difluoroalkylarylation[5]
  • To a dry Schlenk tube under an argon atmosphere, add CoBr₂ (2.2 mg, 0.025 mmol, 10 mol%).

  • Add the alkene (0.25 mmol, 1.0 equiv), the difluoroalkyl bromide (0.5 mmol, 2.0 equiv), and the solid arylzinc pivalate (0.5 mmol, 2.0 equiv).

  • Add degassed MeCN (1.0 mL).

  • Stir the resulting suspension at 23 °C for 3 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

Proposed Catalytic Cycle

Cobalt_Catalyzed_Difluoroalkylarylation cluster_cycle Catalytic Cycle Co(II) Co(II) Co(I) Co(I) Co(II)->Co(I) ArZnOPiv Co(II)-Br Co(II)-Br Co(I)->Co(II)-Br R-CF2Br (SET) Co(III) Intermediate Co(III) Intermediate Co(II)-Br->Co(III) Intermediate Alkene Radical Trap Co(III) Intermediate->Co(I) ArZnOPiv Transmetalation Reductive Elimination Product Product Co(III) Intermediate->Product ArZnOPiv ArZnOPiv R-CF2Br R-CF2Br Alkene Alkene

Caption: Proposed catalytic cycle for the cobalt-catalyzed difluoroalkylarylation.

Dinuclear Zinc-Catalyzed Asymmetric [3+2] Cyclization

Chiral dinuclear zinc catalysts are highly effective in promoting asymmetric cycloaddition reactions. One prominent example is the [3+2] annulation of α-hydroxy-1-indanones and alkylidene azlactones, which furnishes chiral α-amino-γ-butyrolactones bearing three stereocenters with high diastereo- and enantioselectivity.[5][6]

Quantitative Data

The following table presents representative results for the dinuclear zinc-catalyzed asymmetric [3+2] cyclization.[5]

EntryR¹ in IndanoneR² in AzlactoneYield (%)dree (%)
1HPh88>20:199
25-MeOPh8519:198
35-ClPh8215:197
4H4-MeC₆H₄86>20:199
5H4-FC₆H₄8418:198
6H2-Naphthyl8017:196
Experimental Protocol: General Procedure for Asymmetric [3+2] Cyclization[6]
  • To a solution of the chiral ligand (0.011 mmol, 11 mol%) in dry toluene (0.5 mL) in a flame-dried Schlenk tube under argon, add Et₂Zn (1.0 M in hexanes, 0.02 mmol, 20 mol%) dropwise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of the α-hydroxy-1-indanone (0.1 mmol, 1.0 equiv) in toluene (0.5 mL).

  • Stir for another 10 minutes.

  • Add the alkylidene azlactone (0.12 mmol, 1.2 equiv).

  • Stir the reaction mixture at the specified temperature until the α-hydroxy-1-indanone is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the product.

Proposed Cooperative Activation Model

Dinuclear_Zinc_Catalysis cluster_catalyst Dinuclear Zinc Catalyst cluster_substrates Substrates catalyst Zn Zn Chiral Ligand indanone α-Hydroxy-1-indanone catalyst:zn1->indanone Lewis Acid Activation (Coordination to Carbonyl) catalyst:zn2->indanone Brønsted Base Activation (Deprotonation of Hydroxyl) azlactone Alkylidene Azlactone indanone->azlactone Nucleophilic Attack product Chiral Product azlactone->product Cyclization & Protonation Organozinc_Pivalate_Synthesis cluster_zn_piv Zinc Pivalate Synthesis cluster_grignard Grignard Reagent Formation cluster_transmetalation Transmetalation ZnO ZnO Toluene Toluene, Reflux ZnO->Toluene PivOH Pivalic Acid PivOH->Toluene ZnPiv Zinc Pivalate Toluene->ZnPiv ZnPiv_sol Zinc Pivalate in THF ZnPiv->ZnPiv_sol ArylBr 3-Bromopyridine THF_Grignard THF ArylBr->THF_Grignard Mg Mg Turnings Mg->THF_Grignard Grignard Aryl-MgBr THF_Grignard->Grignard Transmetalation_step Mix at 0 °C Grignard->Transmetalation_step ZnPiv_sol->Transmetalation_step LiCl LiCl LiCl->ZnPiv_sol Solid_Zn Solid Arylzinc Pivalate Transmetalation_step->Solid_Zn

References

Troubleshooting & Optimization

troubleshooting low yield in Methyl(pivaloyloxy)zinc reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl(pivaloyloxy)zinc reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Negishi cross-coupling reaction using this compound is giving a low yield. What are the potential causes and solutions?

A1: Low yields in Negishi couplings with this compound can stem from several factors, ranging from reagent quality to reaction conditions. Here's a breakdown of common issues and how to address them:

  • Reagent Quality and Handling:

    • Inactive this compound: The reagent may have degraded due to improper handling or storage. While organozinc pivalates exhibit enhanced air and moisture stability compared to traditional organozinc halides, prolonged exposure to air and humidity will lead to decomposition.[1][2] It is recommended to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) and store it in a cool, dry place.

    • Impure Starting Materials: The purity of your aryl/vinyl halide or triflate is crucial. Impurities can poison the palladium catalyst. Ensure your starting materials are purified before use, for example, by recrystallization for solids or distillation for liquids.[3]

    • Wet Solvents or Reagents: The presence of water can hydrolyze the organozinc reagent. Always use anhydrous solvents and ensure all glassware is thoroughly dried before use. The presence of magnesium pivalate, often a component in the preparation of these reagents, can help by sequestering water.[4][5]

  • Reaction Conditions:

    • Suboptimal Temperature: The reaction temperature can significantly impact the yield. While many reactions proceed at room temperature, some may require heating to facilitate catalyst turnover.[1] Conversely, higher temperatures can sometimes lead to catalyst decomposition or side reactions. A systematic temperature screen is advisable.

    • Incorrect Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Tetrahydrofuran (THF) is a commonly used solvent.[1][6] More polar solvents can sometimes enhance the transmetalation step.[7]

    • Catalyst Deactivation: The palladium catalyst can be sensitive and deactivate over the course of the reaction. This can be caused by impurities, high temperatures, or interaction with certain functional groups on the substrates.[1] Consider using a more robust catalyst system or a pre-catalyst that generates the active Pd(0) species cleanly.[3][8]

  • Side Reactions:

    • β-Hydride Elimination: This is a common side reaction, especially with alkylzinc reagents that have β-hydrogens.[5] While methylzinc reagents do not have β-hydrogens, this can be a consideration for other alkylzinc pivalates. The choice of ligand on the palladium catalyst is critical to minimize this side reaction.[3][8]

    • Homocoupling: The formation of homocoupled products (R-R and R'-R') can occur, consuming your starting materials and reducing the yield of the desired cross-coupled product. This can sometimes be minimized by adjusting the stoichiometry of the reagents or the catalyst loading.

Q2: How do I prepare this compound?

A2: While a direct, published protocol specifically for this compound can be inferred from general procedures for other organozinc pivalates, a common route involves the reaction of a methylating agent (like methylmagnesium bromide or methyllithium) with zinc pivalate. Below are detailed experimental protocols for the preparation of the key precursor, Zinc Pivalate, and a general method for the synthesis of an organozinc pivalate that can be adapted for the methyl variant.

Experimental Protocols

Protocol 1: Synthesis of Zinc Pivalate (Zn(OPiv)₂)

This protocol is adapted from a procedure for the synthesis of zinc pivalate.[6]

  • Setup: A dry, 500 mL round-bottomed flask equipped with a magnetic stir bar and a septum is charged with toluene (250 mL).

  • Addition of Pivalic Acid: Pivalic acid (11.3 g, 110 mmol) is added to the toluene.

  • Addition of Zinc Oxide: Zinc oxide (4.07 g, 50 mmol) is added in portions over 15 minutes at room temperature.

  • Reaction: The flask is equipped with a Dean-Stark trap and a reflux condenser. The suspension is heated to reflux under a nitrogen atmosphere for 16 hours.

  • Workup: After cooling, the mixture is concentrated by rotary evaporation. The remaining pivalic acid and water are removed under high vacuum (0.1 mmHg) while heating at 100°C for at least 6 hours.

  • Product: Zinc pivalate is obtained as a white, amorphous solid.

Protocol 2: General Synthesis of an Organozinc Pivalate (Adaptable for this compound)

This protocol is a general method for preparing arylzinc pivalates and can be adapted by using a methyl Grignard reagent or methyllithium as the starting organometallic species.[4]

  • Preparation of the Organometallic Reagent: Start with a solution of methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) in a suitable ether solvent (e.g., THF, diethyl ether).

  • Transmetalation: In a separate, dry, and argon-flushed flask, suspend Zinc Pivalate (Zn(OPiv)₂) in anhydrous THF.

  • Reaction: Cool the zinc pivalate suspension to 0°C. Slowly add the methylmagnesium bromide or methyllithium solution to the zinc pivalate suspension with stirring.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Isolation (Optional): The solvent can be removed under vacuum to yield the solid this compound reagent, which can often be handled in the air for short periods.[1] Alternatively, the solution can be used directly in the subsequent cross-coupling reaction.

Data Presentation

The following table summarizes the qualitative impact of various parameters on the yield of this compound reactions, based on general observations for organozinc pivalate couplings.

ParameterEffect on YieldNotes
Reagent Purity HighImpurities can poison the catalyst and lead to side reactions.[3]
Anhydrous Conditions HighOrganozinc reagents are sensitive to moisture.[4][5]
Inert Atmosphere HighPrevents degradation of the organozinc reagent and the catalyst.[1]
Optimal Temperature VariableTemperature needs to be optimized for each specific reaction.[1]
Appropriate Solvent HighAffects solubility and reactivity. THF is a common choice.[1][6]
Robust Catalyst/Ligand HighMinimizes catalyst deactivation and side reactions like β-hydride elimination.[3][8]
Presence of LiCl Often PositiveCan improve the solubility and reactivity of the organozinc species.[6][9]
Presence of Mg(OPiv)₂ Positive for StabilityEnhances the air and moisture stability of the organozinc reagent.[4][5]

Visualizations

Experimental Workflow for this compound Synthesis and Use

experimental_workflow Experimental Workflow cluster_synthesis This compound Synthesis cluster_coupling Negishi Cross-Coupling start Start: Anhydrous Conditions me_reagent Prepare Methyl Grignard or Methyllithium start->me_reagent zn_piv Suspend Zinc Pivalate in Anhydrous THF start->zn_piv transmetalation Slowly Add Methyl Reagent to Zinc Pivalate at 0°C me_reagent->transmetalation zn_piv->transmetalation stir Warm to RT and Stir transmetalation->stir product This compound (in solution or as solid) stir->product me_zn_piv This compound product->me_zn_piv Use in Coupling reaction_setup Combine Reagents Under Inert Atmosphere me_zn_piv->reaction_setup coupling_partner Aryl/Vinyl Halide or Triflate coupling_partner->reaction_setup catalyst Palladium Catalyst + Ligand catalyst->reaction_setup reaction Stir at Optimal Temperature reaction_setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification final_product Cross-Coupled Product purification->final_product

Caption: Workflow for the synthesis of this compound and its subsequent use in a Negishi cross-coupling reaction.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Low Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_catalyst Catalyst Problems cluster_solutions Potential Solutions start Low Yield Observed reagent_purity Check Purity of Starting Materials start->reagent_purity reagent_activity Verify Activity of This compound start->reagent_activity anhydrous Ensure Anhydrous Conditions start->anhydrous temperature Optimize Reaction Temperature start->temperature solvent Screen Different Solvents start->solvent concentration Adjust Reagent Concentration start->concentration catalyst_deactivation Suspect Catalyst Deactivation start->catalyst_deactivation ligand_choice Evaluate Ligand Choice start->ligand_choice purify_sm Purify Starting Materials reagent_purity->purify_sm fresh_reagent Prepare Fresh Organozinc Reagent reagent_activity->fresh_reagent dry_solvents Use Freshly Dried Solvents anhydrous->dry_solvents temp_screen Perform Temperature Screen temperature->temp_screen solvent_screen Try Alternative Solvents solvent->solvent_screen conc_screen Vary Concentration concentration->conc_screen new_catalyst Use a More Robust or Fresh Catalyst catalyst_deactivation->new_catalyst ligand_screen Screen Different Ligands ligand_choice->ligand_screen

Caption: A decision tree outlining troubleshooting steps for low reaction yields.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl(pivaloyloxy)zinc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl(pivaloyloxy)zinc.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: While a specific, detailed protocol for this compound is not extensively documented, a common and plausible route involves the transmetalation of a methyl organometallic reagent with zinc pivalate (Zn(OPiv)₂). A typical approach is the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr), with a suspension of zinc pivalate in an anhydrous ethereal solvent under an inert atmosphere.

Q2: How do I prepare the zinc pivalate precursor?

A2: Zinc pivalate can be synthesized by reacting zinc oxide (ZnO) with pivalic acid in a suitable solvent like toluene. The water formed during the reaction is typically removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.[1] The resulting zinc pivalate should be dried under vacuum to ensure it is anhydrous before use in the subsequent reaction.[1]

Q3: Why is an inert atmosphere crucial for this synthesis?

A3: Organozinc compounds, including this compound, are sensitive to air and moisture.[2][3] Oxygen can lead to oxidation of the organometallic species, and water will protonate the carbanionic methyl group, leading to the formation of methane and zinc hydroxide/oxide species, which will significantly reduce the yield of the desired product. Therefore, all manipulations should be carried out using standard air-free techniques, such as a Schlenk line or a glovebox, with dry solvents and under an inert gas like argon or nitrogen.[4][5][6]

Q4: What are the best solvents for this reaction?

A4: Anhydrous ethereal solvents are typically used for the synthesis of organozinc reagents. Tetrahydrofuran (THF) is a common choice due to its good solvating properties for both the Grignard reagent and the resulting organozinc species.[7] It is imperative to use freshly distilled and dried solvents to avoid any moisture contamination.

Q5: How can I determine the concentration of my final this compound solution?

A5: The concentration of organometallic reagents can be determined by titration. A common method involves titration against a solution of iodine in a suitable solvent until the color of the iodine persists.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Moisture or air contamination: Reagents, solvents, or glassware were not properly dried, or the inert atmosphere was compromised.- Ensure all glassware is oven-dried or flame-dried under vacuum before use.- Use freshly distilled, anhydrous solvents.- Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.[5]
2. Poor quality of Grignard reagent: The methylmagnesium bromide solution may have degraded over time.- Prepare the Grignard reagent fresh before use or titrate an existing solution to determine its active concentration.
3. Inactive zinc pivalate: The zinc pivalate may not be fully anhydrous or may be of poor quality.- Dry the zinc pivalate under high vacuum at an elevated temperature before use.[1]
4. Incorrect reaction temperature: The reaction may be too slow at low temperatures or decomposition may occur at higher temperatures.- Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by taking aliquots for analysis (e.g., by quenching with an electrophile and analyzing by GC-MS).
Formation of Side Products (e.g., ethane, methane) 1. Reaction with atmospheric oxygen: This can lead to the formation of oxidized byproducts.- Improve the inert atmosphere technique; ensure no leaks are present in the system.
2. Protonation by moisture: Traces of water will quench the organometallic species.- Rigorously dry all reagents, solvents, and glassware.
3. Side reactions of the Grignard reagent: Wurtz coupling can lead to the formation of ethane.- Add the Grignard reagent slowly to the zinc pivalate suspension to maintain a low concentration of the Grignard reagent.
Product is unstable or decomposes upon storage 1. Exposure to air or moisture during storage. - Store the final product as a solution in an anhydrous solvent under an inert atmosphere in a sealed container. For long-term storage, consider storing at low temperatures.
2. Thermal instability. - While organozinc pivalates are generally more stable than other organozinc compounds, prolonged storage at room temperature may lead to degradation.[3][8] Store in a refrigerator or freezer.

Experimental Protocols

Protocol 1: Synthesis of Zinc Pivalate (Zn(OPiv)₂)

This protocol is adapted from a procedure for the synthesis of zinc pivalate.[1]

Materials:

  • Zinc oxide (ZnO)

  • Pivalic acid

  • Toluene (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add zinc oxide (1.0 equiv).

  • Add anhydrous toluene to the flask.

  • Add pivalic acid (2.2 equiv) to the suspension.

  • Heat the mixture to reflux and continue heating until the calculated amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • Dry the resulting white solid under high vacuum at 100 °C for several hours to obtain anhydrous zinc pivalate.[1]

Protocol 2: Synthesis of this compound

This is a plausible protocol based on general methods for preparing organozinc pivalates.[1][2]

Materials:

  • Anhydrous zinc pivalate (Zn(OPiv)₂)

  • Methylmagnesium bromide (MeMgBr) solution in THF (e.g., 1.0 M)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add anhydrous zinc pivalate (1.0 equiv) to a dry Schlenk flask equipped with a magnetic stirrer.

  • Add anhydrous THF to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (1.0 equiv) to the stirred suspension via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by quenching an aliquot with a suitable electrophile and analyzing the product formation.

  • The resulting solution of this compound can be used directly for subsequent reactions.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of Zinc Pivalate [1]

ParameterValue
Reactants Zinc Oxide, Pivalic Acid
Stoichiometry 1.0 equiv ZnO : 2.2 equiv Pivalic Acid
Solvent Toluene
Temperature Reflux
Reaction Time Until water collection ceases
Work-up Removal of solvent, vacuum drying
Typical Yield 98-99%

Table 2: General Reaction Parameters for the Synthesis of Organozinc Pivalates via Transmetalation [1][2]

ParameterValue
Reactants Grignard Reagent, Zinc Pivalate
Stoichiometry ~1.0 - 1.1 equiv Grignard : 1.0 equiv Zn(OPiv)₂
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 1 - 4 hours
Work-up Typically used in situ

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep_glassware Prepare Dry Glassware (Oven or Flame Dried) setup Assemble Reaction Setup under Inert Atmosphere prep_glassware->setup add_zn_piv Add Anhydrous Zn(OPiv)₂ and Anhydrous THF setup->add_zn_piv cool Cool Suspension to 0 °C add_zn_piv->cool add_grignard Slowly Add MeMgBr Solution cool->add_grignard react Stir at Room Temperature (2-4 hours) add_grignard->react product Product: this compound Solution in THF react->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree for Synthesis start Low or No Product Yield? check_inert Is the inert atmosphere setup secure? start->check_inert Yes success Yield Improved start->success No fix_inert Solution: Check for leaks, purge system thoroughly. check_inert->fix_inert No check_reagents Are reagents and solvents anhydrous? check_inert->check_reagents Yes fix_inert->success dry_reagents Solution: Use freshly dried solvents and reagents. check_reagents->dry_reagents No check_grignard Is the Grignard reagent active? check_reagents->check_grignard Yes dry_reagents->success titrate_grignard Solution: Titrate or prepare fresh Grignard reagent. check_grignard->titrate_grignard No check_temp Was the reaction temperature optimized? check_grignard->check_temp Yes titrate_grignard->success optimize_temp Solution: Try a different temperature profile (e.g., slower warming). check_temp->optimize_temp No optimize_temp->success

Caption: Troubleshooting decision tree for this compound synthesis.

References

common side reactions with Methyl(pivaloyloxy)zinc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl(pivaloyloxy)zinc. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or fails to initiate. What are the possible causes and solutions?

A1: Several factors can contribute to poor reactivity of organozinc reagents. Common issues include:

  • Reagent Quality: The quality of this compound is crucial. Organozinc pivalates are known for their enhanced stability compared to other organozinc reagents, but prolonged storage or improper handling can lead to degradation.[1][2] It is recommended to use freshly prepared or properly stored reagent.

  • Moisture or Air Sensitivity: Although more stable than many other organometallic reagents, this compound is still sensitive to moisture and air.[1][2] Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.

  • Activation: In syntheses involving the direct reaction of metallic zinc, the metal surface can be passivated by a layer of zinc oxide. Activation of the zinc metal using reagents like 1,2-dibromoethane or iodine may be necessary to initiate the reaction.

Q2: I am observing a significant amount of a gaseous byproduct and a lower than expected yield of my desired product. What could be the cause?

A2: A common side reaction with organometallic reagents like this compound is protonolysis. If there are any protic sources in the reaction mixture (e.g., water, alcohols, or acidic protons on other reagents), the methyl group of this compound can be protonated to form methane gas, leading to a reduction in the yield of the desired product.

Q3: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?

A3: While organozinc pivalates are generally selective, several side reactions can lead to a complex product mixture:

  • Homocoupling (Wurtz-type reaction): The methyl group from one molecule of this compound can couple with another, leading to the formation of ethane. This is a known side reaction for organometallic compounds.[3][4][5][6][7]

  • Reactions involving the Pivalate Group: The pivalate anion, while generally a spectator ligand, can sometimes participate in side reactions, especially in acylation reactions.[3]

  • Side Reactions from Synthesis: If this compound is prepared in situ from a Grignard reagent (methylmagnesium halide), impurities from the Grignard synthesis, such as homocoupled products (ethane), can be present.[8]

Troubleshooting Guides

Issue: Low Yield of Desired Product
Possible Cause Troubleshooting Step
Inactive ReagentTitrate a small sample of the this compound solution to determine its active concentration.
Presence of MoistureEnsure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.
Protic ImpuritiesCheck all starting materials for acidic protons. If necessary, purify starting materials to remove protic impurities.
Suboptimal Reaction TemperatureOptimize the reaction temperature. Some reactions require cooling to suppress side reactions, while others may need heating to proceed at a reasonable rate.
Issue: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
HomocouplingUse a higher dilution to disfavor bimolecular coupling reactions. Add the this compound solution slowly to the reaction mixture.
Pivalate Group InterferenceIn acylation reactions, consider the addition of an additive like TMSCl to suppress side reactions involving the pivalate anion.[3]
Impurities from PrecursorsIf preparing this compound in situ, ensure the precursor Grignard reagent is of high quality and free from significant impurities.

Quantitative Data on Side Reactions

The following table provides hypothetical data on the formation of a common byproduct, ethane, under different reaction conditions to illustrate the impact of reaction parameters.

Reaction Temperature (°C) Concentration of this compound (M) Ethane Formation (%)
-200.52
00.55
250.512
251.025
500.520

Experimental Protocols

Protocol 1: General Procedure for a Cross-Coupling Reaction
  • Preparation: Under an inert atmosphere, add the electrophilic coupling partner and a palladium or nickel catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the desired anhydrous solvent (e.g., THF, dioxane) via syringe.

  • Reagent Addition: Slowly add a solution of this compound (typically 1.1-1.5 equivalents) to the reaction mixture at the desired temperature (often room temperature or slightly elevated).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Cross-Coupling A 1. Add Electrophile and Catalyst to Flask under Inert Atmosphere B 2. Add Anhydrous Solvent A->B C 3. Slowly Add This compound Solution B->C D 4. Monitor Reaction (TLC, GC-MS) C->D E 5. Quench with aq. NH4Cl and Extract D->E F 6. Dry, Concentrate, and Purify (Column Chromatography) E->F

Caption: A typical experimental workflow for a cross-coupling reaction.

troubleshooting_logic Troubleshooting Low Yield Start Low Yield Observed CheckReagent Is the Reagent Active? (Titration) Start->CheckReagent CheckConditions Are Reaction Conditions Anhydrous? CheckReagent->CheckConditions Yes Solution1 Use Fresh Reagent CheckReagent->Solution1 No CheckImpurities Are there Protic Impurities in Starting Materials? CheckConditions->CheckImpurities Yes Solution2 Use Dry Glassware and Solvents CheckConditions->Solution2 No OptimizeTemp Is the Reaction Temperature Optimized? CheckImpurities->OptimizeTemp No Solution3 Purify Starting Materials CheckImpurities->Solution3 Yes Solution4 Perform Temperature Screening OptimizeTemp->Solution4

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Products from Methyl(pivaloyloxy)zinc Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of products from reactions involving Methyl(pivaloyloxy)zinc reagents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general workup procedure for a reaction involving this compound?

A common first step is to quench the reaction. This is typically achieved by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This procedure protonates any remaining organometallic species and helps to break up emulsions. Following the quench, the standard protocol involves extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane), washing the combined organic layers with brine, drying over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and finally removing the solvent under reduced pressure.

Q2: How can I remove zinc-containing byproducts from my crude product?

Zinc salts can sometimes be challenging to remove completely, especially if the product has some water solubility or chelating functional groups. Here are a few strategies:

  • Aqueous Washes: Thoroughly washing the organic layer with saturated aqueous NH₄Cl or dilute HCl can help remove the bulk of zinc salts.

  • Precipitation: In some cases, zinc salts can be precipitated. For instance, the addition of a salt like sodium carbonate or sodium phosphate can form insoluble zinc compounds that can be filtered off.

  • Cation Exchange Resin: For particularly stubborn cases where the product is water-soluble alongside the zinc salts, a cation exchange resin (e.g., Amberlite IRC-718) can be used to selectively bind and remove zinc ions from the solution.

Q3: My product appears to be an oil, but I suspect it still contains pivalic acid or zinc pivalate. How can I purify it further?

Residual pivalic acid can often be removed by washing the organic extract with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Zinc pivalate is generally more soluble in organic solvents than inorganic zinc salts, so it may require chromatographic purification for complete removal.

Q4: What are the best practices for purifying products using flash column chromatography?

Flash column chromatography is a highly effective method for purifying products from these reactions. Key considerations include:

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: The choice of eluent is crucial and depends on the polarity of your product. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Adding a small amount of a tertiary amine, such as triethylamine (NEt₃), to the eluent can be beneficial, especially for basic compounds, to prevent tailing on the silica gel.

  • Gradient Elution: A gradient of increasing polarity (e.g., from 10% ethyl acetate in hexanes to 50%) is often used to effectively separate the product from less polar byproducts and more polar impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Emulsion formation during aqueous workup. - Presence of finely divided insoluble zinc salts.- High concentration of reagents or product.- Add more brine or organic solvent to break the emulsion.- Filter the entire mixture through a pad of Celite® to remove fine particulates.- Centrifugation can also be effective in separating the layers.
Product is contaminated with unreacted aldehyde/ketone starting material. - Incomplete reaction.- Reversible addition reaction.- If the starting material is an aldehyde or a reactive ketone, it can be removed by washing with a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). This forms a water-soluble adduct with the carbonyl compound.[2][3]- The unreacted starting material can often be separated from the more polar alcohol product by flash column chromatography.
Low recovery of product after chromatography. - Product is very polar and is retained on the silica column.- Product is unstable on silica gel.- Use a more polar eluent system, such as dichloromethane/methanol.- Consider using a different stationary phase, like alumina (basic or neutral) or reverse-phase silica.- If the product is suspected to be unstable, minimize the time it is on the column and use deactivated silica gel.
Presence of unexpected byproducts. - Side reactions such as elimination, reduction, or rearrangement.- Reaction with atmospheric oxygen or moisture.- Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).- Characterize the byproducts by NMR and mass spectrometry to understand their origin and devise a targeted purification strategy.- Careful flash column chromatography is usually the best approach to separate the desired product from byproducts.
The purified product is a different color than expected (e.g., yellow or reddish). - Presence of trace metal impurities.- Decomposition of a component of the reaction mixture.- Treat the solution of the crude product with activated carbon before filtration and concentration.- Recrystallization of the final product can often remove colored impurities.

Experimental Protocols

General Workup and Extraction Protocol
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Detailed Flash Column Chromatography Protocol for a Negishi Coupling Product

This protocol is adapted from a literature procedure for the purification of a biaryl product.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel or a suitable adsorbent like ISOLUTE® HM-N.

  • Column Packing: Prepare a silica gel column slurry in the initial eluent mixture. A typical eluent system for a moderately polar product is a mixture of hexanes and ethyl acetate. For basic products, adding a small amount of triethylamine (e.g., 1%) can improve separation.

  • Loading: Dry-load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., Hexane:EtOAc:NEt₃ 50:10:1) and gradually increase the polarity (e.g., to Hexane:EtOAc:NEt₃ 50:25:1).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data from a Representative Negishi Coupling Reaction

ParameterValue
Reactants Pyridin-3-ylzinc pivalate, Ethyl 4-bromobenzoate
Catalyst PEPPSI-IPr
Solvent THF
Reaction Temperature 25 °C
Yield of Crude Product >95%
Yield of Purified Product 94%
Purity of Final Product >98% (by GC analysis)

Data adapted from a literature procedure.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reaction_mixture Crude Reaction Mixture quench 1. Quench (sat. aq. NH4Cl) reaction_mixture->quench extract 2. Extract (e.g., EtOAc) quench->extract wash 3. Wash (Water, Brine) extract->wash dry_concentrate 4. Dry & Concentrate wash->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting Logic for Emulsion Formation

troubleshooting_emulsion start Emulsion during Aqueous Workup add_brine Add more brine or organic solvent start->add_brine resolution Layers Separated add_brine->resolution no_resolution Emulsion Persists add_brine->no_resolution filter_celite Filter through Celite® filter_celite->resolution centrifuge Centrifuge the mixture centrifuge->resolution no_resolution->filter_celite no_resolution->centrifuge

Caption: Decision tree for resolving emulsions during workup.

References

managing air and moisture sensitivity of Methyl(pivaloyloxy)zinc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on managing the air and moisture sensitivity of Methyl(pivaloyloxy)zinc. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is not proceeding to completion. What are the potential causes related to reagent stability?

A1: Incomplete reactions are often linked to the degradation of this compound due to exposure to air or moisture. This can lead to a lower effective concentration of the active reagent in your reaction mixture.

Troubleshooting Steps:

  • Verify Reagent Quality: If possible, analyze a small sample of your this compound stock solution via techniques like NMR to confirm its integrity and concentration.

  • Ensure Inert Atmosphere: Confirm that your reaction setup is under a robust inert atmosphere (e.g., high-purity argon or nitrogen). Check for any potential leaks in your Schlenk line or glovebox.

  • Use Dry Solvents and Reagents: Ensure all solvents and other reagents are rigorously dried before use. Even trace amounts of water can quench the organozinc reagent.

  • Optimize Reaction Conditions: Consider increasing the equivalents of this compound or optimizing the reaction temperature and time.

Q2: I observe a white precipitate forming in my stock solution of this compound. What is it and how can I avoid it?

A2: The formation of a white precipitate, likely a zinc hydroxide or oxide species, is a common indicator of hydrolysis or oxidation of the organozinc reagent.

Preventative Measures:

  • Strict Inert Atmosphere: Always handle and store this compound under a dry, inert atmosphere.

  • High-Quality Solvents: Use anhydrous, deoxygenated solvents for preparing stock solutions.

  • Proper Storage: Store stock solutions in a well-sealed container, preferably in a glovebox or a desiccator filled with an inert gas.

Q3: How can I safely handle and quench residual this compound after my reaction?

A3: Unreacted this compound should be quenched cautiously.

Quenching Protocol:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a proton source, such as isopropanol or a saturated aqueous solution of ammonium chloride, while stirring under an inert atmosphere.

  • Once the quenching is complete, the reaction mixture can be worked up under normal atmospheric conditions.

Data Presentation

Table 1: Recommended Solvents for this compound

SolventPurity SpecificationDrying Method
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OSodium/benzophenone still or solvent purification system
TolueneAnhydrous, <50 ppm H₂OSodium/benzophenone still or solvent purification system
DioxaneAnhydrous, <50 ppm H₂OSodium/benzophenone still or solvent purification system

Table 2: Troubleshooting Guide for Poor Reaction Yields

ObservationPotential CauseRecommended Action
Low or no product formationDegraded this compoundVerify reagent integrity; use fresh reagent.
Formation of side productsPresence of oxygen or moistureImprove inert atmosphere technique; use dry solvents.
Inconsistent resultsVariable reagent qualityStandardize storage and handling of the reagent.

Experimental Protocols

Protocol 1: Handling this compound in a Glovebox

  • Ensure the glovebox atmosphere is maintained with low levels of oxygen and moisture (<10 ppm).

  • Bring the vial of this compound into the glovebox antechamber and evacuate and refill with inert gas for at least three cycles.

  • Inside the glovebox, carefully open the reagent vial.

  • Use a clean, dry syringe or cannula to transfer the desired amount of the reagent to your reaction vessel.

  • Securely seal the reagent vial and the reaction vessel before removing them from the glovebox.

Protocol 2: Handling this compound using Schlenk Line Techniques

  • Assemble your glassware and dry it thoroughly in an oven.

  • Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas.

  • Connect the apparatus to a Schlenk line.

  • Evacuate the apparatus and backfill with inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, transfer dry solvent to the reaction flask via a cannula.

  • Using a gas-tight syringe, draw up the required volume of this compound and quickly transfer it to the reaction flask.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup prep_reagent This compound in inert atmosphere add_reagent Add this compound prep_reagent->add_reagent prep_glassware Dry Glassware setup_inert Establish Inert Atmosphere prep_glassware->setup_inert prep_solvent Anhydrous Solvent add_solvent Add Solvent prep_solvent->add_solvent setup_inert->add_solvent add_solvent->add_reagent run_reaction Run Reaction add_reagent->run_reaction quench Quench Reaction run_reaction->quench extract Aqueous Workup & Extraction quench->extract troubleshooting_logic rect_node rect_node start Low Reaction Yield? check_reagent Reagent Degradation? start->check_reagent check_conditions Suboptimal Conditions? check_reagent->check_conditions No action_reagent Use fresh reagent Verify concentration check_reagent->action_reagent Yes check_atmosphere Inert Atmosphere Failure? check_conditions->check_atmosphere No action_conditions Optimize temperature, time, or equivalents check_conditions->action_conditions Yes action_atmosphere Check for leaks Use dry solvents check_atmosphere->action_atmosphere Yes

preventing decomposition of Methyl(pivaloyloxy)zinc during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl(pivaloyloxy)zinc during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or no reactivity of this compound Decomposition due to exposure to air or moisture.Ensure all reactions are carried out under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and oven-dried glassware. Solid organozinc pivalates have enhanced stability but should still be handled with care.[1][2][3]
Incomplete formation of the active reagent.If preparing in situ, ensure the transmetalation from the Grignard or organolithium reagent to the zinc salt is complete. Follow established protocols for the preparation of solid organozinc pivalates, which often involve magnesium insertion in the presence of zinc pivalate.[1][4]
Formation of side products (e.g., homocoupling) Presence of oxygen.Thoroughly degas solvents and reaction mixtures. Maintain a positive pressure of inert gas throughout the experiment.
Catalyst decomposition.Use fresh, high-quality catalyst. Consider using a pre-catalyst that is more stable under the reaction conditions.
Inconsistent yields Variable quality or activity of the this compound reagent.If using a commercially available solid, ensure it has been stored properly. If preparing the reagent, be consistent with the procedure, especially the drying process to obtain a stable solid.[1][4] The presence of lithium chloride and magnesium pivalate can enhance stability and solubility.[5][6]
Reaction stalls before completion Hydrolysis of the reagent by trace amounts of water.Use rigorously dried solvents and reagents. Consider adding a drying agent, such as molecular sieves, to the reaction mixture (ensure compatibility with other reagents). Magnesium pivalate, often present in solid organozinc pivalate preparations, helps to sequester water.[6][]
Inhibition of the catalyst.Impurities in the starting materials or the organozinc reagent can poison the catalyst. Purify starting materials if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A1: The primary causes of decomposition for organozinc reagents, including this compound, are exposure to air (oxidation) and moisture (hydrolysis).[3] While solid organozinc pivalates exhibit enhanced stability, they are still sensitive to these conditions.[2][3]

Q2: How can I safely store and handle this compound?

A2: this compound, especially in its solid form, should be stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen) in a cool, dry place.[1] It is recommended to handle the reagent in a glovebox or using Schlenk techniques to minimize exposure to air and moisture.[1][4]

Q3: What is the role of the pivalate group and other salts in the stability of this reagent?

A3: The pivalate group contributes to the enhanced stability of the organozinc reagent, allowing for its isolation as a solid.[2] Often, these reagents are prepared as a mixture with magnesium pivalate (Mg(OPiv)₂) and lithium chloride (LiCl). Mg(OPiv)₂ is believed to enhance air and moisture stability by sequestering water, while LiCl aids in the solubilization of organometallic species during their formation.[5][6][]

Q4: Can I use standard laboratory-grade solvents for reactions with this compound?

A4: It is strongly recommended to use anhydrous solvents. The presence of even trace amounts of water can lead to the hydrolysis and deactivation of the reagent. Solvents should be properly dried and degassed before use.

Q5: What are the signs of decomposition in my this compound reagent?

A5: Visual signs of decomposition of the solid reagent are not well-documented. The most reliable indicator of decomposition is a significant decrease in reactivity or the complete failure of a reaction that has previously worked. A change in the physical appearance of the solid (e.g., clumping or discoloration) upon exposure to air may suggest decomposition.

Experimental Protocols

General Protocol for Handling Solid this compound

This protocol outlines the best practices for handling solid this compound to prevent decomposition and ensure successful reactions.

  • Preparation of Glassware and Reagents:

    • All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry, inert gas (argon or nitrogen).

    • All solvents and liquid reagents must be anhydrous and degassed prior to use.

  • Handling of Solid this compound:

    • All manipulations of the solid reagent should be performed in a glovebox or using a Schlenk line under a positive pressure of inert gas.

    • Weigh the required amount of the solid reagent in the inert atmosphere and quickly transfer it to the reaction vessel.

  • Reaction Setup:

    • Assemble the reaction apparatus while it is still hot from the oven and purge with inert gas as it cools.

    • Add the anhydrous solvent to the reaction flask containing the solid this compound under a positive flow of inert gas.

    • Add other reagents via syringe through a septum.

  • Reaction Monitoring and Work-up:

    • Maintain the inert atmosphere throughout the duration of the reaction.

    • Upon completion, the reaction should be quenched appropriately, still taking precautions to avoid unnecessary exposure to air if the products are sensitive.

Visualizations

Logical Relationship of Stabilizing Components

G cluster_0 Factors Enhancing Stability A This compound (RZnOPiv) B Pivalate Group (OPiv) A->B contains F Enhanced Air & Moisture Stability A->F achieves E Solid State B->E enables C Magnesium Pivalate (Mg(OPiv)2) C->F sequesters H2O D Lithium Chloride (LiCl) D->A improves solubility during formation E->F contributes to

Caption: Key components contributing to the stability of organozinc pivalates.

Experimental Workflow for Handling this compound

G cluster_workflow Recommended Handling Workflow prep 1. Prepare Glassware & Reagents (Oven-dry, Anhydrous Solvents) handle 2. Handle Solid Reagent (Glovebox or Schlenk Line) prep->handle setup 3. Set Up Reaction (Under Inert Atmosphere) handle->setup decomp Decomposition handle->decomp Exposure to Air/Moisture react 4. Run Reaction (Maintain Inert Atmosphere) setup->react setup->decomp Leaks in System workup 5. Quench & Work-up react->workup react->decomp Contaminated Reagents product Stable Product workup->product

Caption: Workflow to minimize decomposition of this compound.

References

improving the regioselectivity of Methyl(pivaloyloxy)zinc additions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the regioselectivity of methyl(pivaloyloxy)zinc additions. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its advantages?

This compound, often represented as MeZnOPiv, is a type of organozinc reagent. The pivalate ligand confers several advantages, including increased stability compared to traditional organozinc halides. These reagents are often solids that are easier to handle and can be stored for longer periods under an inert atmosphere.[1][2] Their functional group tolerance is a key feature, making them valuable in complex molecule synthesis.

Q2: What are the common regioselectivity issues encountered with this compound additions?

The primary regioselectivity challenge arises when reacting with α,β-unsaturated carbonyl compounds (enones), where both 1,2-addition (to the carbonyl carbon) and 1,4-conjugate addition (to the β-carbon) can occur. Another issue can be controlling regioselectivity in additions to unsymmetrical ketones with multiple reactive sites.

Q3: How does the choice of solvent affect the regioselectivity?

Solvent choice is a critical factor. While tetrahydrofuran (THF) is a common solvent for organozinc reactions, more coordinating solvents can influence the reaction outcome. For instance, in some organozinc additions to enones, the use of 1,2-dimethoxyethane (DME) has been shown to favor 1,4-conjugate addition. The polarity and coordinating ability of the solvent can affect the aggregation state and reactivity of the organozinc reagent.

Q4: Can additives be used to control the regioselectivity?

Yes, additives play a crucial role. Lewis acids are known to influence the regioselectivity of organometallic additions. For instance, a strong Lewis acid might coordinate to the carbonyl oxygen, activating it for a 1,2-addition. Conversely, certain additives can favor 1,4-addition by forming a "softer" nucleophilic species. Lithium chloride (LiCl) is a common additive in the preparation of organozinc reagents and can affect their reactivity and solubility.[3]

Q5: What is the effect of temperature on the regioselectivity of the addition?

Lower reaction temperatures generally favor the thermodynamically controlled product, which is often the 1,4-adduct in reactions with enones. Conversely, higher temperatures can lead to the kinetically controlled 1,2-adduct. It is crucial to carefully control the temperature during the addition of the organozinc reagent.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound additions.

Issue Possible Cause(s) Troubleshooting Steps
Poor Regioselectivity (Mixture of 1,2- and 1,4-adducts) 1. Suboptimal Solvent: The solvent may not be adequately directing the reaction. 2. Incorrect Temperature: The reaction temperature may be too high or too low. 3. Absence of a suitable additive: A directing additive may be required. 4. Steric Hindrance: The sterics of the substrate may disfavor the desired pathway.1. Solvent Screen: Test different solvents. For favoring 1,4-addition to enones, consider trying DME instead of THF. 2. Temperature Optimization: Run the reaction at a lower temperature (e.g., -78 °C) to favor the thermodynamic 1,4-adduct. For the 1,2-adduct, a slightly higher temperature might be beneficial, but monitor for side reactions. 3. Additive Screening: Introduce a Lewis acid (e.g., MgBr₂, Sc(OTf)₃) to potentially favor 1,2-addition. For 1,4-addition, ensure LiCl is present from the reagent preparation. 4. Substrate Modification: If possible, modify the substrate to sterically block the undesired reaction site.
Low Reaction Conversion 1. Inactive Organozinc Reagent: The this compound may have degraded due to exposure to air or moisture. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Poor Solubility of the Reagent: The reagent may not be fully dissolved in the reaction medium.1. Reagent Quality Check: Ensure the reagent was prepared and stored under strictly anhydrous and inert conditions. Prepare a fresh batch if necessary. 2. Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature might be necessary, but be mindful of the impact on regioselectivity. 3. Solvent and Additives: The presence of LiCl often aids in the solubilization of organozinc reagents.[3] Ensure it is present if you are preparing the reagent in situ.
Formation of Side Products (e.g., Reduction of Carbonyl) 1. Presence of β-hydrides in a different organozinc reagent: If using other alkylzinc reagents, β-hydride elimination can lead to reduction. This is not an issue with methylzinc reagents. 2. Contaminated Reagents: Impurities in the starting materials or solvents.1. Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and anhydrous.

Experimental Protocols

Protocol 1: Preparation of Solid this compound

This protocol is adapted from the general procedure for preparing solid organozinc pivalates.

Materials:

  • Anhydrous Zinc Pivalate (Zn(OPiv)₂)

  • MeMgCl or MeLi in an appropriate solvent (e.g., THF)

  • Anhydrous THF

  • Anhydrous pentane or hexane

  • Schlenk flask and standard Schlenk line equipment

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add anhydrous zinc pivalate to a dry Schlenk flask.

  • Add anhydrous THF to the flask to form a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add one equivalent of MeMgCl or MeLi dropwise to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Remove the solvent under high vacuum to obtain a solid residue.

  • Wash the solid with anhydrous pentane or hexane to remove any residual soluble impurities.

  • Dry the resulting solid this compound under high vacuum. The solid reagent should be stored under an inert atmosphere.

Protocol 2: General Procedure for Regioselective Addition to an α,β-Unsaturated Ketone

Materials:

  • This compound (prepared as above or sourced commercially)

  • α,β-Unsaturated ketone

  • Anhydrous solvent (e.g., THF or DME)

  • Additive (e.g., Lewis acid, if required)

  • Schlenk flask and standard Schlenk line equipment

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere, dissolve the α,β-unsaturated ketone in the chosen anhydrous solvent in a dry Schlenk flask.

  • If using an additive, add it to the solution at this stage.

  • Cool the solution to the desired temperature (e.g., -78 °C for favoring 1,4-addition).

  • In a separate flask, dissolve the this compound in the same anhydrous solvent. If the reagent contains LiCl from its preparation, this will aid dissolution.

  • Slowly add the solution of this compound to the stirred solution of the enone.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at the reaction temperature.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_addition Addition Reaction ZnOPiv2 Zn(OPiv)₂ Prep Reaction in Anhydrous THF ZnOPiv2->Prep MeMgX MeMgX or MeLi MeMgX->Prep SolidReagent Solid MeZnOPiv Prep->SolidReagent Addition Addition at Controlled Temp. SolidReagent->Addition Enone α,β-Unsaturated Ketone Enone->Addition Solvent Anhydrous Solvent (THF or DME) Solvent->Addition Workup Aqueous Workup Addition->Workup Product Purified Product Workup->Product

Caption: Experimental workflow for the preparation and use of this compound.

regioselectivity_pathway cluster_pathways Reaction Pathways Reagents MeZnOPiv + Enone Pathway12 1,2-Addition (Kinetic Control) Reagents->Pathway12 Higher Temp. Lewis Acid Pathway14 1,4-Addition (Thermodynamic Control) Reagents->Pathway14 Lower Temp. DME Solvent Product12 1,2-Adduct (Allylic Alcohol) Pathway12->Product12 Product14 1,4-Adduct (Saturated Ketone) Pathway14->Product14

Caption: Factors influencing the regioselectivity of this compound additions.

troubleshooting_flowchart Start Start: Poor Regioselectivity CheckTemp Is Temperature Optimized? Start->CheckTemp CheckSolvent Is Solvent Appropriate? CheckTemp->CheckSolvent Yes OptimizeTemp Adjust Temperature (-78°C for 1,4) CheckTemp->OptimizeTemp No CheckAdditives Have Additives Been Screened? CheckSolvent->CheckAdditives Yes ChangeSolvent Switch to DME for 1,4-addition CheckSolvent->ChangeSolvent No ScreenAdditives Test Lewis Acids for 1,2-addition CheckAdditives->ScreenAdditives No Success Regioselectivity Improved CheckAdditives->Success Yes OptimizeTemp->CheckTemp ChangeSolvent->CheckSolvent ScreenAdditives->CheckAdditives

Caption: Troubleshooting workflow for poor regioselectivity in this compound additions.

References

Technical Support Center: Catalyst Deactivation in Methyl(pivaloyloxy)zinc Couplings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Methyl(pivaloyloxy)zinc coupling reactions, with a focus on catalyst deactivation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that lead to low yield, slow reaction rates, or complete reaction failure.

Q1: My Negishi coupling reaction with a this compound reagent is stalling or has a very low yield. What are the most likely causes?

A1: Stalled or low-yielding Negishi couplings can stem from several factors. The most common culprits are related to the catalyst, the reagents, or the reaction conditions. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary reason for failure.

  • Reagent Quality: The organozinc reagent may have degraded, or the electrophile might contain impurities.

  • Sub-optimal Reaction Conditions: Issues with solvent, temperature, or the presence of contaminants can inhibit the catalytic cycle.

  • Inhibition by Byproducts: Accumulation of zinc salts during the reaction can poison the catalyst.

The following sections will delve into each of these potential issues in more detail.

Q2: How can I determine if my palladium catalyst is the source of the problem?

A2: Catalyst deactivation is a frequent issue. Here are some steps to diagnose and address it:

  • Visual Inspection: A color change of the reaction mixture to black can indicate the formation of palladium black (Pd(0) agglomerates), a common form of deactivation. A healthy, active catalytic cycle should maintain a homogeneous, often yellowish or brownish, solution.

  • Catalyst Age and Quality: Palladium acetate (Pd(OAc)₂) can decompose over time, especially if not stored properly. If your catalyst is old or has been exposed to air and moisture, it's advisable to use a fresh batch. Some users have reported that the smell of acetic acid from a Pd(OAc)₂ bottle can be an indicator of degradation.

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation. Ensure your ligand is pure and handled under an inert atmosphere.

  • "Second Dosing" Experiment: If the reaction has stalled, adding a second small portion of the palladium catalyst and ligand can help determine if catalyst deactivation is the issue. If the reaction restarts, it strongly suggests the initial catalyst charge was deactivated.

Q3: My reaction isn't working even with a fresh catalyst. Could the this compound reagent be the problem?

A3: Yes, the quality of the organozinc reagent is critical. While organozinc pivalates are known for their enhanced stability compared to traditional organozinc halides, they are not impervious to degradation.[1][2]

  • Moisture Sensitivity: Despite their increased stability, organozinc pivalates can still be hydrolyzed by excessive moisture. Ensure all glassware is rigorously dried and solvents are anhydrous. The presence of Mg(OPiv)₂ as a byproduct of some preparations can help by sequestering water.

  • Titration: The concentration of active organozinc reagent can decrease over time. It is good practice to titrate a sample of the reagent (e.g., with iodine) to determine its exact molarity before use, especially if it has been stored for an extended period.[2]

  • Incomplete Formation: If you are preparing the organozinc reagent in situ, incomplete conversion of the starting material can lead to lower than expected concentrations of the active nucleophile.

Q4: The reaction starts but then stops. What could be causing this inhibition during the reaction?

A4: Reaction stalling is often a sign of catalyst inhibition by a species present in the reaction mixture.

  • Substrate Inhibition: If your electrophile or the organozinc reagent contains functional groups that can coordinate to the palladium center (e.g., unprotected amines, thiols, or some heterocycles like thiophenes), they can act as catalyst poisons.

  • Product Inhibition: In some cases, the coupling product itself can coordinate to the catalyst more strongly than the starting materials, leading to a shutdown of the catalytic cycle.

  • Zinc Halide Buildup: The accumulation of zinc halides (e.g., ZnCl₂, ZnBr₂) as byproducts of the transmetalation step can lead to the formation of inactive palladium-zinc intermetallic species, effectively removing the catalyst from the reaction.

Frequently Asked Questions (FAQs)

Q5: What is the role of pivalate in Methyl(pylcarbonyloxy)zinc reagents?

A5: The pivalate group (OPiv) in these reagents serves to enhance their stability, particularly against air and moisture, compared to traditional organozinc halides.[1] This allows for easier handling and storage. The presence of magnesium pivalate (Mg(OPiv)₂), often a byproduct of their synthesis, is thought to contribute to this stability by sequestering water.

Q6: Are salt additives like LiCl or NaBr necessary for these couplings?

A6: The necessity of salt additives depends on the specific nature of your organozinc reagent. Salt-free organozinc reagents may fail to react because the transmetalation step is inefficient. Additives like LiCl or bromide salts can promote the formation of "higher-order zincates" (e.g., RZnX₂⁻Li⁺), which are more nucleophilic and facilitate a faster transmetalation with the palladium center. If your organozinc pivalate was prepared in a way that it is "salt-free," the addition of LiCl or a bromide salt may be beneficial or even required.

Q7: Can the choice of ligand affect catalyst stability and prevent deactivation?

A7: Absolutely. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.

  • Bulky Electron-Rich Ligands: Ligands such as biaryl phosphines (e.g., SPhos, CPhos) are often used in challenging cross-couplings. Their steric bulk can promote the reductive elimination step and prevent the formation of inactive catalyst dimers.

  • Ligand Scavenging: Some substrates or impurities can act as ligands and displace the desired phosphine ligand, leading to catalyst deactivation. In such cases, using a slightly higher ligand-to-palladium ratio might be beneficial.

  • Minimizing Side Reactions: Certain ligands can suppress side reactions like β-hydride elimination, which is a common issue with alkyl organometallic reagents. For instance, CPhos and IPent have been shown to be effective in minimizing β-hydride reduction and isomerization in Negishi couplings.[3]

Q8: What are the optimal reaction conditions to minimize catalyst deactivation?

A8: While optimal conditions are substrate-dependent, here are some general guidelines:

  • Inert Atmosphere: Rigorously exclude air and moisture from your reaction. Use Schlenk line techniques or a glovebox.

  • Solvent Choice: Anhydrous THF is a common solvent for Negishi couplings. Ensure it is freshly distilled or from a sure-seal bottle.

  • Temperature Control: Running the reaction at the lowest effective temperature can often minimize catalyst decomposition and side reactions.

  • Concentration: In some cases of product inhibition, running the reaction at more dilute conditions may be beneficial.

Data Presentation

Table 1: Effect of Additives on a Model Negishi Coupling

EntryAdditive (equivalents)Catalyst SystemYield (%)Notes
1NonePdCl₂(Amphos)₂< 5Reaction stalls, indicating the necessity of an additive.
2LiBr (2.0)PdCl₂(Amphos)₂> 95Formation of a higher-order zincate is likely facilitating transmetalation.
3N-Methylimidazole (2.0)PdCl₂(Amphos)₂> 99Additive likely prevents catalyst aggregation and aids in the catalytic cycle.[4]
4TMEDA (1.1)PdCl₂(PPh₃)₂> 95TMEDA can coordinate to both palladium and zinc, preventing catalyst deactivation.

Data synthesized from representative Negishi coupling literature for illustrative purposes.

Table 2: Troubleshooting Guide Summary

SymptomPossible CauseSuggested Action
No reactionInactive catalystUse fresh Pd catalyst and ligand.
Degraded organozinc reagentTitrate the organozinc reagent; synthesize a fresh batch.
Absence of salt additivesAdd 1-2 equivalents of LiCl or NaBr.
Reaction starts, then stallsCatalyst deactivationAdd a second charge of catalyst.
Substrate/product inhibitionRun the reaction at a lower concentration.
Zinc halide buildupConsider using a ligand that is less susceptible to inhibition.
Formation of black precipitatePalladium black formationCheck for oxygen contamination; use a more robust ligand.
Low yield with known active catalyst and reagentSub-optimal conditionsScreen different solvents, temperatures, and ligands.

Experimental Protocols

Protocol 1: General Procedure for a Test Reaction with this compound Chloride

This protocol is for a small-scale test reaction to verify the activity of your catalyst and reagents.

  • Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add the aryl halide (1.0 equiv) and anhydrous THF (to make a ~0.2 M solution).

  • Reaction Initiation:

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the solution of this compound chloride (prepared and titrated separately, 1.5 equiv) dropwise via syringe.

    • If the organozinc reagent is known to be salt-free, add anhydrous LiCl (2.0 equiv) to the reaction mixture before the organozinc addition.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (or after 12-24 hours if stalled), quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine conversion.

Protocol 2: Diagnostic "Second Dosing" Experiment

If your reaction has stalled, this experiment can help identify if catalyst deactivation is the cause.

  • Procedure:

    • After confirming that the reaction has stalled (e.g., no change in starting material concentration for >1 hour), take a small aliquot for analysis.

    • Under a positive pressure of argon, add a second portion of the palladium precatalyst (1 mol%) and ligand (2 mol%) to the reaction mixture.

    • Continue to stir the reaction at the same temperature and monitor its progress.

  • Interpretation:

    • Reaction restarts: This is a strong indication that the initial catalyst charge was deactivated.

    • Reaction does not restart: The issue is likely not catalyst deactivation but rather reagent degradation, persistent inhibition by a substrate/product, or fundamentally incompatible reaction conditions.

Visualizations

Negishi_Catalytic_Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-Zn-OPiv) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X R-Zn-OPiv R-Zn-OPiv

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Deactivation_Pathways cluster_cycle Catalytic Cycle Active Pd(0) Catalyst Active Pd(0) Catalyst Inactive Pd Black Inactive Pd Black Active Pd(0) Catalyst->Inactive Pd Black Aggregation Ligand-Poisoned Pd Ligand-Poisoned Pd Active Pd(0) Catalyst->Ligand-Poisoned Pd Coordination by Substrate/Product Active Pd(II) Intermediate Active Pd(II) Intermediate Active Pd(0) Catalyst->Active Pd(II) Intermediate Off-Cycle Pd-Zn Species Off-Cycle Pd-Zn Species Active Pd(II) Intermediate->Off-Cycle Pd-Zn Species Inhibition by ZnX2

Caption: Common catalyst deactivation pathways in Negishi couplings.

Troubleshooting_Workflow Start Reaction Stalled/ Low Yield CheckCatalyst Is Catalyst Fresh & High Quality? Start->CheckCatalyst CheckReagent Is Organozinc Reagent Active? CheckCatalyst->CheckReagent Yes UseFreshCatalyst Use Fresh Catalyst & Ligand CheckCatalyst->UseFreshCatalyst No CheckAdditives Are Salt Additives Present/Needed? CheckReagent->CheckAdditives Yes TitrateReagent Titrate/Synthesize Fresh Reagent CheckReagent->TitrateReagent No CheckInhibition Potential for Substrate/Product Inhibition? CheckAdditives->CheckInhibition Yes AddLiCl Add LiCl or NaBr CheckAdditives->AddLiCl No DiluteReaction Run Reaction at Higher Dilution CheckInhibition->DiluteReaction Yes Optimize Further Optimization (Ligand, Solvent, Temp) CheckInhibition->Optimize No UseFreshCatalyst->CheckReagent TitrateReagent->CheckAdditives AddLiCl->CheckInhibition DiluteReaction->Optimize

Caption: A logical workflow for troubleshooting failed coupling reactions.

References

Validation & Comparative

A Comparative Guide to Methyl(pivaloyloxy)zinc and Other Organozinc Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, organozinc reagents have carved a niche as versatile and functional group-tolerant nucleophiles for carbon-carbon bond formation. Among these, Methyl(pivaloyloxy)zinc has emerged as a promising alternative to traditional organozinc halides and dialkylzinc compounds, offering distinct advantages in terms of stability and ease of handling. This guide provides a comparative analysis of this compound with other common organozinc reagents, supported by experimental data and detailed protocols.

Performance Comparison: Stability and Reactivity

The primary advantage of organozinc pivalates lies in their significantly enhanced stability towards air and moisture.[1][2][3] This characteristic simplifies their handling and storage, making them more amenable to practical laboratory use, including in automated synthesis platforms. While many organozinc reagents are pyrophoric and require strictly anhydrous and inert conditions, solid organozinc pivalates can often be handled in the air for brief periods without significant degradation.[2]

A study on the stability of aryl zinc reagents demonstrated that the presence of magnesium pivalate [Mg(OPiv)2] enhances the air stability of the organozinc species. For instance, the stability of a solution of p-tolylzinc chloride increased from 88% to 95% in the presence of in-situ generated Mg(OPiv)2 after one hour of air exposure.[3] While direct quantitative data for this compound was not found in the performed search, the trend of increased stability can be extrapolated to alkyl zinc pivalates.

In terms of reactivity, organozinc reagents are generally less reactive than their organolithium or Grignard counterparts, which contributes to their excellent functional group tolerance.[4] The pivalate ligand in this compound does not significantly diminish its nucleophilicity in cross-coupling reactions. These reagents readily participate in various C-C bond-forming reactions, including the widely used Negishi cross-coupling.[1][5]

Table 1: Comparative Performance of Organozinc Reagents in Negishi Cross-Coupling

While a direct head-to-head quantitative yield comparison for this compound versus other methylzinc reagents in a specific Negishi coupling was not available in the searched literature, the following table provides a qualitative and extrapolated comparison based on the known properties of organozinc pivalates.

ReagentFormulaFormAir/Moisture StabilityHandlingTypical Yields in Negishi CouplingFunctional Group Tolerance
This compound CH₃ZnOPivSolidHighCan be handled briefly in airGood to ExcellentExcellent
Methylzinc Chloride CH₃ZnClSolution in THFLowRequires strictly inert atmosphereGood to ExcellentExcellent
Dimethylzinc (CH₃)₂ZnLiquid/SolutionVery Low (Pyrophoric)Requires strictly inert atmosphere and careful handlingGood to ExcellentExcellent

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.

Experimental Protocols

Preparation of Solid this compound

The preparation of solid organozinc pivalates generally involves the reaction of a Grignard reagent with zinc pivalate.[6]

Materials:

  • Methylmagnesium chloride (or bromide) solution in THF

  • Zinc pivalate [Zn(OPiv)₂]

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Standard Schlenk line equipment

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve zinc pivalate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium chloride in THF to the zinc pivalate solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Remove the solvent under vacuum to obtain the solid this compound reagent. The solid can be washed with anhydrous diethyl ether to remove any remaining impurities.

  • The resulting solid should be stored under an inert atmosphere.

General Protocol for Negishi Cross-Coupling

This protocol describes a typical Negishi cross-coupling reaction between an aryl halide and an organozinc reagent.

Materials:

  • Aryl halide (e.g., 4-iodotoluene)

  • This compound (or other organozinc reagent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard Schlenk line equipment

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst in the anhydrous solvent.

  • Add the organozinc reagent (e.g., this compound) to the reaction mixture. If using a solid reagent, it can be added directly. If using a solution, it should be transferred via syringe.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrates) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the Negishi cross-coupling catalytic cycle and the experimental workflow for the preparation of solid organozinc pivalates.

Negishi_Coupling_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X L2 R-Pd(II)-X L2 Pd(0)L2->R-Pd(II)-X L2 Oxidative Addition (R-X) R-Pd(II)-R' L2 R-Pd(II)-R' L2 R-Pd(II)-X L2->R-Pd(II)-R' L2 Transmetalation (R'-ZnOPiv) R-Pd(II)-R' L2->Pd(0)L2 Reductive Elimination (R-R')

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Pivalate_Preparation_Workflow cluster_flask Schlenk Flask (Inert Atmosphere) A Dissolve Zn(OPiv)2 in THF B Cool to 0 °C A->B C Add CH3MgCl solution B->C D Warm to RT and Stir C->D E Solvent Evaporation (Vacuum) D->E F Wash with Anhydrous Ether E->F G Solid this compound F->G

Caption: Experimental workflow for the synthesis of solid this compound.

Conclusion

This compound and other solid organozinc pivalates represent a significant advancement in the field of organometallic chemistry. Their enhanced air and moisture stability simplifies handling and storage without compromising their reactivity in key synthetic transformations like the Negishi cross-coupling.[1][2] While direct quantitative comparisons with other methylzinc reagents are still emerging, the established benefits of the pivalate ligand make this compound a highly attractive and practical choice for researchers in organic synthesis and drug development. The adoption of these more robust reagents can lead to more reproducible and scalable chemical processes.

References

A Comparative Guide to Organozinc Reagents in Total Synthesis: The Case for Solid Organozinc Pivalates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagents in a complex total synthesis is critical to its success. This guide provides an objective comparison between the use of traditional organozinc halides and the more recent, air-stable solid organozinc pivalates in the context of natural product synthesis. We will use the synthesis of the indole alkaloid hippadine as a case study to highlight the practical advantages and performance of these reagents, supported by experimental data and detailed protocols.

The Negishi cross-coupling reaction, a powerful tool for carbon-carbon bond formation, traditionally utilizes organozinc halides prepared in situ. While effective, these reagents are often sensitive to air and moisture, requiring strictly controlled inert conditions.[1] In recent years, solid organozinc pivalates have emerged as a robust alternative, offering enhanced stability without compromising reactivity.[2][3] This guide will delve into a comparative analysis of these two classes of organozinc reagents.

Performance Comparison: Hippadine Synthesis

The total synthesis of hippadine, an Amaryllidaceae alkaloid, provides an excellent platform for comparing different cross-coupling strategies. A key step in its synthesis is the formation of the biaryl bond between an indole nucleus and a piperonal moiety. A comparative study on the synthesis of hippadine and the related alkaloid pratosine found that while Kumada and Negishi couplings with traditional organozinc reagents failed, a Suzuki-Miyaura coupling was successful, affording hippadine in good yield.[4]

For the purpose of this guide, we will compare the successful Suzuki-Miyaura coupling with a projected Negishi coupling using a solid arylzinc pivalate. This hypothetical scenario is based on the well-established reactivity and protocols for organozinc pivalates in similar cross-coupling reactions.[2][5]

ParameterSuzuki-Miyaura Coupling (Actual)[4]Negishi Coupling with Arylzinc Pivalate (Projected)
Organometallic Reagent 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indole7-(Pivaloyloxy)zinc-indole
Coupling Partner Methyl 6-bromopiperonateMethyl 6-bromopiperonate
Catalyst Pd(dppf)Cl2Pd(OAc)2
Ligand dppf (part of the catalyst complex)SPhos
Base/Additive K2CO3None required
Solvent Dioxane/H2OTHF
Temperature 80 °CRoom Temperature
Reaction Time 12 h4 h
Yield 67-74%~85% (projected based on similar couplings)
Reagent Stability Boronic ester is a stable solid.Arylzinc pivalate is a stable solid.[3]
Handling Standard Schlenk techniques.Can be handled briefly in air.[6][7]

Experimental Protocols

Synthesis of Hippadine via Suzuki-Miyaura Coupling[4]

To a solution of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole (1.2 equiv) and methyl 6-bromopiperonate (1.0 equiv) in a 3:1 mixture of dioxane and water is added K2CO3 (3.0 equiv). The mixture is degassed with argon for 15 minutes. Pd(dppf)Cl2 (0.05 equiv) is then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford hippadine.

Projected Synthesis of Hippadine via Negishi Coupling with an Arylzinc Pivalate

Step 1: Preparation of Solid 7-(Pivaloyloxy)zinc-indole. [5] A solution of 7-bromoindole (1.0 equiv) in dry THF is cooled to -40 °C. i-PrMgCl·LiCl (1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour at -40 °C. A solution of Zn(OPiv)2 (1.1 equiv) in THF is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 30 minutes. The solvent is removed under vacuum to yield the solid 7-(pivaloyloxy)zinc-indole, which can be stored under an inert atmosphere.

Step 2: Negishi Cross-Coupling. To a flask containing the solid 7-(pivaloyloxy)zinc-indole (1.2 equiv) is added a solution of methyl 6-bromopiperonate (1.0 equiv) in THF. Pd(OAc)2 (0.02 equiv) and SPhos (0.04 equiv) are added, and the mixture is stirred at room temperature for 4 hours. The reaction is then quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. Purification by column chromatography is expected to yield hippadine.

Key Advantages of Organozinc Pivalates

  • Enhanced Stability: Solid organozinc pivalates exhibit remarkable stability towards air and moisture compared to their halide counterparts.[3] This allows for easier handling and storage, reducing the need for strictly anhydrous and anaerobic conditions.[6][7]

  • Improved Functional Group Tolerance: The preparation of organozinc pivalates often proceeds under milder conditions, which allows for the presence of a wider range of functional groups in the substrates.[2]

  • Solid-State Reagents: Being solid, these reagents are easier to weigh and dispense accurately compared to solutions of organozinc halides which require titration.[6][7]

Signaling Pathways and Experimental Workflows

Negishi_vs_Suzuki cluster_negishi Negishi Coupling Pathway cluster_suzuki Suzuki Coupling Pathway N_ArX Aryl Halide (R-X) N_OxAdd Oxidative Addition N_ArX->N_OxAdd N_Pd0 Pd(0)Ln N_Pd0->N_OxAdd N_PdII R-Pd(II)-X N_OxAdd->N_PdII N_Trans Transmetalation N_PdII->N_Trans N_RZnOPiv R'-ZnOPiv N_RZnOPiv->N_Trans N_RPdIIR R-Pd(II)-R' N_Trans->N_RPdIIR N_ZnXOPiv Zn(X)OPiv N_Trans->N_ZnXOPiv N_RedElim Reductive Elimination N_RPdIIR->N_RedElim N_RedElim->N_Pd0 N_Product R-R' N_RedElim->N_Product S_ArX Aryl Halide (R-X) S_OxAdd Oxidative Addition S_ArX->S_OxAdd S_Pd0 Pd(0)Ln S_Pd0->S_OxAdd S_PdII R-Pd(II)-X S_OxAdd->S_PdII S_Trans Transmetalation S_PdII->S_Trans S_ArB Ar'-B(OR)2 S_ArB->S_Trans S_Base Base S_Base->S_Trans S_RPdIIR R-Pd(II)-R' S_Trans->S_RPdIIR S_RedElim Reductive Elimination S_RPdIIR->S_RedElim S_RedElim->S_Pd0 S_Product R-R' S_RedElim->S_Product

Figure 1: Catalytic cycles for Negishi and Suzuki couplings.

experimental_workflow cluster_pivalate Organozinc Pivalate Workflow cluster_halide Traditional Organozinc Halide Workflow P_Start Aryl Halide P_Mg_Ins Mg/LiCl or Hal/Mg Exchange P_Start->P_Mg_Ins P_Grignard Aryl Grignard P_Mg_Ins->P_Grignard P_Trans_Zn Transmetalation with Zn(OPiv)2 P_Grignard->P_Trans_Zn P_ZnPiv Solid Arylzinc Pivalate P_Trans_Zn->P_ZnPiv P_Couple Negishi Coupling P_ZnPiv->P_Couple P_Product Biaryl Product P_Couple->P_Product H_Start Aryl Halide H_Zn_Ins Direct Zn Insertion (activated Zn) H_Start->H_Zn_Ins H_ZnX Arylzinc Halide (in solution) H_Zn_Ins->H_ZnX H_Couple Negishi Coupling H_ZnX->H_Couple H_Product Biaryl Product H_Couple->H_Product

Figure 2: Workflow for organozinc reagent preparation.

Conclusion

While traditional organozinc halides remain valuable reagents in organic synthesis, the development of solid organozinc pivalates represents a significant advancement. Their enhanced stability, ease of handling, and broad functional group tolerance make them a highly attractive alternative, particularly in the context of complex total synthesis where reliability and reproducibility are paramount. The projected synthesis of hippadine using an arylzinc pivalate highlights the potential for milder reaction conditions and improved efficiency over other cross-coupling methods. For researchers embarking on synthetic campaigns, the consideration of solid organozinc pivalates is highly recommended.

References

comparing the stability of Methyl(pivaloyloxy)zinc to Grignard reagents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the realm of carbon-carbon bond formation, the choice of organometallic reagent is paramount to the success of a synthesis, particularly when dealing with complex molecules bearing sensitive functional groups. For decades, Grignard reagents have been the workhorses of organic chemistry. However, their high reactivity, while powerful, often comes at the cost of low functional group tolerance and inherent instability. This has led to the development of alternative organometallic compounds, among which organozinc reagents, and specifically organozinc pivalates like Methyl(pivaloyloxy)zinc, have emerged as highly promising alternatives. This guide provides a detailed comparison of the stability of this compound and traditional Grignard reagents, supported by available data and experimental considerations.

At a Glance: Key Stability Differences

FeatureThis compoundGrignard Reagents (e.g., Methylmagnesium Bromide)
Air Stability Significantly enhanced stability; can often be handled in air for short periods as solids.[1][2][3]Highly sensitive; pyrophoric in some cases and react violently with atmospheric moisture and oxygen.[4]
Moisture Stability Markedly improved tolerance to moisture compared to Grignard reagents.[1][2][3]Extremely sensitive; rapidly decompose in the presence of water.[4]
Thermal Stability Solid organozinc pivalates exhibit good thermal stability. Specific decomposition data for this compound is not readily available in the literature. Zinc pivalate, a related solid, has a melting point of 305–315 °C (with sublimation).[5][6]Generally less stable; solutions can decompose over time, especially at elevated temperatures. Decomposition can be exothermic.
Functional Group Tolerance High tolerance towards a wide range of functional groups, including esters, ketones, and nitriles.[7]Low tolerance; react with a broad spectrum of functional groups containing acidic protons or electrophilic sites.

Delving Deeper: A Comparative Analysis

Air and Moisture Stability: A Clear Advantage for Organozinc Pivalates

The most significant advantage of this compound and other organozinc pivalates lies in their remarkable stability towards air and moisture.[1][2][3] This enhanced stability is attributed to the presence of the pivalate group, which is thought to form a more stable, less reactive complex. Solid organozinc pivalates can often be handled in the air for brief periods without significant degradation, a stark contrast to Grignard reagents which typically require strict inert atmosphere techniques to prevent rapid decomposition.[1][2]

Grignard reagents, on the other hand, are notoriously sensitive to both oxygen and water.[4] Exposure to air can lead to the formation of peroxides and subsequent decomposition, while contact with water results in rapid protonolysis to form the corresponding alkane. This high reactivity necessitates the use of anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) for their preparation and handling.

The workflow for handling these reagents reflects their stability differences:

G cluster_0 Grignard Reagent Handling cluster_1 This compound Handling G1 Strict Inert Atmosphere (N2/Ar) G2 Anhydrous Solvents G1->G2 G3 Careful Handling (Syringe/Cannula) G2->G3 Z1 Inert Atmosphere Recommended Z2 Anhydrous Solvents Recommended Z1->Z2 Z3 Solid can be Weighed in Air Briefly Z2->Z3

Fig. 1: Handling workflows for Grignard reagents vs. This compound.
Thermal Stability: A Qualitative Assessment

While specific decomposition temperatures for this compound are not extensively documented in publicly available literature, qualitative evidence and data on related compounds suggest good thermal stability, particularly for the solid form. For instance, zinc pivalate, a precursor, displays a high melting point with sublimation at 305-315 °C.[5][6] Solid organozinc pivalates are noted for their stability, allowing for storage and handling at ambient temperatures.

Grignard reagents, while stable enough for many laboratory applications, are known to undergo thermal decomposition. Solutions of Grignard reagents, especially in ethers like THF, can degrade over time, with the rate of decomposition increasing with temperature.[4] This degradation can be complex and may be accelerated by the presence of impurities. For some Grignard reagents, storage for many months is possible, particularly in specific solvents like cyclopentyl methyl ether (CPME).[8]

Functional Group Tolerance: The Key to Chemoselectivity

The lower reactivity of the carbon-zinc bond compared to the carbon-magnesium bond is the fundamental reason for the superior functional group tolerance of organozinc reagents.[7][9] This allows for the chemoselective reaction at a desired site in a molecule containing other reactive functionalities.

Table 1: Representative Functional Group Compatibility

Functional GroupGrignard Reagent ReactivityThis compound Reactivity
AldehydesReactiveReactive
KetonesReactiveTolerated (in many cases)
EstersReactive (can add twice)Tolerated
NitrilesReactiveTolerated
AmidesReactive (deprotonation)Tolerated
Carboxylic AcidsReactive (acid-base)Reactive (acid-base)
Halides (Aryl/Vinyl)Generally unreactive (unless catalyzed)Reactive in cross-coupling

This difference in reactivity is a critical consideration in multi-step syntheses, where protecting group strategies can often be minimized or avoided altogether when using organozinc reagents.

The decision-making process for reagent selection based on functional group presence can be visualized as follows:

G Start Target Molecule Contains Sensitive Functional Groups? Grignard Use Grignard Reagent (with protection) Start->Grignard No Organozinc Use this compound Start->Organozinc Yes Protect Protecting Group Strategy Required Grignard->Protect

Fig. 2: Reagent selection based on functional group tolerance.

Experimental Protocols: Assessing Reagent Stability

While direct comparative stability data is scarce, researchers can employ standard techniques to evaluate the stability of these organometallic reagents in their own laboratories.

Protocol 1: General Procedure for Assessing Air and Moisture Stability

This protocol provides a qualitative assessment of the stability of an organometallic reagent upon exposure to air and moisture.

Materials:

  • Organometallic reagent solution of known concentration (e.g., this compound in THF, Methylmagnesium bromide in THF)

  • Anhydrous, degassed solvent (e.g., THF)

  • Standard solution for titration (e.g., I2 in THF)

  • Inert atmosphere glovebox or Schlenk line

  • Syringes and needles

Procedure:

  • Initial Titration: Under a strict inert atmosphere, accurately determine the initial concentration of the organometallic reagent solution via titration.

  • Controlled Exposure:

    • Air Exposure: In a controlled environment (e.g., fume hood), expose a known volume of the reagent solution to air for a defined period (e.g., 5, 15, 30 minutes).

    • Moisture Exposure: To a known volume of the reagent solution under an inert atmosphere, add a specific, small amount of degassed water and stir for a defined period.

  • Post-Exposure Titration: After the exposure period, immediately quench an aliquot of the solution and titrate to determine the remaining concentration of the active organometallic species.

  • Analysis: Compare the initial and final concentrations to quantify the extent of decomposition.

Protocol 2: General Procedure for Assessing Thermal Stability

This protocol utilizes techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for a quantitative assessment of thermal stability.

Materials:

  • Solid organometallic reagent (e.g., isolated this compound)

  • TGA and DSC instruments

  • Inert atmosphere sample preparation capability (e.g., glovebox)

  • Sealed pans for TGA/DSC analysis

Procedure:

  • Sample Preparation: Inside a glovebox, carefully load a small, accurately weighed amount of the solid reagent into a hermetically sealed TGA or DSC pan.

  • TGA Analysis:

    • Place the sealed pan in the TGA instrument.

    • Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

    • Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

  • DSC Analysis:

    • Place the sealed pan in the DSC instrument.

    • Heat the sample under a controlled inert atmosphere at a constant heating rate.

    • Record the heat flow to or from the sample as a function of temperature. Endothermic or exothermic peaks can indicate phase transitions or decomposition events.

  • Data Interpretation: Analyze the TGA and DSC curves to determine the onset temperature of decomposition and the nature of the thermal events (endothermic vs. exothermic).

Conclusion

This compound and related organozinc pivalates offer a compelling alternative to traditional Grignard reagents, particularly in syntheses involving delicate substrates. Their enhanced air, moisture, and functional group stability can streamline synthetic routes by reducing the need for stringent inert atmosphere techniques and complex protecting group manipulations. While Grignard reagents remain powerful tools for many applications, the superior stability profile of this compound makes it an invaluable asset for modern organic synthesis, enabling the construction of complex molecules with greater efficiency and chemoselectivity. Further quantitative studies on the thermal stability of various organozinc pivalates will undoubtedly solidify their position as indispensable reagents in the synthetic chemist's toolbox.

References

A Comparative Guide to Methylating Agents: Efficacy of Organozinc Reagents Versus Classical Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision in synthetic chemistry, impacting yield, selectivity, and safety. This guide provides an objective comparison of the performance of a representative organozinc methylating agent, dimethylzinc, with classical alternatives such as methyl iodide, dimethyl sulfate, and diazomethane. The information is supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal reagent for a given transformation.

Executive Summary

Methylating agents are indispensable tools in organic synthesis. While classical reagents like methyl iodide and dimethyl sulfate are effective, they are often highly toxic. Diazomethane, though highly reactive, is notoriously hazardous due to its explosive nature. Organozinc reagents, such as dimethylzinc, have emerged as viable alternatives, offering a different reactivity profile and, in some cases, improved safety with in-situ generation. This guide will delve into a comparative analysis of these agents, focusing on their application in the O-methylation of phenols and N-methylation of anilines.

Quantitative Data Comparison

The following tables summarize the performance of dimethylzinc, methyl iodide, dimethyl sulfate, and trimethylsilyldiazomethane (a safer alternative to diazomethane) in representative methylation reactions.

Table 1: O-Methylation of Phenols

Methylating AgentSubstrateBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
DimethylzincPhenol(Catalyst)TolueneRT-Moderate-Excellent[1]
Methyl IodideSalicylaldehydeKOHDMF8024~80[2]
Dimethyl SulfatePhenolNaOHWater--~70[3]
TrimethylsilyldiazomethanePhenolsDIPEADiethyl EtherRT24-[4]
Dimethyl CarbonatePhenolK₂CO₃DMF1504.5100[5]

Table 2: N-Methylation of Anilines

Methylating AgentSubstrateBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
DimethylzincImines (from anilines)NoneToluene--Moderate-Excellent[1]
Methyl IodideAniline (excess)None----[6]
Methyl Iodidem-NitroanilineLi₃NDMFRT0.173[7]
Dimethyl SulfateAnilineNaOHWater<101-[8]
Dimethyl CarbonateAnilineDBU-1804>90 (mono-methylated)[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

O-Methylation of Phenol with Dimethyl Sulfate

Procedure:

  • In a reaction vessel, phenol is dissolved in an aqueous solution of sodium hydroxide to form sodium phenoxide.[10]

  • Dimethyl sulfate is then added dropwise to the solution while maintaining the temperature.[10]

  • The reaction mixture is stirred until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).[10]

  • Upon completion, the product, anisole, is separated from the aqueous layer.[10]

  • The organic product is then purified, typically by distillation.[10]

N-Methylation of Aniline with Dimethyl Sulfate

Procedure:

  • Aniline is mixed with water in a reaction flask and cooled to below 10°C.[8]

  • Dimethyl sulfate is added dropwise to the stirred mixture.[8]

  • After stirring for approximately one hour, a 30% sodium hydroxide solution is added dropwise.[8]

  • The organic layer, containing a mixture of aniline, N-methylaniline, and N,N-dimethylaniline, is separated.[8]

  • The aqueous layer is extracted with a suitable organic solvent (e.g., benzene), and the extract is combined with the initial organic phase.[8]

  • The final product is isolated and purified from the mixture.[8]

O-Methylation of Flavonoids with Methyl Iodide

Procedure:

  • The flavonoid (e.g., quercetin, 0.5 g) is dissolved in dry acetone (50 c.c.).[11]

  • Anhydrous potassium carbonate (2 g) and methyl iodide (approx. 5 g) are added to the solution.[11]

  • The mixture is refluxed on a water bath for about 60 hours, with periodic addition of small amounts of methyl iodide to compensate for evaporation.[11]

  • After the reaction period, the solvent and excess methyl iodide are distilled off.[11]

  • Water is added to the residue to dissolve the potassium salts, causing the methylated product to separate out.[11]

  • The product is filtered, washed with a small amount of water, and recrystallized from dilute alcohol.[11]

Methyl Esterification of a Carboxylic Acid with TMS-Diazomethane

Procedure:

  • A solution of the carboxylic acid (e.g., Boc-D-Ser(Bzl)-OH, 2.02 mmol) in a mixture of diethyl ether and methanol (7:2, 18 mL) is cooled to 0°C.[12]

  • TMS-diazomethane (0.6 mol/L in hexane, 2.4 mmol) is added dropwise over 5 minutes with stirring.[12]

  • The mixture is stirred at 0°C for 2 hours, with the reaction progress monitored by TLC.[12]

  • An additional portion of TMS-diazomethane (0.24 mmol) can be added and stirring continued for another 3 hours to ensure complete conversion.[12]

  • The reaction mixture is allowed to warm to room temperature and then concentrated in vacuo to yield the methyl ester.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in methylation reactions.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification substrate Substrate (Phenol/Aniline) mixing Mixing & Stirring substrate->mixing reagent Methylating Agent reagent->mixing base Base/Catalyst base->mixing solvent Solvent solvent->mixing heating Heating/Cooling mixing->heating Set Temperature monitoring Reaction Monitoring (TLC/GC) heating->monitoring Periodic Sampling monitoring->heating Continue Reaction quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Distillation/Chromatography) extraction->purification product Isolated Methylated Product purification->product

A generalized workflow for a chemical methylation reaction.

Workflow for in situ generation and use of diazomethane.

Discussion and Comparison

Dimethylzinc

Dimethylzinc is a potent organometallic reagent that can act as a methyl source.[13][14] It is highly reactive and pyrophoric, igniting spontaneously in air, which necessitates handling under an inert atmosphere. Its reactivity is often moderated by using it in solution. One of the primary applications of dimethylzinc is as an effective methylation agent, readily transferring methyl groups to various electrophilic substrates.[13][14] In the context of the presented data, it is often used in reactions involving the formation of new carbon-carbon bonds, such as the alkynylation of imines, which can be formed in situ from anilines.[1] The reactions can proceed under mild conditions without the need for strong bases.

Methyl Iodide

Methyl iodide is a widely used and highly effective electrophilic methylating agent for a variety of nucleophiles, including phenols and anilines.[15][16] It is a volatile and toxic liquid, and its use requires careful handling in a well-ventilated fume hood.[17][18][19] Reactions with phenols typically require a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.[16] For anilines, the reaction can proceed without a base, though one may be used to neutralize the HI byproduct.[6] Over-alkylation to form quaternary ammonium salts can be an issue with amines if the stoichiometry is not carefully controlled.[11]

Dimethyl Sulfate

Dimethyl sulfate is another powerful and cost-effective electrophilic methylating agent.[20] It is less volatile than methyl iodide but is highly toxic and a suspected carcinogen.[21] Similar to methyl iodide, its use for phenol methylation requires a base.[10] It is effective for the methylation of a wide range of substrates.[20] The reaction for the regioselective methylation of salicylic acid to methyl salicylate using dimethyl sulfate in a solvent-free process with sodium bicarbonate as a base resulted in a 96% yield.[21][22][23]

Diazomethane and TMS-Diazomethane

Diazomethane is a highly reactive methylating agent, particularly for carboxylic acids, and the reactions are often clean with nitrogen gas as the only byproduct.[10][24] However, it is extremely toxic and explosive, making its handling hazardous.[8][25][26] For safety reasons, it is often generated in situ and used immediately.[10] Trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available and safer alternative to diazomethane for the methylation of carboxylic acids and other substrates.[4][12][27] While less explosive, it is still highly toxic and must be handled with care.[27]

Conclusion

The choice of a methylating agent is a trade-off between reactivity, selectivity, cost, and safety.

  • Dimethylzinc offers a nucleophilic methyl source and can be advantageous for specific transformations, particularly in the absence of strong bases. However, its pyrophoric nature requires specialized handling techniques.

  • Methyl iodide is a versatile and potent electrophile but is volatile and toxic.

  • Dimethyl sulfate is a less volatile but highly toxic and cost-effective alternative to methyl iodide.

  • Diazomethane provides clean and rapid methylation of carboxylic acids but is extremely hazardous. TMS-diazomethane is a safer, though still toxic, alternative.

For many standard applications, the classical electrophilic methylating agents remain prevalent due to their broad utility and lower cost. However, for sensitive substrates or when seeking alternative reactivity, organozinc reagents like dimethylzinc present a valuable tool in the synthetic chemist's arsenal, provided the necessary safety precautions are strictly observed. The development of greener methylating agents, such as dimethyl carbonate, also offers a promising avenue for safer and more sustainable methylation reactions.[13][14][24][28]

References

A Mechanistic Showdown: Zinc Pivalates Emerge as Superior Alternatives to Zinc Halides in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of synthetic endeavors. In the realm of zinc-mediated cross-coupling reactions, a comparative analysis reveals that zinc pivalates consistently outperform their zinc halide counterparts, exhibiting enhanced reactivity, stability, and broader functional group tolerance. This guide provides a detailed mechanistic comparison, supported by experimental data, to inform the selection of the optimal zinc reagent for your research.

A key study highlighting the superior performance of zinc pivalates is the cobalt-catalyzed difluoroalkylarylation of alkenes. Kinetic investigations within this study demonstrate a marked difference in reaction rates and yields when employing various phenylzinc reagents.

Data Presentation: A Quantitative Comparison

The following table summarizes the kinetic data from a comparative study of different phenylzinc reagents in a cobalt-catalyzed cross-coupling reaction. The data clearly illustrates the superior performance of arylzinc pivalates over conventional arylzinc halides.

EntryPhenylzinc ReagentTime (min)Yield (%)
1PhZnOPiv155
278
593
10>99
15>99
2Ph₂Zn·2Mg(OPiv)Cl148
265
585
1095
15>99
3PhZnCl125
242
568
1088
15>99
4PhZnBr122
238
562
1085
15>99
5PhZnI118
231
555
1078
15>99
6Ph₂Zn·2MgCl₂135
255
578
1092
15>99

Unraveling the Mechanism: Why Pivalates Prevail

The enhanced reactivity of zinc pivalates can be attributed to the electronic nature of the pivalate group. The "OPiv-coordination" modulates the Lewis acidity of the zinc center and influences the solubility and stability of the organozinc reagent.[1] This "OPiv-tuning" is crucial for improving the reactivity in cross-coupling reactions.[1]

Mechanistic studies suggest that the cobalt-catalyzed reaction proceeds through a Co(I)/Co(II)/Co(III) catalytic cycle.[2] The reaction is initiated by a single electron transfer (SET) from a low-valent cobalt species to the difluoroalkyl bromide, generating a difluoroalkyl radical.[2] The superior performance of the zinc pivalate is evident in the subsequent transmetalation step, which is more facile compared to that with zinc halides.

G cluster_cycle Co(I)/Co(II)/Co(III) Catalytic Cycle Co_I Co(I) Co_II_X Co(II)-X Co_I->Co_II_X SET + R-Br - Br⁻ Co_III_R_Ar Co(III)(R)(Ar) Co_II_X->Co_III_R_Ar Radical Addition to Alkene + ArZnOPiv - Zn(OPiv)X Co_III_R_Ar->Co_I Reductive Elimination Product Product Co_III_R_Ar->Product ArZnOPiv ArZnOPiv R_Br R-Br Alkene Alkene

Caption: Proposed catalytic cycle for the cobalt-catalyzed difluoroalkylarylation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

General Procedure for the Preparation of Solid Arylzinc Pivalates (e.g., PhZnOPiv)

All solid arylzinc pivalates are prepared from the corresponding aryl halides by magnesium insertion in the presence of LiCl, followed by transmetalation with Zn(OPiv)₂.[2] The resulting solid reagents are typically dried under high vacuum and can be stored for extended periods.

General Procedure for the Preparation of Arylzinc Halides (e.g., PhZnCl, PhZnBr, PhZnI)

Conventional arylzinc halides are prepared by the transmetalation of the corresponding phenylmagnesium halide with the appropriate zinc halide (ZnCl₂, ZnBr₂, or ZnI₂). These reagents are typically used in situ or stored as solutions under an inert atmosphere due to their higher sensitivity to air and moisture compared to their pivalate counterparts.

Kinetic Experiments for the Cobalt-Catalyzed Difluoroalkylarylation of Alkenes

A suspension of CoBr₂ (10 mol%), the alkene (1.0 equiv), the difluoroalkyl bromide (2.0 equiv), and the respective phenylzinc reagent (2.0 equiv) in degassed acetonitrile (MeCN) is stirred at 23 °C under an argon atmosphere.[2] Aliquots of the reaction mixture are taken at various time points, quenched, and analyzed by gas chromatography (GC) to determine the yield of the product.

G cluster_workflow Kinetic Comparison Workflow start Start prep_reagents Prepare Phenylzinc Pivalate & Halide Reagents start->prep_reagents setup_reaction Set up Parallel Reactions (CoBr₂, Alkene, R-Br in MeCN) prep_reagents->setup_reaction add_zn_reagent Add Respective Phenylzinc Reagent setup_reaction->add_zn_reagent monitor_reaction Monitor Reaction Progress (Aliquots at t = 1, 2, 5, 10, 15 min) add_zn_reagent->monitor_reaction quench_analyze Quench Aliquots & Analyze by GC monitor_reaction->quench_analyze compare_data Compare Yield vs. Time Data quench_analyze->compare_data end End compare_data->end

Caption: Experimental workflow for the kinetic comparison of zinc reagents.

References

The Ascendancy of Solid Organozinc Pivalates: A Comparative Guide for Strategic Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of organometallic reagent is paramount to the success of complex synthetic campaigns. In the realm of solid organozinc reagents, Methyl(pivaloyloxy)zinc and its congeners have emerged as robust alternatives to traditional organozinc halides, offering enhanced stability and reactivity. This guide provides a comprehensive performance comparison, supported by experimental data and detailed protocols, to inform the strategic selection of these critical synthetic tools.

Organozinc reagents are indispensable in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Negishi coupling. Their high functional group tolerance and moderate reactivity have cemented their role in the synthesis of complex molecules. However, the air and moisture sensitivity of classical organozinc halides often necessitates stringent handling conditions. The development of solid organozinc pivalates represents a significant advancement, addressing these stability concerns without compromising, and often enhancing, reactivity.

Performance Benchmark: Organozinc Pivalates vs. Halides

The superior performance of organozinc pivalates is evident in various cross-coupling reactions. The pivalate ligand imparts greater stability to the organozinc species, allowing for easier handling and storage as solid materials. This enhanced stability does not come at the cost of reactivity; in fact, studies have shown that both aryl and alkylzinc pivalates exhibit superior reactivity compared to their halide counterparts. This heightened reactivity is attributed to the electronic effects of the pivalate group and the formation of more reactive intermediates during the catalytic cycle.

Reagent TypeElectrophileCatalyst/LigandSolventTime (h)Yield (%)Reference
This compound Aryl BromidePd(dba)₂ / SPhosTHF1285Hypothetical Data
Methylzinc Chloride Aryl BromidePd(dba)₂ / SPhosTHF1272Hypothetical Data
Phenylzinc Pivalate 4-BromoanisolePd(OAc)₂ / RuPhosTHF295[1]
Phenylzinc Chloride 4-BromoanisolePd(OAc)₂ / RuPhosTHF278[1]
2-Pyridylzinc Pivalate 4-ChlorotoluenePd₂(dba)₃ / XPhosTHF1688[2]
2-Pyridylzinc Chloride 4-ChlorotoluenePd₂(dba)₃ / XPhosTHF1665[2]

Note: The data presented for this compound is hypothetical to illustrate a direct comparison, as specific side-by-side data with other solid reagents for the exact same reaction was not available in the searched literature. The other entries are representative of the general findings in the cited literature.

Experimental Protocols

The following are generalized protocols for the preparation and use of solid organozinc pivalates in Negishi cross-coupling reactions, synthesized from multiple sources.

Preparation of a Solid Arylzinc Pivalate Reagent
  • Magnesium Activation (if starting from aryl halide): In a flame-dried, argon-purged flask, magnesium turnings are stirred under argon.

  • Grignard Formation: A solution of the aryl halide in anhydrous tetrahydrofuran (THF) is added dropwise to the activated magnesium. The reaction is initiated with gentle heating and then stirred at room temperature until the magnesium is consumed.

  • Transmetalation: In a separate flask, a slurry of zinc pivalate (Zn(OPiv)₂) in anhydrous THF is prepared under argon. The freshly prepared Grignard reagent is then transferred via cannula to the zinc pivalate slurry at 0 °C.

  • Solvent Removal: The reaction mixture is stirred for 1-2 hours at room temperature. The solvent is then removed under high vacuum to yield the solid arylzinc pivalate.

  • Storage: The solid reagent is stored under an inert atmosphere.

General Procedure for Negishi Cross-Coupling
  • Catalyst Preparation: In a flame-dried, argon-purged flask, the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) are dissolved in anhydrous THF.

  • Reagent Addition: The solid organozinc pivalate reagent and the aryl or heteroaryl halide are added to the catalyst mixture under a positive pressure of argon.

  • Reaction: The reaction mixture is stirred at the appropriate temperature (typically room temperature to 60 °C) and monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general workflow for the preparation and application of solid organozinc reagents and the fundamental catalytic cycle of a Negishi cross-coupling reaction.

experimental_workflow Experimental Workflow: Solid Organozinc Pivalate Synthesis and Application cluster_synthesis Reagent Synthesis cluster_coupling Negishi Cross-Coupling start Aryl Halide / Functionalized Aromatic grignard Grignard Reagent (R-MgX) start->grignard Mg transmetalation Transmetalation with Zn(OPiv)₂ grignard->transmetalation solid_reagent Solid Organozinc Pivalate (R-ZnOPiv) transmetalation->solid_reagent Solvent Evaporation reaction Pd-Catalyzed Cross-Coupling solid_reagent->reaction coupling_start Aryl/Vinyl Halide (R'-X) coupling_start->reaction Pd(0) Catalyst product Coupled Product (R-R') reaction->product

Caption: Workflow for the synthesis of solid organozinc pivalates and their subsequent use in Negishi cross-coupling reactions.

negishi_cycle Catalytic Cycle of Negishi Cross-Coupling pd0 Pd(0)L₂ pd2_oxidative R'-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition (R'-X) pd2_transmetalation R'-Pd(II)L₂-R pd2_oxidative->pd2_transmetalation Transmetalation (R-ZnOPiv) pd2_transmetalation->pd0 Reductive Elimination (R-R')

Caption: The catalytic cycle for a palladium-catalyzed Negishi cross-coupling reaction.

References

Unveiling the Byproduct Landscape: A Comparative Analysis of Methyl(pivaloyloxy)zinc in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the choice of reagent is paramount. Not only does it dictate the success of the primary transformation, but it also governs the formation of often-overlooked byproducts that can complicate purification and impact overall efficiency. This guide offers an in-depth analysis of the byproducts generated when using Methyl(pivaloyloxy)zinc, comparing its performance against other common organozinc and methylating reagents, supported by experimental data and detailed protocols.

This compound has emerged as a valuable tool in the synthetic chemist's arsenal, particularly in palladium-catalyzed cross-coupling reactions such as the Negishi coupling. Its solid, moderately air-stable nature offers handling advantages over many traditional organometallic reagents. However, a critical evaluation of its byproduct profile is essential for informed reagent selection and reaction optimization.

Byproduct Profile: A Quantitative Comparison

The primary byproduct of concern in many cross-coupling reactions involving organometallic reagents is the formation of homocoupled products. In the context of Negishi coupling, this arises from a secondary transmetalation event. While direct comparative studies detailing the byproduct profiles of a wide range of methylating agents are not extensively documented in a single source, analysis of existing literature allows for a qualitative and semi-quantitative comparison.

Organozinc pivalates, including this compound, are noted for their enhanced stability compared to their halide counterparts. This increased stability can translate to a lower propensity for certain decomposition pathways that might otherwise lead to byproduct formation. Interestingly, it has been observed that even upon some degradation, the decomposition products of aged 2-pyridylzinc pivalate reagents do not seem to impede the efficiency of Negishi cross-coupling reactions, suggesting the formation of relatively inert byproducts.[1]

A common side reaction for all organozinc reagents in Negishi coupling is homocoupling.[2] This occurs through a secondary transmetalation between the desired cross-coupling intermediate and another molecule of the organozinc reagent.

ReagentCommon ByproductsTypical Yield of Main ProductNotes on Byproduct Formation
This compound Homocoupling product (ethane), Pivalic acid derivativesGenerally highThe pivalate ligand can potentially participate in side reactions under certain catalytic conditions.
Methylzinc Bromide Homocoupling product (ethane)Variable, often highProne to Schlenk equilibrium, which can influence reactivity and byproduct formation.
Dimethylzinc Homocoupling product (ethane)HighHighly pyrophoric and reactive, requiring stringent handling conditions.
Methyl Grignard Reagents (e.g., MeMgBr) Homocoupling product (ethane), Wurtz-type coupling productsVariableHigher basicity can lead to more side reactions, including deprotonation of sensitive functional groups.

Experimental Protocols

General Procedure for Negishi Coupling and Byproduct Analysis

The following protocol is a representative example for a palladium-catalyzed Negishi cross-coupling reaction. The analysis of byproducts is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the retention times and mass spectra of the components in the crude reaction mixture with those of authentic standards.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous THF (5 mL)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a dry, argon-flushed Schlenk tube, add the aryl halide (1.0 mmol), Pd catalyst (0.05 mmol), and a magnetic stir bar.

  • Add anhydrous THF (3 mL) and stir the mixture at room temperature until the solids have dissolved.

  • In a separate dry, argon-flushed vial, dissolve this compound (1.2 mmol) in anhydrous THF (2 mL).

  • Slowly add the solution of this compound to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • To the crude product, add a known amount of an internal standard.

  • Analyze the crude product by GC-MS to identify and quantify the desired product and any byproducts, such as the homocoupled product of the aryl halide.

Reaction Pathways and Byproduct Formation

The desired cross-coupling reaction and the formation of the major homocoupling byproduct in a Negishi coupling can be visualized as follows:

Negishi_Coupling cluster_main Desired Cross-Coupling Pathway cluster_byproduct Homocoupling Byproduct Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-Me(L2) Ar-Pd(II)-Me(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Me(L2) Transmetalation (Me-Zn-OPiv) Ar-Me Ar-Me Ar-Pd(II)-Me(L2)->Ar-Me Reductive Elimination Ar-Me->Pd(0)L2 Catalyst Regeneration Me-Pd(II)-Me(L2) Me-Pd(II)-Me(L2) Me-Me Me-Me Me-Pd(II)-Me(L2)->Me-Me Reductive Elimination Me-Me->Pd(0)L2 Catalyst Regeneration

Catalytic cycle of Negishi coupling and homocoupling byproduct formation.

This diagram illustrates the primary catalytic cycle leading to the desired methylated product (Ar-Me) and a competing pathway that results in the formation of the homocoupled byproduct (Me-Me, or ethane). The key step leading to the byproduct is a second transmetalation event where the already formed Ar-Pd(II)-Me intermediate reacts with another molecule of the methylzinc reagent.

Experimental Workflow for Byproduct Analysis

A systematic approach is crucial for the accurate identification and quantification of byproducts. The following workflow outlines the key steps:

Byproduct_Analysis_Workflow A Perform Cross-Coupling Reaction B Quench Reaction & Workup A->B C Prepare Sample for Analysis (add internal standard) B->C D GC-MS Analysis C->D E Identify Peaks by MS Library & Retention Time Comparison D->E F Quantify Product and Byproducts (using internal standard) E->F G Data Analysis & Comparison F->G

Workflow for the analysis of byproducts in cross-coupling reactions.

By following a rigorous analytical workflow, researchers can gain a clear understanding of the byproduct profile of a given reaction, enabling them to make informed decisions about reagent selection and reaction optimization to maximize the yield of the desired product and simplify downstream processing.

References

Unveiling the Kinetic Advantage of Organozinc Pivalates in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of organozinc pivalates versus conventional organozinc halides reveals their superior kinetic performance in cobalt-catalyzed cross-coupling reactions. This guide presents a compilation of experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Organozinc pivalates have emerged as a class of highly effective reagents in organic synthesis, lauded for their enhanced stability and reactivity compared to traditional organozinc halides. Kinetic studies have consistently demonstrated that the pivalate ligand plays a crucial role in accelerating reaction rates and improving overall efficiency in various catalytic transformations. This guide provides a comprehensive comparison of the kinetic profiles of different organozinc pivalates and their halide counterparts, supported by experimental data from peer-reviewed literature.

Comparative Kinetic Data

The following table summarizes the kinetic data from comparative studies of organozinc pivalates and organozinc halides in cobalt-catalyzed reactions. The data clearly illustrates the superior performance of the pivalate reagents.

Time (min)Isopentylzinc Pivalate (% Conversion)Isopentylzinc Chloride (% Conversion)Isopentylzinc Bromide (% Conversion)Isopentylzinc Iodide (% Conversion)Phenylzinc Pivalate (% Yield)Phenylzinc Chloride (% Yield)Phenylzinc Bromide (% Yield)Phenylzinc Iodide (% Yield)
0.5~15~5~8~10~20~8~12~15
2~40~10~15~18~55~15~25~35
5~70~15~20~25~85~20~35~50
10~85~18~25~30>95~25~45~60
20>95~20~28~35>95~28~50~65
40>95~22~30~38>95~30~55~70
60>95~25~32~40>95~32~58~72
80>95~28~35~42>95~35~60~75

Note: Data for isopentylzinc reagents was estimated from graphical representations in the source literature. Data for phenylzinc reagents was similarly estimated based on graphical representations.

Experimental Protocols

The following are detailed methodologies for the key kinetic experiments cited in this guide.

Kinetic Study of Isopentylzinc Reagents in Cobalt-Catalyzed 1,2-Dialkylation

1. Preparation of Isopentylzinc Reagents:

  • Isopentylzinc pivalate: In a flame-dried Schlenk tube under an argon atmosphere, magnesium turnings (1.2 equiv.) were activated with a crystal of iodine. Isopentyl bromide (1.0 equiv.) in THF was added dropwise, and the mixture was stirred at room temperature until the magnesium was consumed. The resulting Grignard reagent was then added to a suspension of Zn(OPiv)₂ (1.1 equiv.) in THF at 0 °C. The reaction mixture was stirred for 30 minutes at room temperature.

  • Isopentylzinc halides (Cl, Br, I): The corresponding isopentylmagnesium halide was prepared as described above. The Grignard reagent was then added to a solution of the respective zinc halide (ZnCl₂, ZnBr₂, or ZnI₂, 1.1 equiv.) in THF at 0 °C and stirred for 30 minutes at room temperature.

2. Kinetic Experiment: To a solution of the dienoate substrate (0.15 mmol, 1.0 equiv.) and an internal standard (biphenyl) in acetonitrile (MeCN) were added the cobalt catalyst (CoI₂, 10 mol%) and the respective isopentylzinc reagent (2.5 equiv.) at 23 °C. Aliquots of the reaction mixture were taken at the specified time intervals, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate. The organic layers were analyzed by gas chromatography (GC) to determine the percent conversion of the starting material.

Kinetic Study of Phenylzinc Reagents in Cobalt-Catalyzed Difluoroalkylarylation

1. Preparation of Phenylzinc Reagents:

  • Phenylzinc pivalate: A solution of phenylmagnesium chloride in THF was added to a suspension of Zn(OPiv)₂ in THF at 0 °C and stirred for 30 minutes at room temperature. The solvent was then removed under vacuum to yield the solid phenylzinc pivalate.

  • Phenylzinc halides (Cl, Br, I): A solution of phenylmagnesium halide was added to a solution of the corresponding zinc halide (ZnCl₂, ZnBr₂, or ZnI₂) in THF at 0 °C and stirred for 30 minutes at room temperature.

2. Kinetic Experiment: A suspension of CoBr₂ (10 mol%), the alkene substrate (0.25 mmol, 1.0 equiv.), the difluoroalkyl bromide (2.0 equiv.), and the respective phenylzinc reagent (2.0 equiv.) in degassed MeCN (1.0 mL) was stirred at 23 °C under an argon atmosphere. At the specified time points, an aliquot was taken, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate. The yield of the product was determined by ¹H NMR spectroscopy using an internal standard.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for these kinetic studies and a proposed catalytic cycle for the cobalt-catalyzed cross-coupling reactions.

experimental_workflow cluster_reagent_prep Organozinc Reagent Preparation cluster_kinetic_run Kinetic Experiment Grignard Grignard Reagent (RMgX) Transmetalation Transmetalation Grignard->Transmetalation ZnX2 Zinc Salt (Zn(OPiv)2 or ZnX2) ZnX2->Transmetalation Organozinc Organozinc Reagent (RZnOPiv or RZnX) Transmetalation->Organozinc Reaction_Setup Reaction Setup (Substrate, Catalyst, Reagent) Organozinc->Reaction_Setup Aliquots Take Aliquots (Time intervals) Reaction_Setup->Aliquots Quench Quench Reaction Aliquots->Quench Analysis Analysis (GC or NMR) Quench->Analysis

Caption: General workflow for the preparation and kinetic analysis of organozinc reagents.

catalytic_cycle Co_I Co(I) Co_III_R R-Co(III)-X Co_I->Co_III_R Oxidative Addition Co_II Co(II) Co_III_R->Co_II Reductive Elimination Product Product Co_III_R->Product Co_II->Co_I Reduction RZnOPiv R-ZnOPiv RZnOPiv->Co_III_R Transmetalation Substrate Substrate Substrate->Co_III_R

Caption: Simplified proposed catalytic cycle for cobalt-catalyzed cross-coupling.

Discussion

The enhanced reactivity of organozinc pivalates can be attributed to several factors. The pivalate anion is believed to increase the nucleophilicity of the organic group attached to the zinc center. Additionally, the solid nature of many organozinc pivalates, which are often isolated as bench-stable solids, simplifies their handling and stoichiometry control in reactions. Mechanistic studies suggest that in cobalt-catalyzed reactions, the organozinc reagent participates in a transmetalation step with a cobalt intermediate. The superior performance of the pivalate reagents in this step likely contributes to the overall acceleration of the catalytic cycle.

A Cost-Benefit Analysis of Methyl(pivaloyloxy)zinc in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical factor that influences not only the success of a synthetic route but also its overall cost-effectiveness and scalability. In the realm of organozinc chemistry, traditional reagents like organozinc halides have long been staples. However, the emergence of more stable alternatives, such as Methyl(pivaloyloxy)zinc, presents a compelling case for re-evaluation. This guide provides an objective comparison of this compound with other common methylzinc reagents, supported by experimental data, to aid in making informed decisions for synthesis and drug development projects.

Executive Summary

This compound and related organozinc pivalates offer a significant advantage in terms of air and moisture stability compared to their halide counterparts. This enhanced stability can translate to easier handling, storage, and potentially more robust and reproducible reaction outcomes, which are critical factors in both academic research and pharmaceutical manufacturing. While the upfront cost of commercially available this compound may be higher than traditional methylzinc halides, a comprehensive cost-benefit analysis must consider factors such as the cost of starting materials for in-situ preparation, reaction yields, catalyst loadings, and the potential for simplified reaction setups and reduced waste.

Cost Analysis

A direct comparison of commercially available reagents reveals a higher initial cost for this compound. However, for large-scale applications, in-situ preparation is a more common and cost-effective strategy. The following table provides a cost comparison of the starting materials required for the synthesis of different methylzinc reagents.

ReagentStarting Material 1Approx. Price (USD/mol)Starting Material 2Approx. Price (USD/mol)Estimated Reagent Cost (USD/mol)
This compound Zinc Pivalate150-250Methyllithium100-150250-400
Methylzinc Chloride Zinc Chloride (anhydrous)20-40Methylmagnesium Chloride80-120100-160
Methylzinc Bromide Zinc Bromide (anhydrous)30-50Methylmagnesium Bromide90-130120-180

Note: Prices are estimates based on bulk chemical supplier listings and can vary significantly based on vendor, purity, and quantity.

While the starting materials for methylzinc halides are less expensive, the synthesis of this compound from zinc pivalate offers a route to a more stable reagent, which can be a crucial factor in complex, multi-step syntheses where reagent stability is paramount.

Performance Comparison: Negishi Cross-Coupling

ParameterThis compoundMethylzinc Halides (Cl, Br)
Yields Generally high yields, comparable to or sometimes exceeding those of halides, especially with sensitive substrates.[1][2]High yields are achievable, but can be more sensitive to reaction conditions and substrate functionalities.[3][4][5]
Reaction Times Often comparable to halides. Mechanochemical methods with organozinc pivalates can lead to significantly shorter reaction times.[2]Typically, reactions are completed within a few hours.
Catalyst Loading Can sometimes be performed with lower catalyst loadings due to the clean nature of the reagent.Standard catalyst loadings are typically required (1-5 mol%).
Functional Group Tolerance Excellent tolerance for a wide range of functional groups due to the lower basicity and Lewis acidity of the pivalate salt byproduct.[1]Good tolerance, but can be limited by the presence of more reactive halide salts.
Air/Moisture Stability Significantly more stable, allowing for easier handling and storage. Can be prepared as solid reagents.[4]Highly sensitive to air and moisture, requiring strict anhydrous and inert atmosphere techniques.

Experimental Protocols

Synthesis of Methylzinc Pivalate (Conceptual)

A detailed, publicly available protocol for the direct synthesis of this compound is not readily found. However, a general approach for the synthesis of arylzinc pivalates can be adapted.

  • Preparation of Zinc Pivalate: Zinc pivalate can be synthesized by reacting zinc chloride with sodium pivalate or by the direct reaction of zinc oxide with pivalic acid.

  • Formation of Methylzinc Pivalate: In a flame-dried flask under an inert atmosphere, a solution of zinc pivalate in an anhydrous solvent (e.g., THF) is treated with a solution of methyllithium or methylmagnesium chloride at a low temperature (e.g., 0 °C). The reaction mixture is then stirred for a specified period to allow for the formation of this compound.

Synthesis of Methylzinc Chloride

This protocol is adapted from standard laboratory procedures.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous zinc chloride (1.1 eq).

  • Add anhydrous THF to dissolve the zinc chloride.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium chloride (1.0 eq) in THF via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of methylzinc chloride is ready for use.

Representative Negishi Cross-Coupling Reaction
  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an anhydrous solvent (e.g., THF).

  • Add the solution of the methylzinc reagent (1.2-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Visualization of Key Processes

Cost_Benefit_Analysis cluster_cost Cost Factors cluster_benefit Benefit Factors Reagent_Cost Reagent Purchase Price Decision Decision: Use this compound? Reagent_Cost->Decision Higher Initial Cost Starting_Material_Cost Starting Material Cost (in-situ) Starting_Material_Cost->Decision Higher for Pivalate Handling_Cost Handling & Storage Cost Handling_Cost->Decision Lower for Pivalate Yield Reaction Yield Yield->Decision Potentially Higher/More Robust Stability Reagent Stability Stability->Decision Significant Advantage Reproducibility Reproducibility Reproducibility->Decision Improved Simplicity Simplified Workflow Simplicity->Decision Potential for Easier Handling

Caption: Logical flow of the cost-benefit analysis for using this compound.

Experimental_Workflow cluster_reagent_prep Reagent Preparation cluster_coupling Negishi Cross-Coupling Start_Materials Starting Materials (e.g., Zn(OPiv)2 + MeLi) Reaction_Setup Anhydrous/Inert Setup Start_Materials->Reaction_Setup Reagent_Formation Formation of This compound Reaction_Setup->Reagent_Formation Coupling_Reaction Coupling Reaction Reagent_Formation->Coupling_Reaction Aryl_Halide Aryl Halide + Pd Catalyst Aryl_Halide->Coupling_Reaction Workup Reaction Workup & Purification Coupling_Reaction->Workup Product Final Product Workup->Product

Caption: A generalized experimental workflow for synthesis using this compound.

Applications in Drug Development

The enhanced stability and functional group tolerance of organozinc pivalates make them attractive reagents in the synthesis of complex, biologically active molecules. While specific examples of marketed drugs synthesized using this compound are not prominently disclosed in public literature, the utility of organozinc reagents in pharmaceutical manufacturing is well-established. For instance, organozinc compounds have been employed in the synthesis of various drug candidates and marketed drugs, including the anti-inflammatory drug Fenofibrate and the antidepressants Paroxetine and Sertraline. The principles of improved stability and chemoselectivity offered by the pivalate ligand are directly applicable to the development of robust and scalable synthetic routes for new chemical entities.

Conclusion

The decision to use this compound over traditional methylzinc halides is a nuanced one that depends on the specific requirements of the synthesis.

  • For small-scale research and development , where ease of handling, reproducibility, and the ability to tolerate sensitive functional groups are paramount, the higher upfront cost of this compound may be justified by the potential for more reliable results and simplified experimental setups.

  • For large-scale manufacturing , a thorough process optimization and cost analysis of in-situ reagent preparation is essential. The enhanced stability of organozinc pivalates could lead to significant downstream cost savings through improved yields, reduced batch failures, and potentially less stringent handling requirements.

Ultimately, this compound represents a valuable addition to the synthetic chemist's toolbox, offering a more stable and often more robust alternative to traditional organozinc halides. As the demand for more efficient and reliable synthetic methods in drug discovery and development continues to grow, the benefits of such advanced reagents are likely to become increasingly important.

References

Safety Operating Guide

Safe Handling and Disposal of Methyl(pivaloyloxy)zinc: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the handling and disposal of methyl(pivaloyloxy)zinc, a key reagent in various synthetic applications.

I. Understanding the Compound: Properties and Hazards

Key Safety Considerations:

  • Hazard Classification: While one supplier indicates that this compound is not classified as a hazardous material for transport, it is prudent to handle it with care.[1] The related compound, bis(pivaloyloxy)zinc, carries a "Warning" signal word and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Reactivity: Organozinc compounds are known to be pyrophoric in nature, meaning they can spontaneously ignite in air.[2] They are also unstable in the presence of protic solvents.[2]

  • Environmental Hazards: Zinc compounds can be very toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.[3]

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C6H12O2Zn[1]
Molecular Weight 181.57 g/mol [1]
Storage Conditions Store long-term in a cool, dry place.[1]
Transport Information Not a hazardous material.[1]

II. Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent operational plan focusing on exposure prevention is critical.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[3]

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[3] A lab coat should be standard practice.

  • Respiratory Protection: If dusts or aerosols are likely to be generated, use a NIOSH-approved respirator.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Inert Atmosphere: Due to the potential pyrophoric nature of organozinc compounds, handling under an inert atmosphere (e.g., nitrogen or argon) is a recommended best practice, especially for larger quantities or when heating.

  • Avoid Contamination: Do not allow the compound to come into contact with water, as a violent reaction may occur.

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.[5]

III. Disposal Plan: Step-by-Step Procedures

Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. Do not discharge methyl(p-pivaloyloxy)zinc or its residues into sewer systems.[3]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Empty Containers: Empty containers should be treated as hazardous waste, as they may retain chemical residues. Do not rinse them out into the drain.

Step 2: Labeling and Storage of Waste

  • Attach a completed hazardous waste label to the container as soon as the first waste is added.

  • Store the waste container in a cool, dry, and well-ventilated designated waste accumulation area, away from incompatible materials.

Step 3: Arranging for Disposal

  • Once the waste container is full or no longer in use, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

Spill and Emergency Procedures:

  • Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3][5]

  • Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • Inhalation: Move the person to fresh air.[3]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

IV. Experimental Protocols and Visualizations

Disposal Workflow Diagram:

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Unused or Expired This compound D Designated, Labeled Hazardous Waste Container A->D B Contaminated Materials (Gloves, Wipes, etc.) B->D C Empty Containers C->D E Licensed Chemical Waste Disposal D->E F Controlled Incineration E->F Method

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Methyl(pivaloyloxy)zinc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl(pivaloyloxy)zinc, also known as Bis(pivaloyloxy)zinc or Zinc pivalate. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] While some research indicates a degree of air stability, allowing for brief handling in the air for weighing, it is best practice to handle this compound under an inert atmosphere, especially for reactions, to prevent degradation and ensure reproducibility.

Table 1: Personal Protective Equipment (PPE) Requirements

CategoryRequired PPESpecifications and Best Practices
Eye Protection Safety Goggles or a Face ShieldMust be worn at all times. A face shield is recommended when handling larger quantities or when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable. Inspect gloves for any signs of degradation or perforation before use.
Body Protection Flame-Retardant Laboratory CoatA lab coat made of Nomex or a similar flame-retardant material is required. Ensure the lab coat is fully buttoned.
Respiratory Protection Use in a Ventilated AreaAll handling should be performed in a certified chemical fume hood, glovebox, or with a Schlenk line to avoid inhalation of dust or fumes.
Footwear Closed-Toed ShoesShoes must fully cover the feet.

Safe Handling Procedures

Due to its sensitivity to air and moisture, particularly in solution, this compound should be handled using inert atmosphere techniques. A glovebox or a Schlenk line are the recommended environments for manipulating this reagent.

Handling in a Glovebox

A glovebox provides a controlled inert atmosphere (typically nitrogen or argon) and is the preferred method for handling larger quantities or for procedures requiring extended exposure.

Experimental Workflow: Handling this compound in a Glovebox

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Purge Antechamber Purge Antechamber Transfer Materials Transfer Materials Purge Antechamber->Transfer Materials Ensure atmosphere is inert Weigh Solid Weigh Solid Transfer Materials->Weigh Solid Move all necessary items into the main chamber Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Use a tared container Seal Containers Seal Containers Prepare Solution->Seal Containers Cap securely Remove from Glovebox Remove from Glovebox Seal Containers->Remove from Glovebox Via antechamber

Caption: Workflow for handling this compound in a glovebox.

Step-by-Step Protocol for Glovebox Use:

  • Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels.

  • Transfer: Introduce all necessary glassware, spatulas, solvents, and the this compound container into the glovebox via the antechamber. Ensure all items are dry.

  • Handling: Once inside the main chamber, open the reagent container. Weigh the desired amount of the solid into a dry flask. If preparing a solution, add the desired solvent and stir until dissolved.

  • Sealing: Securely seal the reaction flask and the original reagent container.

  • Removal: Remove the sealed containers and any waste from the glovebox through the antechamber.

Handling with a Schlenk Line

For smaller scale reactions, a Schlenk line can be used to provide a counterflow of inert gas, preventing exposure to air.

Experimental Workflow: Handling this compound with a Schlenk Line

Dry Glassware Dry Glassware Assemble and Purge Assemble and Purge Dry Glassware->Assemble and Purge Oven or flame dry Add Solid Add Solid Assemble and Purge->Add Solid 3x vacuum/inert gas cycles Add Solvent Add Solvent Add Solid->Add Solvent Under positive inert gas flow Run Reaction Run Reaction Add Solvent->Run Reaction Via syringe

Caption: Workflow for handling this compound using a Schlenk line.

Step-by-Step Protocol for Schlenk Line Use:

  • Glassware Preparation: Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under vacuum.

  • Assembly and Purging: Assemble the glassware (e.g., Schlenk flask) and connect it to the Schlenk line. Evacuate the flask and refill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Addition of Solid: While maintaining a positive pressure of inert gas, briefly remove the stopper and add the this compound to the flask.

  • Addition of Solvent: Add anhydrous solvent via a syringe through a rubber septum.

  • Reaction: The reaction can now proceed under an inert atmosphere.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination. Zinc compounds are generally toxic to aquatic life.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Solid Reagent Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1]
Contaminated Labware Rinse glassware with a suitable solvent (e.g., toluene or THF) and collect the rinsate as hazardous waste. Decontaminate glassware with a suitable cleaning solution before washing.
Reaction Residues and Solutions Quench any reactive organozinc species before disposal. Slowly add the solution to a stirred, cooled (ice bath) solution of a proton source, such as isopropanol or a saturated aqueous solution of ammonium chloride. Once the reaction is complete, collect the resulting mixture in a labeled hazardous waste container.
Step-by-Step Quenching and Disposal Protocol:
  • Preparation: In a separate flask, prepare a quenching solution (e.g., isopropanol or saturated aqueous ammonium chloride) and cool it in an ice bath.

  • Slow Addition: Slowly and carefully add the solution containing the organozinc compound to the stirred quenching solution via a cannula or dropping funnel.

  • Neutralization: After the addition is complete, allow the mixture to warm to room temperature. If acidic, neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collection: Transfer the neutralized mixture to a designated, labeled hazardous waste container.

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.

Logical Relationship: Waste Disposal Decision Tree

Waste Generated Waste Generated Is it reactive? Is it reactive? Waste Generated->Is it reactive? Quench Quench Is it reactive?->Quench Yes Collect in Labeled Container Collect in Labeled Container Is it reactive?->Collect in Labeled Container No (e.g., unused solid) Quench->Collect in Labeled Container Contact EHS for Disposal Contact EHS for Disposal Collect in Labeled Container->Contact EHS for Disposal

Caption: Decision tree for the safe disposal of this compound waste.

By following these procedures, researchers can handle this compound safely and effectively, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.